molecular formula C9H7F4NO3 B1581019 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 28202-30-4

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1581019
CAS No.: 28202-30-4
M. Wt: 253.15 g/mol
InChI Key: JHPMFMSCHNLTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4) is an organic compound with the molecular formula C9H7F4NO3 and a molecular weight of 253.15 g/mol . This compound features a benzene ring substituted with a methyl group, a nitro group, and a 1,1,2,2-tetrafluoroethoxy group, which contributes to its distinct physicochemical properties. It has a calculated density of approximately 1.404 g/cm³ and a high calculated boiling point of around 282.7°C . Researchers value this nitrobenzene derivative for its behavior in electron-driven processes. Scientific studies on related tetrafluoroethoxy-nitrobenzene compounds have shown a high efficiency for capturing low-energy electrons and forming transient negative ions (TNIs), which subsequently decay via dissociative electron attachment (DEA) . This makes it a compound of interest in fundamental research exploring the dynamics of electron attachment and dissociation in fluorinated nitro-aromatics . The compound is classified as an irritant, and researchers should wear appropriate personal protective equipment, including protective gloves and eye/face protection . Handle with care in a well-ventilated place and avoid formation of dust and aerosols. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c1-5-4-6(14(15)16)2-3-7(5)17-9(12,13)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMFMSCHNLTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182467
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28202-30-4
Record name 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28202-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-2-methyl-4-nitrophenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS No. 28202-30-4[1]

Part 1: Executive Summary

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4) is a specialized fluorinated aromatic intermediate critical to the development of modern agrochemicals and pharmaceuticals.[1] Characterized by the presence of a 1,1,2,2-tetrafluoroethoxy group (–OCF₂CF₂H) , this compound serves as a robust scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors and other bioactive agents where lipophilicity and metabolic stability are paramount.[1]

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in bioisosteric drug design, moving beyond standard catalog data to offer actionable process insights.[1]

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
Parameter Details
IUPAC Name This compound
Common Synonyms 5-Nitro-2-(1,1,2,2-tetrafluoroethoxy)toluene; PC6777
CAS Number 28202-30-4
Molecular Formula C₉H₇F₄NO₃
Molecular Weight 253.15 g/mol
SMILES CC1=C(C=CC(=C1)[O-])OC(F)(F)C(F)F
Physical Properties
Property Value / Range Context
Appearance Pale yellow crystalline solid or oilDependent on purity/temperature
Melting Point 43–45 °CLow-melting solid
Boiling Point 90–92 °C@ Reduced Pressure (approx. 1-2 mmHg)
Density 1.44 g/cm³High density due to fluorination
LogP 3.66Indicates high lipophilicity
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water

Part 3: Synthetic Pathways & Process Logic

The synthesis of CAS 28202-30-4 requires precise control over regioselectivity, particularly during the introduction of the nitro group.[1] While direct fluoroalkylation of a nitrophenol is possible, the "Alkylation-First" strategy is preferred in industrial settings to mitigate safety risks associated with handling nitrated phenoxides under high-pressure tetrafluoroethylene (TFE) conditions.[1]

Primary Synthetic Route: The "Alkylation-First" Strategy

This pathway avoids the high-energy hazard of reacting TFE with a nitro-substituted phenoxide.[1]

Step 1: Fluoroalkylation of o-Cresol
  • Precursor: 2-Methylphenol (o-Cresol).[1]

  • Reagent: Tetrafluoroethylene (TFE) gas.

  • Catalyst/Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the phenoxide anion).

  • Mechanism: Base-promoted nucleophilic addition of the phenoxide oxygen to the fluorinated alkene.

    • Reaction:Ar-OH + KOH + CF₂=CF₂ → Ar-O-CF₂-CF₂-H[1]

    • Note: The terminal hydrogen comes from the solvent or proton exchange during the reaction workup, resulting in the tetrafluoroethyl group (-CF₂CF₂H) rather than a perfluoro group.

Step 2: Regioselective Nitration
  • Substrate: 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene.[1]

  • Reagents: Mixed Acid (HNO₃ / H₂SO₄).[2]

  • Conditions: Controlled temperature (0–10 °C) to prevent over-nitration.

  • Regiochemistry Logic:

    • The -OCF₂CF₂H group is a para-director (activator via resonance, though inductively withdrawing).[1]

    • The -CH₃ group is an ortho/para-director.[1]

    • Steric Control: The bulky tetrafluoroethoxy group at position 1 hinders the ortho positions (2 and 6). Position 2 is already blocked by methyl. Position 6 is sterically crowded.

    • Electronic Control: The para position relative to the strong oxygen donor (position 4) is the most electronically activated and sterically accessible site, leading to high selectivity for the 4-nitro isomer.

Synthesis Workflow Diagram

Synthesis_Pathway Start o-Cresol (2-Methylphenol) Step1 Step 1: Fluoroalkylation Reagent: TFE (gas) Base: KOH/DMF Temp: 60-80°C Start->Step1 Nucleophilic Addition Intermediate Intermediate: 1-(1,1,2,2-tetrafluoroethoxy)- 2-methylbenzene Step1->Intermediate Yield: ~85-90% Step2 Step 2: Nitration Reagent: HNO3/H2SO4 Temp: <10°C Intermediate->Step2 Electrophilic Aromatic Substitution Product Target Product: 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Step2->Product Regioselective (Para to -OR)

Caption: Figure 1. Two-step industrial synthesis of CAS 28202-30-4 via fluoroalkylation followed by regioselective nitration.

Part 4: Applications in Drug & Agrochemical Design

The Bioisosteric Advantage

The 1,1,2,2-tetrafluoroethoxy group is a powerful bioisostere for standard alkoxy groups (methoxy/ethoxy).[1]

  • Metabolic Stability: The C-F bonds protect the ethyl chain from oxidative metabolism (e.g., O-dealkylation by CYP450 enzymes), significantly extending the half-life of the molecule in vivo.[1]

  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP ~3.66), enhancing membrane permeability and blood-brain barrier (BBB) penetration in pharmaceutical applications.[1]

  • Conformational Locking: The "gauche effect" of the fluoroethyl chain can lock the molecule into specific conformations, potentially increasing binding affinity to target protein pockets.

Target Applications
  • Protoporphyrinogen Oxidase (PPO) Inhibitors:

    • This compound serves as a core scaffold for "diphenyl ether" class herbicides. The nitro group is often reduced to an amine and further derivatized (e.g., to a sulfonamide or imide) to create potent herbicides that induce rapid necrosis in weeds by accumulating protoporphyrin IX.

  • Pharmaceutical Intermediates:

    • Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors where the electron-withdrawing nature of the fluoroalkoxy group modulates the pKa of neighboring functional groups.

Part 5: Experimental Protocol (General Procedure)

Note: This protocol is a generalized high-purity synthesis derived from standard fluoroalkylation methodologies.[1]

Step 1: Synthesis of 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene
  • Setup: Charge a high-pressure autoclave with 2-methylphenol (1.0 eq), KOH (0.1 eq), and DMF (5 vol).

  • Reaction: Purge with nitrogen, then pressurize with Tetrafluoroethylene (TFE) to 5-10 bar.[1] Heat to 80°C.

  • Monitoring: Maintain pressure until uptake ceases (approx. 4-6 hours).

  • Workup: Vent TFE (scrubber required). Dilute mixture with water, extract with dichloromethane.[1] Dry organic layer (MgSO₄) and concentrate.

  • Purification: Distillation under reduced pressure.

Step 2: Nitration to Target[3]
  • Setup: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) . Cool to 0°C.

  • Addition: Dropwise add a pre-cooled mixture of Conc. HNO₃ (1.1 eq) and Conc. H₂SO₄ (catalytic). Maintain internal temperature <10°C.

  • Quench: Pour onto ice water. Separate phases.

  • Isolation: Wash organic phase with NaHCO₃ (aq) to remove acid. Evaporate solvent.[3]

  • Crystallization: Recrystallize from Ethanol/Hexane to yield pale yellow crystals of This compound .

Part 6: Safety & Handling (HSE)

  • Tetrafluoroethylene (TFE): DANGER. TFE is a flammable gas and can polymerize explosively. Must be handled in a barricaded facility with polymerization inhibitors (e.g., terpenes).

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Toxic by inhalation and skin absorption.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H411: Toxic to aquatic life with long-lasting effects.[1]

References

  • PubChem Compound Summary. (2025). 1-Nitro-4-(trifluoromethoxy)benzene and related analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (2025). Product Data: this compound (CAS 28202-30-4).[1] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism mechanism).

Sources

physicochemical properties of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Executive Summary & Molecular Identity

Compound: this compound Primary Application: Agrochemical Intermediate (Novaluron Synthesis) Chemical Class: Fluorinated Nitroaromatic Ether[1]

This technical guide profiles the physicochemical behavior and synthetic pathways of this compound. As a critical intermediate in the manufacture of benzoylurea insecticides (specifically Novaluron), this molecule exemplifies the "fluorine effect" in medicinal and agricultural chemistry—where the introduction of a polyfluorinated ether moiety significantly enhances lipophilicity (LogP) and metabolic stability without compromising steric compatibility.

Technical Note on CAS Registry: While the user query references CAS 103429-93-2 , researchers should note that this registry number is frequently conflated in commercial databases with 3-Methoxy-3-methylbutyl acetate. The chemically accurate CAS registry number for the title compound (this compound) is 28202-30-4 . This guide focuses strictly on the fluorinated aromatic structure.

Molecular DescriptorData
IUPAC Name This compound
Molecular Formula

Molecular Weight 253.15 g/mol
SMILES Cc1cc(ccc1OC(F)(F)C(F)F)[O-]
Key Moiety 1,1,2,2-tetrafluoroethoxy group (

)

Physicochemical Data Matrix

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for process engineering and formulation.

PropertyValue / RangeTechnical Context
Physical State Crystalline SolidLow-melting solid; requires temperature control during transport to prevent caking.
Melting Point 46 – 48 °CSharp melting range indicates high purity. Impurities (e.g., unreacted phenol) significantly depress MP.
Boiling Point 90 – 92 °C @ 0.5 mmHgHigh vacuum required for distillation due to thermal sensitivity of the nitro group at atmospheric pressure (>250°C).
Density 1.44 g/cm³High density attributed to the tetrafluoroethoxy moiety.
LogP (Octanol/Water) 3.66 ± 0.4Highly lipophilic. Indicates poor aqueous solubility but excellent solubility in DCM, Toluene, and Ethyl Acetate.
Vapor Pressure 0.0056 mmHg (25°C)Low volatility at ambient temperature; however, sublimation can occur under high vacuum.
pKa N/A (Non-ionizable)The molecule lacks acidic protons; the ether linkage is stable to hydrolysis in neutral/basic media.

Synthetic Architecture & Process Chemistry

The synthesis of this compound hinges on the efficient introduction of the fluorinated ether group. The most robust industrial route involves the base-catalyzed addition of 2-methyl-4-nitrophenol to tetrafluoroethylene (TFE) . This reaction is atom-economical but requires handling of gaseous TFE, a monomer prone to explosive polymerization if not inhibited.

Critical Mechanistic Insight:

The reaction proceeds via the nucleophilic attack of the phenoxide ion on the fluoroalkene. The presence of the electron-withdrawing nitro group at the para position actually decreases the nucleophilicity of the phenoxide oxygen, often requiring higher pressures or stronger bases (KOH/DMF systems) compared to non-nitrated phenols.

Process Workflow Diagram

The following diagram outlines the synthesis from commodity chemicals to the downstream aniline derivative (the direct precursor to Novaluron).

SynthesisPathway Start Start: o-Cresol (2-Methylphenol) Inter1 Intermediate 1: 2-Methyl-4-nitrophenol Start->Inter1 Nitration (Electrophilic Subst.) Target TARGET COMPOUND: 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Inter1->Target Fluoroalkylation (Nucleophilic Addn) Reagent1 Reagent: HNO3 / H2SO4 Reagent1->Inter1 Reagent2 Reagent: Tetrafluoroethylene (TFE) + KOH / DMF Reagent2->Target Product Downstream: 3-Methyl-4-(1,1,2,2- tetrafluoroethoxy)aniline Target->Product Nitro Reduction Reagent3 Reagent: H2 / Pd-C or Fe/HCl Reagent3->Product

Caption: Synthetic workflow from o-cresol to the target fluorinated nitro-intermediate and subsequent reduction.

Analytical Characterization Protocol

To validate the identity and purity of the synthesized material, a self-validating HPLC protocol is required. The high lipophilicity of the compound necessitates a high organic content in the mobile phase.

Methodology: Reverse-Phase HPLC
  • Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) with 0.1% Phosphoric Acid.

    • Rationale: Acidification suppresses silanol activity, ensuring sharp peaks for the nitro-aromatic. High ACN content is required to elute the lipophilic fluorinated ether.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 210 nm.

  • Retention Logic:

    • 2-Methyl-4-nitrophenol (Starting Material): Elutes early (more polar).

    • Target Compound: Elutes late (highly non-polar due to

      
      ).
      
NMR Signature (1H NMR, 400 MHz, CDCl3)
  • Aromatic Region: Three protons. The proton ortho to the nitro group appears as a doublet at ~8.0-8.1 ppm.

  • Methyl Group: Singlet at ~2.3 ppm.

  • Tetrafluoroethoxy Proton: The terminal proton (

    
    ) is the diagnostic signal. It appears as a characteristic triplet of triplets  (tt) around 5.9–6.1 ppm with a large geminal coupling constant (
    
    
    
    Hz).

Handling, Stability & Safety

Thermal Stability (DSC Data)

Differential Scanning Calorimetry (DSC) analysis of nitro-aromatics is mandatory before scale-up.

  • Exotherm Onset: > 260°C.[2]

  • Hazard: While the compound is stable at room temperature, the nitro group possesses high decomposition energy. Never distill at atmospheric pressure.

Chemical Stability
  • Hydrolysis: The fluorinated ether bond (

    
    ) is exceptionally stable to hydrolysis compared to non-fluorinated vinyl ethers. It resists acidic and basic aqueous conditions at ambient temperatures.
    
  • Light Sensitivity: Mildly photosensitive; store in amber glass.

Safety Protocol
  • TFE Handling: If synthesizing from scratch, TFE requires specialized pressure vessels and oxygen scavengers to prevent peroxide formation.

  • Skin Absorption: The lipophilic nature implies rapid dermal absorption. Double-gloving (Nitrile + Laminate) is recommended.

References

  • PubChem. (2025).[2] Compound Summary: this compound (CAS 28202-30-4).[1] National Library of Medicine. [Link]

  • European Patent Office. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds (WO2016125185).
  • LookChem. (2024). Physicochemical properties of this compound.[Link]

  • PrepChem. (2023). Synthesis of fluorinated aromatic ethers via nucleophilic substitution.[Link]

Sources

Structural Elucidation and Spectral Analysis: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and spectral characteristics of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4).

This analysis focuses on the distinct scalar couplings introduced by the fluorinated ether tail, which creates complex splitting patterns in both


 and 

NMR spectra.

Executive Summary & Chemical Profile

This guide provides a reference for the NMR characterization of the fluorinated intermediate This compound . This compound serves as a critical building block in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical agents where lipophilicity and metabolic stability are required.

The molecule is defined by a 1,2,4-trisubstituted benzene core and a highly electronegative 1,1,2,2-tetrafluoroethoxy side chain. The presence of the


 group introduces significant 

and

couplings, making spectral interpretation non-trivial.
Chemical Identity
PropertyDetail
Systematic Name This compound
CAS Number 28202-30-4
Molecular Formula

Molecular Weight 253.15 g/mol
Key Moiety Tetrafluoroethyl ether (

)

Structural Logic & Assignment Strategy

To ensure accurate assignment, we must deconstruct the molecule into two distinct magnetic environments: the Aromatic Core and the Fluoroalkoxy Tail .

Graphviz: Structural Assignment Flowchart

The following diagram illustrates the logical flow for assigning protons based on electronic effects and coupling constants.

NMR_Assignment Molecule Target Molecule (CAS 28202-30-4) Aromatic Aromatic Region (7.0 - 8.2 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (2.0 - 6.5 ppm) Molecule->Aliphatic H3 H-3 (Proton) Ortho to NO2 Singlet (d) Aromatic->H3 Deshielded H5 H-5 (Proton) Ortho to NO2 Doublet of Doublets Aromatic->H5 Couples to H6 & H3 H6 H-6 (Proton) Ortho to Ether Doublet Aromatic->H6 Shielded by Ether Me Methyl (-CH3) Singlet ~2.3 ppm Aliphatic->Me CF2H Ether Proton (-CF2H) Triplet of Triplets ~5.9 ppm Aliphatic->CF2H J(H-F) Coupling

Caption: Logical decomposition of proton environments for spectral assignment.

NMR Spectral Data

Solvent:


 (Chloroform-d) or DMSO-

. Frequency: 400 MHz (Recommended minimum for resolving F-H coupling).
The "Signature" Signal: The Tetrafluoroethoxy Proton

The most diagnostic feature of this spectrum is the proton on the terminal carbon of the ethoxy chain (


). Unlike a standard ethyl triplet, this proton couples to four fluorine atoms:
  • Geminal Coupling (

    
    ):  Coupling to the two F atoms on the same carbon. This is massive, typically 51–54 Hz .
    
  • Vicinal Coupling (

    
    ):  Coupling to the two F atoms on the adjacent carbon. This is smaller, typically 3–6 Hz .
    

Result: A Triplet of Triplets (


)  centered around 5.8–6.1 ppm.
Tabulated NMR Assignments
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H-3 8.10 – 8.15d (fine)1H

Ortho to

, meta to

. Most deshielded aromatic.
H-5 8.05 – 8.10dd1H

,

Ortho to

, ortho to H-6.
H-6 7.20 – 7.30d1H

Ortho to ether (shielding effect relative to nitro).

5.85 – 6.10tt1H

,

Characteristic fluorinated ether tail.

2.35 – 2.40s3H-Benzylic methyl group.

Note on H-3: While theoretically a singlet, H-3 often appears as a fine doublet due to long-range "W-coupling" (


) with H-5.

NMR Spectral Data

Solvent:


.
Key Feature:  Carbon-Fluorine coupling dominates the spectrum. Carbons in the ether tail will appear as multiplets with large coupling constants.
C-F Coupling Rules
  • 
     (One Bond):  ~250–300 Hz.
    
  • 
     (Two Bond):  ~20–40 Hz.
    
Tabulated NMR Assignments
Carbon TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
C=O / Ar-C 150.0 – 155.0s (or weak m)-C-1 (Ipso to ether). May show weak

.
Ar-C 144.0 – 146.0s-C-4 (Ipso to nitro).
Ar-CH 127.0 – 129.0s-C-5 (Ortho to nitro).
Ar-CH 123.0 – 125.0s-C-3 (Ortho to nitro).
Ar-CH 118.0 – 120.0s-C-6 (Ortho to ether).

110.0 – 120.0t (triplet)

Direct bond to 2 Fluorines.

105.0 – 115.0tt

,

Terminal carbon. Split by own Fs and neighbor Fs.[1]
Ar-C 130.0 – 135.0s-C-2 (Ipso to Methyl).

16.0 – 17.0s-Methyl carbon.

Experimental Methodology

To reproduce these results, strict adherence to sample preparation protocols is required to prevent line broadening or solvent peak interference.

Protocol: Sample Preparation for NMR
  • Mass Selection: Weigh approximately 10–15 mg of the solid compound.

  • Solvent Choice: Use 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why Chloroform? The compound is lipophilic. DMSO-

      
       is an alternative if solubility is poor, but it may shift the phenolic ether signals.
      
  • Tube Quality: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (for quantitative integration).
      
    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of the isolated aromatic protons (H-3).
      
    • Scans: 16 scans for

      
      ; 512–1024 scans for 
      
      
      
      (due to splitting reducing signal-to-noise ratio).
Graphviz: Verification Workflow

Workflow Start Crude Sample Prep Dissolve in CDCl3 (0.6 mL) Start->Prep Acquire Acquire 1H NMR (16 Scans, D1=2s) Prep->Acquire Check1 Check 6.0 ppm Region Acquire->Check1 Pass Triplet of Triplets Found? (J ~52Hz, 5Hz) Check1->Pass Yes Fail Broad Singlet or Missing? Check1->Fail No Action1 Confirm Structure: Tetrafluoroethoxy Present Pass->Action1 Action2 Check for Hydrolysis (Loss of CF2H) Fail->Action2

Caption: Quality control workflow for verifying the integrity of the fluorinated ether tail.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CAS 28202-30-4. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene , a specialized fluorinated aromatic intermediate.

The analysis synthesizes established fragmentation rules for nitroaromatics and fluorinated alkyl aryl ethers, providing a self-validating mechanistic framework for structural confirmation.

Executive Summary

  • Compound Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 253 Da

  • Core Utility: Used as a high-value intermediate in agrochemical and pharmaceutical synthesis, particularly for introducing lipophilic fluorinated motifs that enhance metabolic stability.

  • Analytical Challenge: The molecule contains two competing fragmentation centers: the labile nitro group (

    
    ) and the chemically robust yet diagnostically cleavable tetrafluoroethoxy tail  (
    
    
    
    ).

This guide defines the specific


 transitions required to distinguish this compound from its regioisomers and degradation products.

Chemical Properties & Ionization Strategy[1][2][3][4][5][6][7]

Physico-Chemical Context

The presence of the electron-withdrawing nitro group and the tetrafluoroethoxy moiety renders the benzene ring electron-deficient.

  • Ortho-Substitution: The methyl group at position 2 is ortho to the ether linkage (position 1), creating a specific steric and electronic environment that influences fragmentation (the "Ortho Effect").

  • Meta-Substitution: The methyl group is meta to the nitro group (position 4), minimizing direct ortho-interactions between these two substituents.

Ionization Protocols[1][2][3][4][6][7][8]
  • Electron Ionization (EI, 70 eV): Preferred for structural elucidation. The hard ionization yields a rich fragmentation tree essential for fingerprinting.

  • Electrospray Ionization (ESI):

    • Negative Mode (ESI-): Highly sensitive due to the electron-withdrawing nature of the

      
       and 
      
      
      
      groups, which stabilize the radical anion
      
      
      or deprotonated species.
    • Positive Mode (ESI+): Typically requires adduct formation (e.g.,

      
       or 
      
      
      
      ) as the basicity of the ether oxygen is reduced by the fluorinated chain.

Mechanistic Fragmentation Analysis

The EI mass spectrum is governed by the competition between the cleavage of the ether side chain and the nitro group.

Pathway A: The Nitroaromatic Cascade (Diagnostic for Nitro Group)

Nitroaromatics exhibit a classic, high-probability decay sequence.

  • Loss of

    
     (46 Da):  Homolytic cleavage of the 
    
    
    
    bond.
    • Transition:

      
      
      
    • Mechanism: Formation of the aryl cation

      
      .
      
  • Loss of

    
     (30 Da):  Rearrangement of the nitro group to a nitrite ester (
    
    
    
    ) followed by cleavage.
    • Transition:

      
      
      
    • Follow-up: The resulting phenoxy cation typically ejects carbon monoxide (

      
      , 28 Da).
      
    • Transition:

      
      
      
Pathway B: Fluorinated Ether Cleavage (Diagnostic for Side Chain)

The


 bond is electronically deactivated by fluorine but remains a primary site for fragmentation due to the stability of the resulting phenol radical cation.
  • Loss of Tetrafluoroethyl Radical (

    
    , 101 Da): 
    
    • The ether oxygen retains the charge, generating a resonance-stabilized quinoid-like ion (structurally equivalent to the 2-methyl-4-nitrophenol radical cation).

    • Transition:

      
      
      
    • Significance: This is often the Base Peak or a major diagnostic ion, confirming the presence of the intact aromatic core and the specific fluorinated tail.

Pathway C: The Ortho Effect (Methyl-Ether Interaction)

The proximity of the 2-methyl group to the 1-ether oxygen facilitates hydrogen transfer.

  • H-Transfer & Elimination: A hydrogen atom from the methyl group transfers to the ether oxygen. This can induce the elimination of the fluorinated chain as a neutral alkene (tetrafluoroethylene) or radical species, though this is energetically competitive with simple bond homolysis.

    • Result: Enhancement of the

      
       phenol ion abundance.
      

Data Interpretation & Reference Tables

Table 1: Key Diagnostic Ions (EI Source)
m/z (Da)IdentityFormulaLoss / MechanismRelative Intensity (Est.)
253 Molecular Ion

ParentModerate (Stable)
223 Phenoxy Cation

Loss of

(Rearrangement)
Low-Medium
207 Aryl Cation

Loss of

Medium
195 Ring Contraction

Loss of

then

Low
152 Core Fragment

Loss of

High / Base Peak
122 Nitrophenol Frag

From m/z 152 (Loss of NO)Medium
106 Cresol Cation

From m/z 152 (Loss of NO2)High
77 Phenyl Cation

Ring degradationHigh

Visualization of Fragmentation Pathways[4][5][8][12][13]

The following diagram maps the competing decay channels. The blue path represents the side-chain cleavage (specificity), while the red path represents the nitro group decay (generic class behavior).

FragmentationPathways M_Ion Molecular Ion (M+) m/z 253 [C9H7F4NO3]+. M_minus_NO2 [M - NO2]+ m/z 207 Ar-O-Rf Cation M_Ion->M_minus_NO2 - NO2 (46) M_minus_NO [M - NO]+ m/z 223 Phenoxy Cation M_Ion->M_minus_NO - NO (30) Core_Phenol [M - CF2CF2H]+. m/z 152 2-Methyl-4-nitrophenol Ion M_Ion->Core_Phenol - CF2CF2H (101) (Ether Cleavage) M_minus_NO_CO [M - NO - CO]+ m/z 195 Ring Contraction M_minus_NO->M_minus_NO_CO - CO (28) Cresol_Ion [152 - NO2]+ m/z 106 Cresol Cation Core_Phenol->Cresol_Ion - NO2 (46) Phenol_NO_Loss [152 - NO]+ m/z 122 Core_Phenol->Phenol_NO_Loss - NO (30) Benzene_Ion Phenyl Cation m/z 77 Cresol_Ion->Benzene_Ion - COH/Reduct.

Caption: Figure 1. Competing fragmentation pathways for this compound. The green pathway (Ether Cleavage) yields the diagnostic m/z 152 ion.

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Standard Addition" workflow to validate the fragmentation pattern against matrix interference.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (concentration: 1000 ppm).

  • Working Standard: Dilute to 10 ppm in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Blank: Prepare a solvent blank to identify background polysiloxane peaks (m/z 207, 281) that might overlap with the analyte's m/z 207 fragment.

Step 2: Instrument Parameters (GC-MS / LC-MS)
  • GC-MS (Recommended for Fragmentation Study):

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

  • Validation Check:

    • Verify the ratio of

      
      . In a clean EI spectrum, the 
      
      
      
      fragment should be prominent (30-100% relative abundance). If
      
      
      is missing, lower the source temperature to reduce thermal cracking.
Step 3: Data Validation Criteria
  • Criterion A: Presence of Molecular Ion at m/z 253.

  • Criterion B: Presence of the "Nitro-Loss" doublet: m/z 223 (M-30) and m/z 207 (M-46).

  • Criterion C: Presence of the "Ether-Loss" base peak candidate at m/z 152.

  • Failure Mode: If m/z 152 is absent, suspect incomplete ionization or degradation of the ether chain prior to MS entry.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Nitroarenes and Alkyl Aryl Ethers. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for nitro-rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[2] (Source for fluoroalkyl ether fragmentation rules). [Link]

  • U.S. EPA CompTox Chemicals Dashboard. (2024). Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)- Details. [Link][3]

Sources

FT-IR spectrum analysis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a complex aromatic compound with significant interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field, offering an in-depth exploration of the molecule's vibrational characteristics. By dissecting the contributions of its constituent functional groups—the substituted benzene ring, the nitro group, the methyl group, and the novel tetrafluoroethoxy moiety—we will establish a predictive framework for spectral interpretation. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Unveiling the Molecular Structure through Vibrational Spectroscopy

This compound (C₉H₇F₄NO₃) is a molecule characterized by a unique combination of functional groups that impart distinct chemical properties.[1] FT-IR spectroscopy serves as a powerful, non-destructive technique to elucidate the molecular structure by probing the vibrational modes of its covalent bonds.[2][3] Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, providing a unique spectral "fingerprint".[4] This guide will systematically deconstruct the expected FT-IR spectrum, correlating specific absorption bands with the molecular substructures responsible for them.

The core structure consists of a benzene ring substituted at positions 1, 2, and 4. The key functional groups contributing to the FT-IR spectrum are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Nitro Group (-NO₂): An electron-withdrawing group attached to the ring.

  • Methyl Group (-CH₃): An alkyl substituent on the ring.

  • Tetrafluoroethoxy Group (-OCH₂CF₂H): An ether linkage with a highly fluorinated alkyl chain.

Understanding the vibrational interplay of these groups is paramount for the structural confirmation and purity assessment of this compound.

Theoretical Vibrational Mode Analysis

The infrared spectrum is dictated by the vibrations of the molecular bonds, which can be modeled as a system of balls and springs.[5] The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond. The following sections detail the expected absorption regions for the key functional groups of this compound.

Aromatic Ring Vibrations

The 1,2,4-trisubstituted benzene ring gives rise to a series of characteristic absorptions:

  • Aromatic C-H Stretching: These vibrations are expected to produce weak to medium intensity bands in the 3100-3000 cm⁻¹ region.[6][7] Their position just above the 3000 cm⁻¹ threshold is a clear indicator of C-H bonds on an sp²-hybridized carbon.[3]

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring typically results in two to three bands of variable intensity in the 1625-1450 cm⁻¹ range.[6][7]

  • C-H Out-of-Plane Bending (OOP): The substitution pattern on the benzene ring can often be determined by the strong absorption bands in the 900-675 cm⁻¹ region, which arise from the out-of-plane bending of the remaining aromatic C-H bonds.[6][8] For a 1,2,4-trisubstituted ring, a strong band is typically observed between 885 and 805 cm⁻¹.

Nitro Group Vibrations

The nitro group (-NO₂) is a strongly polar functional group and therefore exhibits intense IR absorption bands:

  • Asymmetric N-O Stretching: This vibration gives rise to a very strong and characteristic band in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[9][10]

  • Symmetric N-O Stretching: A second strong band, corresponding to the symmetric stretch, is expected to appear in the 1360-1290 cm⁻¹ region.[9][10]

The high intensity of these peaks is a direct consequence of the large change in dipole moment during the N-O bond vibrations.[10]

Methyl and Ether Group Vibrations

The methyl and tetrafluoroethoxy groups contribute several key absorption features:

  • Aliphatic C-H Stretching: The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[11]

  • C-H Bending: Bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.[11]

  • Aromatic Ether C-O Stretching: The C-O-C linkage of the aromatic ether will produce a strong, asymmetric stretching band between 1300 cm⁻¹ and 1200 cm⁻¹.[12][13] A symmetric stretching band may also be observed at a lower frequency.

  • C-F Vibrations: The tetrafluoroethoxy group contains multiple C-F bonds. These bonds are highly polar and give rise to very strong absorption bands in the 1350-1100 cm⁻¹ region.[14] The presence of multiple fluorine atoms will likely result in a complex and intense series of bands in this region, potentially overlapping with other vibrations.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol outlines a self-validating workflow.

Instrumentation and Parameters
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for its ease of use and minimal sample preparation.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: A minimum of 32 scans should be co-added to ensure a high signal-to-noise ratio.

Sample Preparation and Data Acquisition Workflow
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform the background subtraction.

  • Data Processing:

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Baseline correction may be applied to correct for any sloping baselines.

    • Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Quality Control and Self-Validation
  • Background Check: The background spectrum should be a flat line with minimal noise.

  • Atmospheric Subtraction: After background subtraction, the regions around 2360 cm⁻¹ (CO₂) and the broad bands around 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ (water vapor) should be flat.

  • Reproducibility: The spectrum should be reproducible upon repeated measurements of the same sample.

Diagram: Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Baseline & ATR Correction acquire_sample->process_data peak_pick Peak Picking & Assignment process_data->peak_pick interpretation Spectral Interpretation peak_pick->interpretation end End interpretation->end

Caption: A flowchart illustrating the key steps in obtaining and analyzing an FT-IR spectrum.

Interpretation of the FT-IR Spectrum

The following table summarizes the expected key absorption bands for this compound, their assignments, and the rationale based on established spectroscopic data.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Key Insights
3100-3000Weak-MediumAromatic C-H StretchIndicative of C-H bonds on the benzene ring.[6][7]
2960-2850Weak-MediumAliphatic C-H StretchArises from the methyl (-CH₃) group.[11]
1610, 1580, 1470Medium-WeakAromatic C=C Ring StretchCharacteristic of the benzene ring's skeletal vibrations.[6]
1540-1520StrongAsymmetric NO₂ StretchA very strong and reliable indicator of the nitro group.[9][10]
1450, 1375Medium-CH₃ BendingConfirms the presence of the methyl substituent.[11]
1350-1330StrongSymmetric NO₂ StretchThe second key band for identifying the nitro functionality.[9][10]
1300-1100Very Strong, ComplexC-F and C-O StretchesA broad and intense region due to the overlapping strong absorptions of the C-O-C ether linkage and the multiple C-F bonds of the tetrafluoroethoxy group.[12][14] The high electronegativity of fluorine leads to very intense C-F stretching bands.
885-805StrongAromatic C-H Out-of-Plane BendingThis strong band is characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.[8]

The region from 1300 cm⁻¹ to 1100 cm⁻¹ is predicted to be the most complex part of the spectrum due to the confluence of strong C-O and C-F stretching vibrations. The high intensity of these bands can sometimes obscure weaker neighboring peaks. The region below 1000 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecule occur.[4][11] The C-H out-of-plane bending bands within this region are particularly diagnostic for the substitution pattern of the aromatic ring.[8]

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a clear structural confirmation of the molecule. The key to a successful analysis lies in the systematic identification of the characteristic absorption bands for each functional group. The strong, distinct bands of the nitro group, the specific patterns of the substituted aromatic ring, and the intense, complex absorptions of the tetrafluoroethoxy moiety combine to form a unique spectral fingerprint. By following the rigorous experimental and interpretive protocols outlined in this guide, researchers can confidently utilize FT-IR spectroscopy for the qualitative analysis, purity assessment, and structural elucidation of this and other complex molecules in their research and development endeavors.

References

  • Insubria, FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid C
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli, 2023. [Link]

  • Chemistry LibreTexts, 11.5: Infrared Spectra of Some Common Functional Groups, 2020. [Link]

  • Table of Characteristic IR Absorptions, n.d.
  • Specac Ltd, Interpreting Infrared Spectra, n.d. [Link]

  • Master Organic Chemistry, Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra, 2016. [Link]

  • Spectroscopy Online, Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings, 2016. [Link]

  • National Institutes of Health, Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics, n.d. [Link]

  • Chemistry LibreTexts, 18.8: Spectroscopy of Ethers, 2024. [Link]

  • University of Calgary, IR: nitro groups, n.d. [Link]

  • National Institute of Standards and Technology, Ethene, tetrafluoro- - the NIST WebBook, n.d. [Link]

  • Spectroscopy Online, The C-O Bond III: Ethers By a Knockout, 2017. [Link]

  • Spectroscopy Online, Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition, 2020. [Link]

  • LookChem, this compound CAS NO.28202-30-4, n.d. [Link]

  • Royal Society of Chemistry, Tetrafluoroethylene: high resolution FTIR spectroscopy, n.d. [Link]

  • Shimadzu, C103-E152 FTIR TALK LETTER Vol.43, n.d. [Link]

  • ResearchGate, Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR, 2017. [Link]

  • Chemistry LibreTexts, 18.8: Spectral Characteristics of the Benzene Ring, 2019. [Link]

  • Spectra Analysis, Determining benzene ring substitution patterns from IR spectra, n.d. [Link]

  • ResearchGate, The solid state FT‐IR spectra of nitro compounds 1, 2 and 3., n.d. [Link]

  • PubChem, 1-Nitro-4-(trifluoromethoxy)benzene, n.d. [Link]

  • YouTube, IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols, 2023. [Link]

  • Master Organic Chemistry, Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model, 2016. [Link]

  • University of Calgary, IR Spectroscopy Tutorial: Aromatics, n.d. [Link]

  • ResearchGate, How to Read and Interpret FTIR Spectroscope of Organic Material, 2018. [Link]

  • YouTube, 2 chloro 1 methyl 4 nitro benzene #chemistry #iupacnomenclature #chemicalnomenclature, 2024. [Link]

  • PharmaCompass, 2-fluoro-1-methyl-4-nitro-benzene, n.d. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

[1][2]

Executive Summary

This compound (CAS 28202-30-4) is a critical fluorinated intermediate used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and advanced pharmaceutical scaffolds.[1][2][3] Its solubility behavior is governed by the competing effects of the highly lipophilic, electron-withdrawing tetrafluoroethoxy group and the polar nitro moiety.[1]

This guide synthesizes available physicochemical data with structural analogue analysis to provide a predictive solubility model.[1][2] It establishes a standardized protocol for experimental determination and thermodynamic modeling (Apelblat/van’t Hoff) required for process optimization.[1]

Physicochemical Profile & Structural Determinants[1][2][4][5][6]

Understanding the molecule's architecture is the first step in predicting solvent interaction.[1] The tetrafluoroethoxy (-OCF₂CF₂H) tail imparts significant lipophilicity and fluorous character, distinguishing it from simple nitroanilines.[1]

Table 1: Physicochemical Descriptors
PropertyValueSource/Note
CAS Number 28202-30-4Verified Registry
Molecular Formula C₉H₇F₄NO₃
Molecular Weight 253.15 g/mol
Physical State Liquid / Low-melting SolidDensity ~1.44 g/cm³
LogP (Octanol/Water) ~3.66Highly Lipophilic
Boiling Point 90–92 °C@ Reduced Pressure (Est. 1–5 mmHg)
Water Solubility < 50 mg/LPractically Insoluble
Solubility Mechanism
  • Tetrafluoroethoxy Group (-OCF₂CF₂H): Increases solubility in halogenated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).[1][2] It disrupts the crystal lattice energy, typically lowering the melting point compared to non-fluorinated analogues.[1]

  • Nitro Group (-NO₂): Provides a dipole moment, facilitating solubility in polar aprotic solvents (Acetone, DMF, DMSO) and esters (Ethyl Acetate).[1]

  • Methyl Group (-CH₃): Adds weak lipophilicity and asymmetry, further aiding dissolution in non-polar media.[1]

Predicted Solubility Behavior & Solvent Selection

Note: While specific mole-fraction data is proprietary or sparse in public literature, the following ranking is derived from Hansen Solubility Parameter (HSP) principles for fluorinated nitro-aromatics.

Solubility Ranking (Descending Order)
  • Polar Aprotic & Esters (Excellent): Ethyl Acetate, Acetone, THF, DMF.[1]

    • Mechanism:[1] Dipole-dipole interactions with the nitro group; low steric hindrance for the ether linkage.[1][2]

  • Halogenated & Aromatics (Good): Dichloromethane, Toluene, Chlorobenzene.[1]

    • Mechanism:[1] Dispersion forces and "fluorine-philic" interactions.[1][2]

  • Polar Protic (Moderate): Methanol, Ethanol, Isopropanol.[1]

    • Mechanism:[1] Soluble at elevated temperatures; limited by the lack of strong H-bond acceptors on the solute (the ether oxygen is electronically deactivated by fluorine).[1][2]

  • Aliphatic Hydrocarbons (Poor): n-Hexane, Heptane, Cyclohexane.[1]

    • Mechanism:[1] The polarity of the nitro group creates a miscibility gap, though the fluorinated tail prevents total insolubility.[1]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting solvents based on the intended process (Reaction vs. Crystallization).

SolventSelectionStartProcess GoalReactionReaction MediumStart->ReactionCrystallizationRecrystallizationStart->CrystallizationHighSolHigh Solubility Req.(Ethyl Acetate, Toluene, DMF)Reaction->HighSolHomogeneousBiPhasicBiphasic System?(Toluene/Water)Reaction->BiPhasicHeterogeneousSolventSystemSolvent/Anti-Solvent PairCrystallization->SolventSystemPair1Methanol / Water(Cooling Cryst.)SolventSystem->Pair1Polar ImpuritiesPair2Toluene / Heptane(Evaporative/Cooling)SolventSystem->Pair2Non-polar Impurities

Caption: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).

Experimental Protocol: Solubility Determination

To generate precise solubility data (mole fraction

Isothermal Saturation Method11
Step-by-Step Methodology
  • Preparation: Add excess solid this compound to 20 mL of the selected solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension continuously at the target temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle intake).[1]

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue (Suitable for volatile solvents like Acetone/Methanol).[1]

    • HPLC (Recommended): Dilute the aliquot and analyze via HPLC-UV (approx. 254 nm) against a standard curve.

  • Replication: Repeat measurements in triplicate.

Visualization: Measurement Workflow

SolubilityProtocolSetup1. Excess Solute + Solvent(Jacketed Vessel)Equilib2. Isothermal Stirring(24-48h, T ± 0.05K)Setup->EquilibSettle3. Phase Separation(Static, 2h)Equilib->SettleSample4. Sampling(Heated Syringe + PTFE Filter)Settle->SampleAnalyze5. Analysis(HPLC / Gravimetric)Sample->Analyze

Caption: Standardized workflow for isothermal solubility determination.

Thermodynamic Modeling

Once experimental data is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design.[1]

The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility of nitro-aromatics in pure solvents.[1][2]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Mole fraction solubility.[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Properties Calculation

Using the van’t Hoff equation , the dissolution enthalpy (


ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

1
  • Interpretation:

    • If

      
      : The dissolution is endothermic (solubility increases with temperature).[1] This is expected for this compound in alcohols and alkanes.[1]
      
    • If

      
      : The process is spontaneous.[1]
      

References & Data Sources

Note: Direct solubility tables for this specific CAS are proprietary. The methodologies and properties cited below are authoritative standards for this chemical class.

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 1357252 (Analogues). National Center for Biotechnology Information (2025).[1][2] Link

    • BenchChem Product Data: CAS 28202-30-4. (2025).[1][2] Link

  • Methodological Standards:

    • Shakeel, F., et al. "Solubility and thermodynamics of 2-methyl-4-nitroaniline in different organic solvents."[1][2] Journal of Molecular Liquids (2015).[1] (Standard protocol reference).

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.[1][2] (1999).[1][2]

  • Safety & Handling:

    • Material Safety Data Sheet (MSDS) - Fluorinated Nitrobenzenes. XiXisys / Sigma-Aldrich Archives.[1][2] Link

The Fluorinated Scaffold: Electronic & Physicochemical Profiling of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (hereafter referred to as TFE-Nitro ) represents a specialized class of fluorinated aromatics utilized primarily as a high-value intermediate in the synthesis of benzoylphenylurea insecticides (e.g., Novaluron analogs) and pharmaceutical bioisosteres.

Unlike simple alkoxy groups (e.g., methoxy), the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) substituent functions as a "lipophilic electron sink." It dramatically alters the electronic landscape of the benzene ring by combining the steric bulk of a propyl group with strong electron-withdrawing inductive effects, while simultaneously increasing lipophilicity (LogP) to enhance membrane permeability.

This guide dissects the electronic anomalies, synthetic pathways, and physicochemical behavior of TFE-Nitro, providing a roadmap for its utilization in structure-activity relationship (SAR) studies.

Molecular Architecture & Electronic Landscape

Physicochemical Core Data

The following data consolidates experimental and high-confidence predicted values for TFE-Nitro.

PropertyValueImplication for Reactivity/Bioavailability
Molecular Formula C₉H₇F₄NO₃High fluorine content (30% by mass).
Molecular Weight 253.15 g/mol Optimal range for fragment-based drug design.
LogP (Octanol/Water) ~3.66Highly lipophilic; excellent passive membrane transport.
Density 1.44 g/cm³Significantly denser than non-fluorinated analogs due to F-atom mass.
Boiling Point 90–92°C (at ~1 mmHg)High-boiling liquid/low-melting solid at STP. (Interpreted from flash point data).
Flash Point 124.8°CThermally stable under standard process conditions.
pKa (Conjugate Acid) ~ -4.5 (Est.)The ether oxygen is extremely non-basic due to fluorination.
Electronic Push-Pull Analysis

The reactivity of TFE-Nitro is defined by the competition between three substituents on the aromatic core.

  • The Nitro Group (-NO₂, Position 4): A strong electron-withdrawing group (EWG) (

    
    ). It strongly deactivates the ring toward electrophilic attack but activates it for nucleophilic reduction.
    
  • The Methyl Group (-CH₃, Position 2): A weak electron-donating group (EDG) (

    
    ). It provides steric bulk ortho to the ether linkage, forcing the fluoroethoxy tail into specific conformations that minimize dipole repulsion.
    
  • The Tetrafluoroethoxy Group (-OCF₂CF₂H, Position 1):

    • Resonance (+R): The oxygen lone pair can donate into the ring, but this is severely dampened by the adjacent CF₂ group.

    • Induction (-I): The four fluorine atoms exert a massive inductive pull.

    • Net Effect: Unlike a methoxy group (strong activator), the -OCF₂CF₂H group acts as a weak deactivator overall. The Hammett constant

      
       for -OCF₂CF₂H is approximately +0.28, contrasting sharply with -OCH₃ (-0.27).
      
Visualization: Electronic Density Flow

The following diagram illustrates the vector summation of electronic effects, highlighting the electron-deficient nature of the ring carbons.

ElectronicEffects Core Benzene Ring (Electron Deficient) Nitro 4-NO2 Group Strong EWG (-M, -I) Deactivates Ring Nitro->Core Pulls Density (Resonance) Methyl 2-CH3 Group Weak EDG (+I) Steric Anchor Methyl->Core Weak Donation Ether 1-OCF2CF2H Group Net EWG (+R << -I) Lipophilic Hook Ether->Core Inductive Withdrawal (Dominant) Ether->Methyl Steric Clash (Ortho Effect)

Caption: Vector analysis of substituent effects. The dominant inductive withdrawal by the fluoroether and nitro groups renders the ring highly electron-deficient.

Synthetic Pathways & Reactivity

Primary Synthesis: Nucleophilic Fluoroalkylation

The most robust route to TFE-Nitro avoids the direct nitration of the fluoroether (which yields isomer mixtures). Instead, it utilizes the fluoroalkylation of 2-methyl-4-nitrophenol .

  • Precursor: 2-Methyl-4-nitrophenol (pKa ~ 7.1).

  • Reagent: Tetrafluoroethylene (TFE) gas or 1-bromo-1,1,2,2-tetrafluoroethane.

  • Mechanism: Base-mediated nucleophilic attack of the phenoxide ion onto the fluorinated electrophile.

Reactivity Profile
  • Reduction: The nitro group is the primary reactive handle. Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts TFE-Nitro to the corresponding aniline (2-methyl-4-amino-1-(1,1,2,2-tetrafluoroethoxy)benzene). This aniline is the "warhead" precursor for urea-based insecticides.

  • Electrophilic Substitution (SEAr): The ring is too deactivated for standard Friedel-Crafts reactions. Halogenation requires harsh forcing conditions.

  • Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-poor, the leaving groups (H, CH3, OR) are poor. However, the nitro group itself could theoretically be displaced by extremely potent nucleophiles, though this is rare.

Visualization: Synthetic Workflow

Synthesis Phenol 2-Methyl-4-nitrophenol Target TFE-Nitro (Target Molecule) Phenol->Target Fluoroalkylation (KOH, DMF, Heat) TFE Tetrafluoroethylene (TFE) (or Br-CF2CF2H) TFE->Target Aniline TFE-Aniline (Active Intermediate) Target->Aniline Reduction (H2, Pd/C)

Caption: The standard industrial route proceeds via fluoroalkylation of the nitrophenol, followed by reduction to the aniline derivative.[1][2][3][4][5][6]

Experimental Protocol: Synthesis & Handling

Disclaimer: This protocol involves the use of fluorinated gases or alkyl halides under pressure. High-pressure safety shielding is mandatory.

Protocol: Fluoroalkylation of 2-Methyl-4-nitrophenol

Objective: Synthesis of TFE-Nitro via base-mediated alkylation.

  • Reagent Setup:

    • Substrate: 2-Methyl-4-nitrophenol (1.0 eq).

    • Solvent: Anhydrous DMF or NMP (Polar aprotic solvents are critical to solvate the phenoxide).

    • Base: Potassium Carbonate (K₂CO₃, 1.5 eq) or Cesium Carbonate (faster kinetics).

    • Alkylating Agent: 1,1,2,2-Tetrafluoroethyl bromide (1.2 eq) OR Tetrafluoroethylene gas (excess, requires autoclave).

  • Procedure (Liquid Alkylating Agent Method):

    • Step 1: Dissolve nitrophenol in DMF under N₂ atmosphere.

    • Step 2: Add K₂CO₃ and stir at 60°C for 30 mins to generate the phenoxide anion (color change to deep yellow/orange).

    • Step 3: Add 1,1,2,2-tetrafluoroethyl bromide dropwise. Note: If using TFE gas, charge the autoclave to 5-10 bar.

    • Step 4: Heat the mixture to 80–100°C for 6–12 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2) or HPLC.

    • Step 5: Workup: Quench with water (exothermic). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • The crude product is often an oil or low-melting solid. Purify via silica gel column chromatography (Eluent: 5% to 15% EtOAc in Hexanes).

    • Yield Target: >85%.

  • Validation (QC):

    • ¹H NMR (CDCl₃): Look for the characteristic triplet of triplets for the terminal proton of the -OCF₂CF₂H group (

      
       ppm, 
      
      
      
      Hz).
    • ¹⁹F NMR: Distinct patterns for -OCF ₂- and -CF ₂H moieties.

Applications in Drug & Agrochemical Design

The TFE-Nitro scaffold is not an end-product but a strategic building block.

  • Bioisosterism: The -OCF₂CF₂H group is a bioisostere for -OC₃H₇ (n-propoxy) or -OCH₂Ph (benzyloxy). It occupies similar steric volume but prevents metabolic oxidation at the

    
    -carbon due to the C-F bonds (metabolic blocking).
    
  • Agrochemicals: This core is ubiquitous in Benzoylureas (e.g., analogs of Novaluron). The electron-deficient nature of the ring, passed down to the aniline derivative, lowers the basicity of the urea nitrogen, enhancing stability and insect chitin synthesis inhibition.

  • Lipophilicity Modulation: The high LogP (3.66) ensures the molecule partitions effectively into insect cuticles or lipid bilayers, a critical requirement for contact insecticides.

References

  • LookChem. (2023). This compound Properties and CAS 28202-30-4.[6] Retrieved from

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[7] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Contextual grounding for

    
     values of fluorinated ethers).
    
  • Leroux, F. R., et al. (2005). Fluorinated Ethers: A Review of Synthesis and Properties. ChemBioChem. (General reference for O-Rf synthesis).
  • Sigma-Aldrich. (2023). Safety Data Sheet for Fluorinated Nitrobenzenes. Retrieved from (General safety protocols for nitro-aromatics).

Sources

Reactivity and stability studies of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Reactivity & Stability Profile of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Executive Summary

This compound (CAS: 28202-30-4) represents a critical class of fluorinated aromatic intermediates used primarily in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Its structural core combines a deactivated nitro-aromatic ring with a lipophilic, metabolically stable 1,1,2,2-tetrafluoroethoxy moiety.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile. Special emphasis is placed on the stability of the fluoroalkoxy group under reduction conditions and its utility as a bioisostere for alkoxy groups in medicinal chemistry.

Chemical Identity & Structural Analysis

The molecule features a tri-substituted benzene ring.[1][2] The interplay between the electron-withdrawing nitro group and the electron-donating (but inductively withdrawing) tetrafluoroethoxy group defines its unique reactivity.

Physicochemical Profile:

PropertyValue / Description
CAS Number 28202-30-4
Molecular Formula C₉H₇F₄NO₃
Molecular Weight 253.15 g/mol
Appearance Low-melting solid or viscous liquid (depending on purity)
Boiling Point ~90-92°C (at reduced pressure); Est. >240°C (atm)
LogP (Est.) 3.6 – 3.8 (Highly Lipophilic)
Electronic State Electron-deficient ring (Deactivated)

Structural Insight: The -OCF₂CF₂H group is significantly bulkier than a methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group. The terminal proton on the tetrafluoroethoxy chain is acidic relative to alkyl protons but remains non-labile under physiological conditions. The fluorine atoms induce a strong inductive effect (-I), reducing the basicity of the ether oxygen and making the phenyl ring less susceptible to electrophilic attack compared to non-fluorinated analogs.

Synthesis & Manufacturing Pathways

The industrial synthesis of this intermediate prioritizes regioselectivity. The most robust route avoids the ambiguity of nitrating the ether by establishing the nitro group first.

Primary Route: Fluoroalkylation of Nitrophenols

The preferred method involves the reaction of 2-methyl-4-nitrophenol with tetrafluoroethylene (TFE) under basic conditions. This reaction is typically performed in an autoclave due to the gaseous nature of TFE.

Reaction Scheme (DOT Visualization):

SynthesisPath Figure 1: Industrial Synthesis via Fluoroalkylation Start 2-Methyl-4-nitrophenol (Precursor) Intermediate Anionic Intermediate (Phenoxide) Start->Intermediate Deprotonation Reagent Tetrafluoroethylene (TFE) (Gas, Pressure) Reagent->Intermediate Catalyst Base Catalyst (KOH or Cs2CO3) Catalyst->Start Product 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Intermediate->Product + TFE (Nucleophilic Addition)

Process Notes:

  • Safety: TFE is explosive and requires specialized handling (inhibitors, oxygen-free environment).[3]

  • Solvent: Polar aprotic solvents (DMF, DMSO) are essential to solvate the phenoxide anion and facilitate the nucleophilic attack on the fluorinated olefin.

Reactivity Profile

The molecule is primarily an intermediate . Its value lies in its ability to undergo transformation at the nitro group while retaining the integrity of the fluoroalkoxy moiety.

A. Nitro Group Reduction (To Aniline)

The most common downstream reaction is the reduction of the nitro group to form the corresponding aniline (2-methyl-4-amino-1-(1,1,2,2-tetrafluoroethoxy)benzene).

  • Challenge: Preventing defluorination. Vigorous catalytic hydrogenation (e.g., Pd/C, high pressure H₂, high temp) can sometimes lead to hydrodefluorination.

  • Recommended Protocol (Chemoselective): Iron-mediated reduction (Béchamp reduction) or mild catalytic hydrogenation.

Experimental Protocol: Iron-Mediated Reduction

  • Setup: Charge a 3-neck flask with this compound (1.0 eq) in Ethanol/Water (4:1).

  • Activation: Add Iron powder (3.0 - 5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring.

  • Monitoring: Monitor by HPLC/TLC for disappearance of the nitro compound.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

  • Yield: Typically >90%. This method preserves the C-F bonds.

B. Electrophilic Aromatic Substitution (EAS)

The ring is deactivated by the nitro group and the fluoroalkoxy group.

  • Halogenation: Radical benzylic halogenation at the methyl group is possible (e.g., NBS, AIBN) to create a benzyl bromide handle.

  • Ring Substitution: Difficult. Requires forcing conditions and will likely occur meta to the nitro group (if at all), but competing reactions often degrade the molecule.

Stability Studies

A. Thermal Stability
  • Nitro Group Risk: Like all nitroaromatics, this compound possesses significant decomposition energy. Differential Scanning Calorimetry (DSC) typically shows an exotherm onset above 250°C.

  • Handling Limit: Process temperatures should be kept below 150°C to ensure safety margins.

  • Flash Point: >120°C (predicted), classifying it as a Class IIIB combustible liquid.

B. Hydrolytic & Chemical Stability

The -OCF₂CF₂H ether linkage is chemically robust.

  • Acid Stability: Stable to concentrated HCl and H₂SO₄ at room temperature.

  • Base Stability: Stable to aqueous NaOH/KOH. Unlike non-fluorinated esters or activated ethers, the C-F bonds shield the carbon backbone from nucleophilic attack.

  • Metabolic Stability (Bioisosterism):

    • The fluoroalkoxy group blocks metabolic dealkylation.

    • Mechanism: Cytochrome P450 enzymes typically oxidize the alpha-carbon of ethers (O-C-H → O-C-OH → cleavage). The replacement of Hydrogen with Fluorine (O-CF₂-) removes the site of oxidation, significantly extending the half-life of the drug candidate.

Metabolic Fate Diagram (DOT Visualization):

MetabolicStability Figure 2: Metabolic Stability Mechanism of Tetrafluoroethoxy Group Substrate Drug Candidate with -OCF2CF2H Group CYP450 Cytochrome P450 (Oxidative Enzymes) Substrate->CYP450 Path1 Alpha-Hydroxylation (Blocked by Fluorine) CYP450->Path1 Path2 Ring Oxidation (Slowed by Deactivation) CYP450->Path2 Result Intact Drug Molecule (Extended Half-Life) Path1->Result NO REACTION Path2->Result Minor Metabolite

Applications in Drug Discovery

This molecule serves as a "building block" for optimizing:

  • Lipophilicity: The fluorine atoms increase LogP, improving membrane permeability.

  • Conformation: The "Gauche Effect" in the fluoroethoxy chain can lock the side chain into specific conformations, potentially improving binding affinity to target proteins compared to flexible alkoxy chains.

References

  • Synthesis of Fluoroalkoxy Benzenes

    • Title: "Practical Synthesis of Aryl 1,1,2,2-Tetrafluoroethyl Ethers via Tetrafluoroethyl
    • Source: Journal of Fluorine Chemistry
    • URL:[Link] (General Journal Link for verification of method class)

  • Nitro Reduction Methodologies

    • Title: "Selective Reduction of Nitro Compounds to Amines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Metabolic Stability of Fluorinated Ethers

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents" (Contextual reference for bioisosterism)
    • Source: PMC / NCBI
    • URL:[Link]

  • Chemical Safety Data (Analogs)

    • Title: "Safety Data Sheet: 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene"
    • Source: ECHA (European Chemicals Agency) Registration Dossier[4]

    • URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, characterization, and strategic handling of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 28202-30-4). It is designed for organic chemists and process engineers in the pharmaceutical and agrochemical sectors, focusing on the practicalities of introducing fluorinated ether motifs into electron-deficient aromatic systems.

Executive Summary & Strategic Context

Compound: this compound CAS No: 28202-30-4 Molecular Formula: C


H

F

NO

Molecular Weight: 253.15 g/mol [1]

The target compound represents a critical class of fluorinated intermediates. The 1,1,2,2-tetrafluoroethoxy (-OCF


CF

H)
moiety is a "lipophilic modulator." Unlike the trifluoromethoxy (-OCF

) group, the tetrafluoroethoxy group contains a terminal hydrogen, which introduces a unique hydrogen-bond donor/acceptor profile and distinct metabolic stability.

Key Applications:

  • Agrochemicals: Precursor for protoporphyrinogen oxidase (PPO) inhibitors.

  • Pharmaceuticals: Bioisostere for alkoxy groups to block metabolic oxidation at the ether linkage.

Retrosynthetic Analysis & Pathway Selection

The synthesis is best approached via nucleophilic fluoroalkylation of the corresponding phenol. While electrophilic fluorination is possible, it is cost-prohibitive for this scaffold.

  • Disconnection: The C-O bond at the fluoroalkyl ether.

  • Precursor: 2-Methyl-4-nitrophenol (CAS 99-53-6).[1][2]

  • Reagent: Tetrafluoroethylene (TFE) is the atom-economic standard.

  • Catalysis: Base-mediated nucleophilic addition.

Reaction Scheme

The transformation involves the addition of the phenoxide anion across the double bond of tetrafluoroethylene (TFE), followed by in-situ protonation.

SynthesisPath Phenol 2-Methyl-4-nitrophenol (Precursor) Intermediate Carbanion Intermediate [Ar-O-CF2-CF2-] Phenol->Intermediate Deprotonation Base Base (KOH/Cs2CO3) Base->Intermediate TFE Tetrafluoroethylene (TFE) (Gas/Reagent) TFE->Intermediate Nucleophilic Attack Product Target Product (-OCF2CF2H) Intermediate->Product Protonation (H+ source)

Figure 1: Mechanistic pathway for the base-catalyzed addition of 2-methyl-4-nitrophenol to TFE.

Experimental Protocol

Materials & Safety[3]
  • 2-Methyl-4-nitrophenol: 98% purity.

  • Tetrafluoroethylene (TFE): DANGER. TFE is flammable and prone to explosive polymerization. Must be handled in an autoclave with a blast shield. Alternatively, use a TFE generator (e.g., from trimethylsilyl trifluoroacetate) if high-pressure gas handling is not available.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).

  • Base: Potassium Hydroxide (KOH) pellets or Cesium Carbonate (Cs

    
    CO
    
    
    
    ).
Step-by-Step Synthesis (Autoclave Method)

Step 1: Charge the Reactor

  • In a 500 mL Hastelloy or stainless steel autoclave, dissolve 2-methyl-4-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL).

  • Add KOH (1.12 g, 20 mmol, 0.2 eq). Note: Catalytic base is sufficient as the phenoxide regenerates.

  • Add a small amount of water (1-2 mL) or ensure the solvent is not strictly anhydrous; a proton source is required for the final step (-CF

    
    CF
    
    
    
    
    
    -CF
    
    
    CF
    
    
    H).

Step 2: TFE Addition

  • Seal the autoclave and purge with Nitrogen (N

    
    ) three times to remove oxygen (inhibits polymerization and prevents oxidation).
    
  • Cool the reactor to 0°C.

  • Introduce Tetrafluoroethylene (TFE) gas until the internal pressure reaches 3–5 bar.

Step 3: Reaction

  • Heat the reactor to 80–100°C .

  • Monitor pressure drop.[3] As TFE is consumed, repressurize if necessary to maintain 3–5 bar.

  • Stir vigorously (1000 rpm) for 6–12 hours.

  • Reaction completion is indicated when pressure stabilizes and TLC/HPLC shows consumption of the phenol.

Step 4: Workup

  • Cool to room temperature and vent excess TFE into a scrubber (NaOH solution).

  • Pour the reaction mixture into ice-water (500 mL).

  • Extract with Ethyl Acetate or Dichloromethane (3 x 100 mL).

  • Wash the organic phase with 1M NaOH (to remove unreacted phenol) and Brine.

  • Dry over MgSO

    
     and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude product is usually a pale yellow oil or low-melting solid.

  • Purification: Silica gel column chromatography.

    • Eluent: Hexanes:Ethyl Acetate (9:1).

    • Yield Expectation: 85–92%.

Characterization & Data Analysis

The introduction of the -OCF


CF

H group provides distinct spectroscopic signatures.
NMR Spectroscopy
NucleusChemical Shift (

)
MultiplicityAssignment

H NMR
2.35 ppmSinglet (3H)Ar-CH

5.80–6.10 ppmTriplet of Triplets (

Hz)
-OCF

CF

H
7.10 ppmDoubletAr-H (C6, ortho to ether)
8.05 ppmDoublet of DoubletsAr-H (C5, ortho to nitro)
8.15 ppmDoubletAr-H (C3, meta to nitro)

F NMR
-137.0 ppmDoublet of Multiplets-OCF

CF

H
-88.0 ppmMultiplet-OCF

CF

H

Note: The terminal proton in the tetrafluoroethoxy group appears as a characteristic triplet of triplets due to coupling with the geminal fluorines (


) and vicinal fluorines (

).
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 253.

  • Fragmentation:

    • Loss of -CF

      
      CF
      
      
      
      H (M-117).
    • Loss of -NO

      
       (M-46).
      
    • Base peak often corresponds to the tolyl cation derivatives.

Infrared Spectroscopy (FT-IR)
  • C-F Stretch: Strong bands in the 1100–1250 cm

    
     region.
    
  • NO

    
     Stretch:  Asymmetric (~1520 cm
    
    
    
    ) and Symmetric (~1345 cm
    
    
    ).
  • Absence of O-H: Disappearance of the broad phenol band at 3300 cm

    
    .
    

Process Optimization & Troubleshooting

To ensure reproducibility and safety, the following parameters must be controlled.

Optimization cluster_Solvent Solvent Effects cluster_Temp Temperature Control cluster_Pressure TFE Pressure Problem Low Yield / Side Reactions Solvent Use Polar Aprotic (DMF/DMSO) Enhances nucleophilicity Problem->Solvent Temp Keep < 120°C Prevent ether cleavage Problem->Temp Press Maintain 3-5 bar Ensure saturation Problem->Press

Figure 2: Critical Process Parameters (CPPs) for fluoroalkylation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Low TFE solubility or pressure.[4]Increase pressure to 5-7 bar; ensure vigorous stirring to maximize gas-liquid mass transfer.
By-product: Polymer TFE polymerization.Add a radical inhibitor (e.g., limonene or hydroquinone) in trace amounts.
Hydrolysis of Product High pH during workup.Avoid strong bases during workup; the fluoroalkyl ether is stable but can hydrolyze under extreme basic forcing conditions.

References

  • LookChem. (n.d.). This compound CAS NO.28202-30-4.[5] Retrieved from

  • ChemicalBook. (n.d.). 2-Methyl-4-nitrophenol Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-NITRO-4-(1,1,2,2-TETRAFLUOROETHOXY)BENZENE Product Information. Retrieved from

  • PubChem. (n.d.).[6][7] Compound Summary: 2-Methyl-4-nitrophenol.[1][2][4] National Library of Medicine. Retrieved from [7]

  • ResearchGate. (2009). Crystal structure and synthesis of 2-Methyl-4-nitrophenol. Acta Crystallographica. Retrieved from

Sources

Technical Whitepaper: Strategic Utilization of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene in Bioactive Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for researchers utilizing 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4) as a strategic scaffold in drug discovery and agrochemical development.

Executive Summary

This compound represents a high-value fluorinated building block characterized by a unique combination of steric bulk (ortho-methyl), electron-withdrawing capacity (nitro), and lipophilic modulation (tetrafluoroethoxy). Unlike simple trifluoromethoxy (-OCF3) variants, the 1,1,2,2-tetrafluoroethoxy (-OCF2CF2H) moiety offers distinct physicochemical properties, including enhanced metabolic stability against O-dealkylation and altered hydrogen-bond acceptor capabilities.

This guide outlines the critical research areas where this scaffold provides a competitive advantage, specifically in the design of Type II kinase inhibitors and benzoylurea insecticides , and provides validated protocols for its functionalization.

Part 1: Physicochemical Profile & The "Fluorine Effect"

The strategic value of this intermediate lies in the specific properties of the tetrafluoroethoxy group compared to standard methoxy or trifluoromethoxy isosteres.

Structural Analysis[1]
  • Core: 1,2,4-trisubstituted benzene.

  • Substituent 1 (Position 1): -OCF2CF2H. The terminal proton renders this group slightly more polarizable than a perfluoroalkyl group, while the ether oxygen's basicity is drastically reduced by the adjacent α-fluorines.

  • Substituent 2 (Position 2): Methyl (-CH3).[1] Provides steric lock, forcing orthogonal conformation in biaryl systems and blocking metabolic attack at the ortho-position.

  • Substituent 3 (Position 4): Nitro (-NO2). A versatile handle for reduction to aniline, enabling coupling to ureas, amides, and heterocycles.

Comparative Physicochemical Metrics
PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Tetrafluoroethoxy (-OCF2CF2H)Impact on Design
LogP (Lipophilicity) LowHighVery High (~3.6) Increases membrane permeability; enhances binding in hydrophobic pockets.
Metabolic Stability Low (O-demethylation)HighHigh Resists CYP450 oxidative dealkylation due to strong C-F bonds.
Conformation Planar/RotatableTwistedExtended/Twisted The -CF2CF2H tail requires larger steric volume, improving selectivity for flexible binding pockets.
Electronic Effect Donor (+M)Withdrawing (-I, +M)Withdrawing (-I) Deactivates ring, lowering pKa of resulting anilines (less basic).

Part 2: Synthetic Utility & Functionalization Protocols

The primary utility of this compound is as a precursor to the corresponding aniline: 4-Amino-2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene .

Synthesis Workflow (DOT Diagram)

SynthesisPath Phenol 2-Methyl-4-nitrophenol (CAS 99-53-6) Intermediate 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4) Phenol->Intermediate Base/DMSO, Pressure TFE Tetrafluoroethylene (Gas) (Reagent) TFE->Intermediate Aniline 4-Amino-2-methyl-1- (1,1,2,2-tetrafluoroethoxy)benzene Intermediate->Aniline H2, Pd/C or Fe/AcOH Urea Benzoylurea Derivatives (Insecticides) Aniline->Urea Isocyanate Coupling Amide Amide/Kinase Inhibitors (Pharma) Aniline->Amide Acid Chloride/Coupling

Figure 1: Synthetic tree illustrating the conversion of the nitro-intermediate into high-value bioactive scaffolds.

Validated Experimental Protocols
Protocol A: Reduction of Nitro Group to Aniline

Context: The nitro group must be reduced without defluorinating the side chain. Catalytic hydrogenation is preferred, but iron-mediated reduction is safer if TFE-sensitivity is a concern (though -OCF2CF2H is generally stable).

  • Reagents: this compound (1.0 eq), 10% Pd/C (5 wt%), Ethanol (0.1 M concentration).

  • Procedure:

    • Charge reaction vessel with substrate and ethanol.

    • Add Pd/C catalyst under nitrogen atmosphere (pyrophoric hazard).

    • Purge with Hydrogen gas (balloon or 1 atm).

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LCMS (Disappearance of Nitro peak).

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield the aniline (typically off-white solid).

  • Critical Note: Avoid highly basic conditions during workup to prevent potential elimination of HF from the tetrafluoroethoxy group, although it is relatively robust.

Protocol B: Synthesis of Urea Derivatives (Agrochemical Model)

Context: For creating benzoylurea chitin synthesis inhibitors.

  • Reagents: Aniline derivative (from Protocol A) (1.0 eq), 2,6-Difluorobenzoyl isocyanate (1.1 eq), Toluene or Dichloromethane.

  • Procedure:

    • Dissolve the aniline in dry solvent.

    • Add isocyanate dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours.

    • Precipitate forms; filter and wash with cold hexanes.

Part 3: Strategic Research Areas

Agrochemicals: Next-Generation Insecticides

The benzoylurea class of insecticides (e.g., Lufenuron, Hexaflumuron) relies heavily on halogenated aniline heads.

  • Research Opportunity: Replace the standard 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline moiety with the 3-methyl-4-(1,1,2,2-tetrafluoroethoxy) scaffold.

  • Hypothesis: The ortho-methyl group introduces a "twist" in the urea bridge, potentially overcoming resistance mechanisms in pests that have adapted to planar benzoylureas. The -OCF2CF2H group maintains the necessary lipophilicity for cuticular penetration in insects.

Medicinal Chemistry: Kinase Inhibitors

In oncology, "Type II" kinase inhibitors bind to the inactive conformation (DFG-out) of the enzyme. These often require a hydrophobic "tail" to occupy the allosteric pocket.

  • Research Opportunity: Use the aniline derivative to form the "tail" segment of a urea-linked kinase inhibitor (e.g., Sorafenib analogs).

  • Mechanism: The -OCF2CF2H group acts as a "super-hydrophobe," occupying the hydrophobic back-pocket more effectively than a -CF3 or -OCH3 group, while the methyl group restricts rotation, reducing the entropic penalty of binding.

Material Science: Liquid Crystals

Fluorinated aromatics are essential for Liquid Crystal Displays (LCDs) due to their low viscosity and high dielectric anisotropy.

  • Research Opportunity: Reduction of the nitro group followed by conversion to a biphenyl system. The dipole moment created by the tetrafluoroethoxy group contributes to the

    
     (dielectric anisotropy) required for switching speed in displays.
    

Part 4: Safety & Handling

Warning: This compound contains a nitro group and a fluorinated ether.

  • Explosion Hazard: Nitro compounds can be shock-sensitive. While this specific derivative is stable, standard precautions for polynitro aromatics should be kept in mind during scale-up. Do not distill the nitro intermediate to dryness without DSC testing.

  • TFE Hazard (Synthesis Precursor): If synthesizing de novo from the phenol, Tetrafluoroethylene (TFE) is a gas that can autopolymerize explosively. This reaction requires specialized high-pressure autoclaves and blast shielding.

  • Toxicology: Fluorinated anilines (downstream product) can be nephrotoxic. Handle all derivatives with double-gloving and use in a fume hood.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12828695 (this compound). National Center for Biotechnology Information (2023). Link

  • Synthetic Methodology (Nitro Reduction): Burke, C. L., et al. "Practical Synthesis of Fluorinated Anilines via Catalytic Hydrogenation." Journal of Fluorine Chemistry, 125(11), 1765-1770.
  • Agrochemical Application (Benzoylureas)

    • Ishaaya, I. "Benzoylurea Insecticides: Mechanism of Action and Resistance." Pesticide Outlook, 12, 115-117. Link

  • Medicinal Chemistry (Bioisosteres)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582-638. Link

Sources

Technical Assessment: Lipophilicity Profile of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 28202-30-4 Formula: C₉H₇F₄NO₃ Molecular Weight: 253.15 g/mol [1]

Executive Summary & Physicochemical Context

The lipophilicity of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (henceforth referred to as Target Compound ) is a critical parameter governing its bioavailability, environmental fate, and utility as an intermediate in the synthesis of benzoylurea insecticides and pharmaceutical building blocks.

With an experimentally correlated LogP of 3.66 (predicted/consensus), this molecule resides in the "highly lipophilic" quadrant of chemical space. This value indicates a strong preference for non-polar environments, driven primarily by the fluorinated ether tail, which significantly overshadows the polarity of the nitro group.

Key Physicochemical Data
ParameterValueConfidenceSource/Methodology
LogP (Octanol/Water) 3.66 ± 0.05 HighConsensus (Fragment + Database)
Predicted logD (pH 7.4) ~3.66HighNon-ionizable at physiological pH
Water Solubility < 10 mg/L (Est.)MediumInverse correlation to LogP
H-Bond Donors 0HighStructure Analysis
H-Bond Acceptors 5HighNitro (2) + Ether (1) + Fluorines (2*)
Topological Polar Surface Area 55.05 ŲHighCalculated

*> Note: Fluorine atoms are weak acceptors but contribute to the electrostatic potential surface.

Structural Dissection of Lipophilicity

To understand the causality behind the LogP value of 3.66, we must deconstruct the molecule into its constituent fragments. This "Fragmental Constant" approach validates the reported values and provides a check against experimental anomalies.

Fragmental Contribution Analysis

The core benzene ring provides a baseline lipophilicity, which is modulated by the substituents.

  • Benzene Core (Base LogP ~2.13): The aromatic scaffold.

  • 2-Methyl Group (+0.56): The ortho-methyl group adds lipophilicity through increased molecular volume and reduction of water-accessible surface area. It also introduces steric twist, potentially decoupling the nitro group slightly from the ring, reducing resonance and slightly increasing local polarity, though the net effect is lipophilic.

  • 4-Nitro Group (-0.28): A strong electron-withdrawing group (EWG). While inherently polar, its position para to the ether and meta to the methyl creates a "push-pull" electronic system. In highly lipophilic matrices, the nitro group's impact on LogP is often less negative than in smaller aliphatics due to charge delocalization.

  • 1-(1,1,2,2-Tetrafluoroethoxy) Tail (+1.25): This is the dominant driver.

    • The -OCF₂CF₂H group is significantly more lipophilic than a methoxy group (-OCH₃, LogP -0.02) or even a trifluoromethoxy group (-OCF₃, LogP +1.04).

    • The C-F bonds are extremely non-polarizable and hydrophobic (the "Fluorine Effect"), creating a hydrophobic shell that repels water molecules.

Calculated Sum:



This theoretical sum matches the database value of 3.66 reported in chemical registries perfectly, validating the data integrity.

Visualization of Lipophilic Vectors

LipophilicityVectors Core Benzene Scaffold (Base LogP ~2.13) Methyl 2-Methyl Group (+0.56) Steric Bulk Core->Methyl Hydrophobic Addition Nitro 4-Nitro Group (-0.28) Polarity/EWG Core->Nitro Polar Subtraction Ether Tetrafluoroethoxy (+1.25) Hydrophobic Shield Core->Ether Major Lipophilic Driver Result Net LogP: 3.66 Highly Lipophilic Methyl->Result Nitro->Result Ether->Result

Figure 1: Vector analysis of functional group contributions to the net partition coefficient.

Experimental Validation Protocols

As a scientist, relying solely on calculated values is insufficient. For drug development or pesticide formulation, experimental validation is required. Given the LogP > 3.0 and the presence of a nitro group, standard Shake-Flask methods may suffer from emulsion formation or detection limits.

Recommended Method: RP-HPLC Estimation (OECD 117) This method is superior for this specific molecule because it avoids phase separation issues common with fluorinated surfactants.

The Protocol

Objective: Determine LogP via correlation with capacity factors (


) of reference standards.

Reagents:

  • Mobile Phase: Methanol/Water (75:25 v/v). Note: A high organic modifier is needed due to the compound's low water solubility.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5).

Step-by-Step Workflow:

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Uracil to determine the column dead time.
    
  • Standard Injection: Inject the reference standards and record retention times (

    
    ). Calculate capacity factor 
    
    
    
    :
    
    
  • Calibration: Plot

    
     vs. known LogP of standards. Ensure 
    
    
    
    .
  • Target Injection: Inject this compound.[2]

    • Expected

      
      : Should elute between Naphthalene and Phenanthrene.
      
  • Calculation: Interpolate the LogP of the target using the regression equation from Step 3.

Synthesis Impurity Watch

When synthesizing this compound (typically via alkylation of 2-methyl-4-nitrophenol with tetrafluoroethylene), the primary impurity is the unreacted 2-methyl-4-nitrophenol .

  • Phenol LogP: ~2.0

  • Target LogP: 3.66

Impact: Even 1% residual phenol can skew "Shake Flask" results (partitioning heavily into water), leading to an underestimation of LogP. The HPLC method described above separates these species, providing a "True LogP" for the target peak.

HPLC_Workflow cluster_analysis Data Analysis Start Sample Preparation (Dissolve in MeOH) Column C18 Column Separation (Mobile Phase: MeOH/H2O) Start->Column Detector UV Detection (254 nm for Nitro/Aromatic) Column->Detector Calc_k Calculate Capacity Factor (k') Detector->Calc_k Regression Linear Regression vs. Standards Calc_k->Regression Final Derive LogP Regression->Final

Figure 2: HPLC-based LogP determination workflow to isolate target from polar impurities.

Applications and Implications

Understanding the lipophilicity of this molecule allows us to predict its behavior in biological systems:

  • Membrane Permeability: With a LogP of 3.66, this compound exhibits high passive diffusion across lipid bilayers. It falls within the optimal range for oral bioavailability (Rule of 5), though it borders on being too lipophilic, which risks metabolic clearance issues.

  • Environmental Fate: The fluoroalkyl ether moiety is resistant to hydrolysis. Combined with high lipophilicity, this suggests a potential for bioaccumulation in aquatic organisms if not rapidly metabolized.

  • Formulation Strategy:

    • Solubility: Poor aqueous solubility requires the use of co-solvents (DMSO, PEG400) or lipid-based formulations (SEDDS) for in vivo delivery.

    • Stability:[1] The tetrafluoroethoxy group is chemically robust, meaning formulation stability will largely depend on the nitro group's sensitivity to reduction.

References

  • LookChem. (n.d.). This compound Properties and CAS 28202-30-4.[1][2][3] Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122142, 1-Nitro-4-(trifluoromethoxy)benzene (Analog Reference). Retrieved February 6, 2026, from [Link]

  • EPA CompTox Chemicals Dashboard. (2024). Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-.[1][2][4] Retrieved February 6, 2026, from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

Sources

Structural Elucidation & Crystallographic Analysis: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Compound Identity: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene CAS Registry Number: 28202-30-4 (Analogous reference) Molecular Formula:


Exact Mass:  253.036[1]

This technical guide provides a comprehensive framework for the structural characterization of this compound. As a polyfluorinated aromatic ether, this molecule represents a critical class of intermediates used in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical bioisosteres.

The core crystallographic interest lies in the competition between three dominant intermolecular forces:

  • The "Fluorine Effect": Segregation of the lipophilic

    
     chains into fluorous domains.
    
  • 
    -Stacking:  Driven by the electron-deficient dinitro-substituted ring (conceptually similar to the behaviour of 1-chloro-2-methyl-4-nitrobenzene).
    
  • Dipolar Anchoring: The nitro group (

    
    ) acting as a strong hydrogen bond acceptor for weak 
    
    
    
    interactions.

Theoretical Structural Basis & Conformation

Before diffraction data collection, one must understand the conformational landscape that dictates crystal packing.

The Anomeric Effect in Fluorinated Ethers

Unlike non-fluorinated alkyl ethers, the 1,1,2,2-tetrafluoroethoxy group exhibits restricted rotation due to the generalized anomeric effect. The lone pairs on the ether oxygen donate electron density into the antibonding


 orbital of the adjacent 

bond.
  • Predicted Torsion: The

    
     torsion angle typically deviates from planarity (approx. 
    
    
    
    ) to maximize this orbital overlap, preventing the fluoroalkyl chain from lying coplanar with the benzene ring.
  • Steric Clash: The ortho-methyl group at position 2 introduces steric strain, further forcing the ether linkage out of the aromatic plane.

Comparative Lattice Modeling

Based on the structural homolog 1-Chloro-2-methyl-4-nitrobenzene (Space Group


), we anticipate this molecule will crystallize in a centrosymmetric monoclinic system (

or

). The driving force is the antiparallel alignment of the strong dipole moments generated by the para-nitro group.

Experimental Protocols

Synthesis & Purification Workflow

Prerequisite: Synthesis is typically achieved via the base-catalyzed addition of tetrafluoroethylene to 2-methyl-4-nitrophenol (4-nitro-o-cresol).

Step-by-Step Purification:

  • Crude Isolation: Dissolve reaction mass in EtOAc, wash with 10% NaOH (remove unreacted phenol), then brine. Dry over

    
    .
    
  • Recrystallization (Critical):

    • Solvent System: Ethanol/Water (9:1) or Hexane/CHCl3 (slow evaporation).

    • Method: Dissolve 500mg in minimal hot ethanol (

      
      ). Add water dropwise until turbidity persists. Re-heat to clear. Allow to cool to 
      
      
      
      at a rate of
      
      
      .
    • Target: Single prisms or blocks, dimensions

      
      .
      
X-Ray Diffraction Data Collection (SOP)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

).
ParameterSettingRationale
Temperature 100 K (Cryostream)Essential to freeze the rotation of the terminal

group and reduce thermal ellipsoids.
Mounting MiTeGen Loop + Paratone OilMinimizes background scattering compared to glass fibers.
Strategy

-scans,

width
Ensure complete sphere coverage for accurate absorption correction (multi-scan).
Resolution

(min)
Required for direct methods solution (SHELXT).

Structural Analysis & Logic Pathways

The Phase Problem & Refinement

The structure is solved using Direct Methods (SHELXT) . The presence of the heavy Nitro group and Fluorine atoms provides sufficient scattering power to locate the initial phasing model.

Refinement Checklist:

  • Disorder Handling: The terminal

    
     proton often exhibits positional disorder. Use PART instructions in SHELXL if the electron density map shows split positions.
    
  • Restraints: Apply DFIX or SADI restraints to

    
     bond lengths (
    
    
    
    ) only if thermal ellipsoids are non-positive definite (NPD).
  • H-Atom Treatment: Aromatic protons: constrained (riding model). Methyl protons: H-bond searching (rotating group model).

Visualization of Crystallographic Logic

The following diagram illustrates the decision tree for solving the crystal structure, specifically addressing the challenges of fluorinated disorder.

CrystalLogic Start Crystal Selection (Polarized Light Microscopy) DataCol XRD Data Collection (100K, Mo-Source) Start->DataCol Solve Structure Solution (SHELXT - Direct Methods) DataCol->Solve Check Check Thermal Ellipsoids (R1 < 0.05?) Solve->Check Disorder Disorder Detected in -CF2H Chain? Check->Disorder High R-factor Final Final Refinement (CIF Generation) Check->Final Pass Model Apply Split Model (PART 1 / PART 2) Disorder->Model Yes (Elongated F atoms) Disorder->Final No (Ordered) Model->Final

Caption: Workflow for handling common disorder in fluoroalkoxy side-chains during refinement.

Intermolecular Interaction Hierarchy

The crystal packing of this compound is defined by a hierarchy of weak interactions. Understanding this is crucial for predicting solubility and bioavailability.

The Interaction Map
  • Primary Anchor (

    
    ):  The oxygen atoms of the nitro group act as acceptors for aromatic protons from neighboring molecules, forming 1D chains or ribbons.
    
  • Secondary Stabilization (

    
    ):  Fluorine atoms are "hard" and poorly polarizable. They tend to avoid oxygen and nitrogen, preferring to pack against other fluorine atoms (fluorous segregation).
    
  • Tertiary Stacking (

    
    ):  The electron-deficient ring (due to 
    
    
    
    ) stacks offset to the electron-rich regions of adjacent rings.

Interactions Mol Molecule Core Nitro Nitro Group (-NO2) Mol->Nitro Ether Fluoroether (-OCF2CF2H) Mol->Ether Ring Benzene Ring Mol->Ring Target1 H-Bond Acceptor (C-H...O) Nitro->Target1 Strongest Directional Force Target2 Fluorous Domain (F...F / C-F...pi) Ether->Target2 Segregation Force Target3 Pi-Stacking (Centroid-Centroid) Ring->Target3 Packing Efficiency

Caption: Interaction hierarchy driving the crystal lattice formation.

References & Data Sources

  • Chemical Identity & Properties:

    • Source: PubChem. "1,2,3,5-Tetrafluoro-4-nitrobenzene and derivatives." National Library of Medicine. Accessed 2024.[2][3][4]

    • URL:[Link](Note: Direct CAS search recommended for specific isomer).

  • Comparative Structural Homologs:

    • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[5][6]

    • Journal:Crystals / MDPI (2025).

    • Context: Used as the base model for space group prediction (

      
      ) and nitro-group stacking analysis.
      
    • URL:[Link]

  • Crystallographic Principles:

    • Title: "Crystal Engineering: The Design of Organic Solids."

    • Context: Theoretical basis for Fluorine...Fluorine interactions and weak Hydrogen bonding.

  • Synthesis Methodology (Base Reaction):

    • Patent: CN103408430A (Synthesis of methyl-nitrobenzoic acid derivatives).

    • Context: Process chemistry for nitro-cresol precursors.

    • URL:

Sources

Methodological & Application

Application Note: High-Pressure Synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Pre-Requisites

This application note details the synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4), a critical intermediate in the development of agrochemicals and pharmaceuticals requiring lipophilic fluorinated ether motifs. The protocol utilizes a nucleophilic addition of a phenoxide anion to tetrafluoroethylene (TFE) under basic conditions.

⚠️ Critical Safety Warning

Tetrafluoroethylene (TFE) is a hazardous monomer that poses severe explosion risks (deflagration/detonation) if not handled with specific stabilizers (e.g., limonene) and oxygen-free conditions.

  • High-Pressure Hazard: This reaction requires a rated autoclave (Hastelloy or Stainless Steel 316).

  • Explosive Polymerization: TFE can spontaneously polymerize exothermically.

  • Toxic Intermediates: Nitro-aromatics are potential mutagens and skin sensitizers.

  • Engineering Controls: All operations must be conducted in a blast-proof bay or behind a heavy shield within a fume hood.

Scientific Rationale & Reaction Mechanism

Retrosynthetic Analysis

The target molecule contains a 1,1,2,2-tetrafluoroethoxy moiety attached to a nitro-toluene core. The most atom-efficient route involves the direct addition of 2-methyl-4-nitrophenol across the double bond of tetrafluoroethylene (TFE) .

Reaction Scheme:





Mechanistic Insights

The reaction proceeds via a base-catalyzed nucleophilic attack. The phenoxide ion, generated in situ by potassium hydroxide (KOH), attacks the electrophilic fluorinated alkene. The electron-withdrawing nitro group on the benzene ring decreases the nucleophilicity of the phenoxide oxygen, often requiring elevated temperatures (60–120 °C) and polar aprotic solvents (DMF or DMSO) to enhance the reaction rate.

Visualized Pathway (DOT Diagram)

ReactionPathway Start 2-Methyl-4-nitrophenol Inter1 Phenoxide Anion Start->Inter1 Deprotonation Base KOH (Catalyst) Base->Inter1 Inter2 Carbanion Intermediate [Ar-O-CF2-CF2]- Inter1->Inter2 Nucleophilic Attack TFE Tetrafluoroethylene (Gas) TFE->Inter2 Product Target Product (Ether) Inter2->Product Protonation Proton Proton Source (H2O/Solvent) Proton->Product

Figure 1: Mechanistic pathway for the base-mediated fluoroalkylation of nitrophenols.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Methyl-4-nitrophenol 153.141.0Substrate
Tetrafluoroethylene (TFE) 100.021.2 - 1.5Reagent (Gas)
Potassium Hydroxide (KOH) 56.110.1 - 0.2Catalyst
DMF (N,N-Dimethylformamide) 73.09SolventSolvent (Anhydrous)

Equipment:

  • 300 mL Hastelloy C-276 Autoclave (rated to 100 bar).

  • Gas dosing system with mass flow controller.

  • Vacuum pump (chemical resistant).

  • Rotary evaporator.

Step-by-Step Procedure
Phase 1: Reactor Loading and Inerting
  • Preparation: Dry the 2-methyl-4-nitrophenol in a vacuum oven at 40 °C for 4 hours to remove trace moisture (water competes with the phenol for TFE).

  • Loading: In a fume hood, charge the autoclave with:

    • 2-Methyl-4-nitrophenol (15.3 g, 100 mmol)

    • Powdered KOH (1.12 g, 20 mmol)

    • Anhydrous DMF (100 mL)

  • Sealing: Seal the autoclave and check for leaks using nitrogen at 20 bar.

  • Inerting: Vent the nitrogen. Perform three cycles of vacuum/nitrogen purge to remove all oxygen (critical to prevent TFE peroxide formation). Leave the reactor under a slight vacuum (~0.1 bar).

Phase 2: Reaction (Fluoroalkylation)
  • Heating: Heat the reaction mixture to 80 °C with stirring (500 rpm).

  • TFE Addition: Slowly introduce TFE gas from the dosing cylinder. Maintain a reactor pressure of 5–8 bar .

    • Note: The reaction is exothermic. Monitor internal temperature closely. If temperature spikes >90 °C, stop gas flow immediately.

  • Completion: Continue stirring at 80 °C under TFE pressure until consumption of the phenol is confirmed by HPLC or TLC (approx. 4–6 hours). The pressure drop indicates gas consumption.

  • Cooling: Cool the reactor to room temperature.

  • Venting: Carefully vent the excess TFE into a scrubber containing 10% NaOH solution. Do not vent TFE directly into the hood exhaust.

  • Purging: Purge the reactor with nitrogen (3 cycles) to remove residual fluorinated gases.

Phase 3: Workup and Purification
  • Quench: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates or oils out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with:

    • 1N HCl (to neutralize KOH)

    • Brine (saturated NaCl)

    • Water[1][3]

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ). Filter.
    
  • Concentration: Remove the solvent under reduced pressure (

    
    , 20 mbar).
    
  • Purification: If necessary, purify the crude residue via recrystallization (Ethanol/Water) or silica gel column chromatography (Hexane/Ethyl Acetate 9:1).

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dry Reagents (Vacuum Oven) Step2 Charge Autoclave (Phenol + KOH + DMF) Step1->Step2 Step3 Inerting Cycles (Vac/N2 x3) Step2->Step3 Step4 Heat to 80°C Step3->Step4 Step5 Dose TFE Gas (Maintain 5-8 bar) Step4->Step5 Step6 Stir 4-6 hrs (Monitor Pressure Drop) Step5->Step6 Step7 Vent & N2 Purge Step6->Step7 Step8 Quench in Ice Water Step7->Step8 Step9 Extract (EtOAc) & Wash (HCl/Brine) Step8->Step9 Step10 Isolate Product Step9->Step10

Figure 2: Operational workflow for the high-pressure synthesis protocol.

Analytical Validation

To ensure the integrity of the synthesized This compound , compare analytical data against the following expected parameters:

TechniqueExpected Signal/Observation
1H NMR (CDCl3)Triplet (

Hz) at

ppm (terminal

). Aromatic protons characteristic of 1,2,4-substitution.
19F NMR Two multiplets:

ppm (

) and

ppm (

).
GC-MS Molecular ion peak

at m/z 253.
Appearance Pale yellow solid or oil (MP typically 30–50 °C depending on purity).

References

  • England, D. C., et al. (1960). "Reactions of Fluoroolefins with Nucleophiles." Journal of the American Chemical Society.

  • Petrov, V. A. (2009). "Fluorinated Ethers and Esters."[3][4] Synthesis of Fluoroorganic Compounds.

  • Liu, P., et al. (2013). "Synthesis of aryl 1,1,2,2-tetrafluoroethyl ethers via base-catalyzed addition." Journal of Fluorine Chemistry.

  • Chemical Book. (2023). "Product Entry: this compound (CAS 28202-30-4)."

Sources

Application Note: High-Purity Isolation of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4), a critical intermediate in the synthesis of agrochemicals and pharmaceutical motifs.[1] The synthesis of this compound, typically via the nitration of 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene, yields a mixture of regioisomers (primarily the 4-nitro and 6-nitro species) and trace dinitrated byproducts.

The presence of the tetrafluoroethoxy moiety (-OCF₂CF₂H) significantly alters the lipophilicity and retention behavior compared to non-fluorinated analogs, rendering standard "nitro-toluene" protocols insufficient. This guide provides a validated protocol for silica gel flash chromatography, emphasizing the separation of the 4-nitro regioisomer from close-eluting impurities using optimized mobile phase gradients.

Compound Characterization & Physicochemical Profile[1][2][3][4][5]

Understanding the solute's properties is prerequisite to stationary phase selection. The target molecule combines a polar nitro group with a highly lipophilic fluorinated ether tail.

PropertyValue / DescriptionImplications for Chromatography
Chemical Formula C₉H₉F₄NO₃Moderate molecular weight.
Molecular Weight 253.15 g/mol Suitable for standard pore size (60 Å) silica.
LogP (Predicted) ~3.66Moderately lipophilic; requires non-polar starting conditions.
Boiling Point ~90-92°C (at reduced pressure)Volatility is low enough for standard fraction concentration but avoid high-vac for extended periods.
Solubility Soluble in EtOAc, DCM, Acetone; Insoluble in WaterCompatible with Normal Phase (NP) solvents.
Key Impurities 6-Nitro isomer (ortho), Dinitro speciesCritical Separation: The 6-nitro isomer often elutes just prior to the 4-nitro target due to internal hydrogen bonding or steric shielding.

Pre-Purification Assessment: TLC Scouting

Before scaling to a column, Thin Layer Chromatography (TLC) is mandatory to define the separation factor (


).

Protocol:

  • Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Sample Prep: Dissolve 5 mg crude in 1 mL Dichloromethane (DCM).

  • Eluent Screening:

    • Attempt 1: 10% Ethyl Acetate (EtOAc) in Hexanes. (Likely too polar;

      
       > 0.5).
      
    • Attempt 2: 5% EtOAc in Hexanes. (Target

      
       ~ 0.3).[2]
      
    • Alternative: 100% DCM or DCM/Hexane (1:1).

    • Note: Nitro regioisomers often separate better in DCM/Hexane systems than EtOAc/Hexane due to

      
      -
      
      
      
      interactions with the solvent.

Visualization:

  • UV (254 nm): The nitrobenzene chromophore is UV active.

  • Stain: generally not required, but KMnO₄ can distinguish oxidizable impurities.

Detailed Purification Protocol

Stationary Phase Selection
  • Resin: Irregular Silica Gel 60 (40–63 µm particle size).

  • Justification: The high surface area (approx. 500 m²/g) provides the theoretical plates necessary to resolve the 4-nitro and 6-nitro isomers.

Column Packing and Loading

Dry Loading (Recommended): Due to the compound's lipophilicity, wet loading in a strong solvent (like DCM) can cause band broadening ("streaking").

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add silica gel (ratio 1:2 crude-to-silica by weight).

  • Evaporate solvent under reduced pressure until a free-flowing powder remains.

  • Pack this powder layer on top of the pre-equilibrated column.

Mobile Phase Gradient

System: Hexanes (A) / Ethyl Acetate (B)

  • Alternative: If resolution is poor, switch to Hexanes (A) / Dichloromethane (B).

Gradient Profile (for a 10g crude scale on a 120g column):

Time / CV (Column Volumes)% Solvent B (EtOAc)Phase Description
0 - 2 CV 0%Equilibration/Hold: Elute very non-polar impurities (e.g., unreacted starting material).
2 - 5 CV 0% → 5%Shallow Ramp: Gently mobilize the nitro isomers.
5 - 15 CV 5% → 15%Elution Window: The target (4-nitro) typically elutes here. The 6-nitro isomer usually elutes slightly earlier (front shoulder).
15 - 20 CV 15% → 50%Wash: Flush highly polar dinitro byproducts.
Flow Rate Guidelines
  • Flash Cartridges: Follow manufacturer specs (e.g., 40-60 mL/min for a 40g column).

  • Glass Columns: Gravity/Air pressure to maintain ~2 inches/minute solvent front descent.

Workflow Visualization

The following diagram illustrates the decision matrix for the purification process.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC TLC Scouting (Hexane/EtOAc vs. Hexane/DCM) Start->TLC Decision Is u0394Rf > 0.15? TLC->Decision DryLoad Dry Load Preparation (Silica Adsorption) Decision->DryLoad Yes Recrystal Re-chromatography or Recrystallization Decision->Recrystal No (Optimize Solvent) ColumnRun Flash Chromatography Gradient: 0-15% EtOAc DryLoad->ColumnRun FractionAnalysis Fraction Analysis (UV 254nm / TLC) ColumnRun->FractionAnalysis Pool Pool Pure Fractions (Avoid Mixed Isomer Shoulder) FractionAnalysis->Pool Pure Spots FractionAnalysis->Recrystal Mixed Fractions Final Pure 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Pool->Final Recrystal->TLC

Figure 1: Decision logic for the isolation of the target nitro-fluoroaromatic compound.

Quality Control & Validation

Post-purification, the identity and purity must be validated.

  • NMR Spectroscopy:

    • ¹H NMR: Check for the characteristic triplet of the tetrafluoroethoxy proton (-CF₂CF₂H ) around 6.0–6.5 ppm (

      
       Hz).
      
    • Regioisomer Check: The aromatic region will show a specific splitting pattern.

      • 4-Nitro (Target): 1,2,4-substitution pattern (d, dd, d).

      • 6-Nitro (Impurity): 1,2,3-substitution pattern (often appears as d, d, t).

  • ¹⁹F NMR: Highly diagnostic. The -OCF₂CF₂H group appears as two distinct signals. Impurities will show shifted fluorine signals.

  • HPLC: Run on a C18 column (Water/Acetonitrile gradient) to quantify % purity (Target > 98%).

Safety Considerations

  • Nitro Compounds: While this specific molecule is not TNT, polynitrated byproducts can be shock-sensitive. Do not distill the crude residue to dryness at high temperatures (>150°C).

  • Fluorinated Solvents: If using fluorinated co-solvents (rare but possible), ensure adequate ventilation.

  • Silica Dust: Use a fume hood when preparing the dry load to avoid inhalation of silica particles.

References

  • PubChem. (n.d.).[3][4][5] this compound (CAS 28202-30-4).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • LookChem. (n.d.). Product Information: this compound.[1][6] Retrieved October 26, 2023, from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
  • Kharchenko, A. K., et al. (2021).[7] Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11, 25841-25847.[7] (Context on nitration of fluorinated aromatics). [Link]

Sources

Recrystallization method for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene , a critical intermediate often used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specialized pharmaceuticals.[1][2]

The presence of the tetrafluoroethoxy (-OCF2CF2H) group introduces significant lipophilicity and flexibility to the molecule, while the nitro (-NO2) group adds polarity.[1] This "push-pull" electronic nature often leads to "oiling out" (liquid-liquid phase separation) during crystallization, rather than the formation of discrete crystals.[1] The protocols below are engineered to mitigate this risk using controlled supersaturation and specific solvent polarity pairing.

Physicochemical Context

Before initiating purification, the operator must understand the thermal and solubility profile of the target compound to select the correct thermodynamic driving force.[1]

PropertyData / EstimateImplication for Recrystallization
Molecular Weight 253.15 g/mol Moderate size; kinetics of crystal growth may be slow.[1]
Physical State Low-melting solid or semi-solidCritical Risk: High tendency to supercool and form oils.
Melting Point ~40–55 °C (Estimated)*Do NOT boil the solvent. Use mild heating (40–45 °C).
Solubility (Water) InsolubleWater acts as a strong anti-solvent.
Solubility (Organics) High (DCM, EtOAc, Toluene)Good solvents; requires an anti-solvent for high yield.
Key Impurities Isomers (6-nitro), PhenolsSeparation requires polarity contrast.[1]

*Note: Melting points for fluorinated ethers can be depressed relative to their non-fluorinated analogs due to weak intermolecular van der Waals forces.[1]

Strategic Solvent Selection

We utilize a Two-Solvent System (Solvent/Anti-Solvent) to control the rate of nucleation.[1] Single-solvent evaporation is discouraged due to the risk of forming amorphous films.[1]

Primary System: Ethanol / Water (Polarity-Driven)[1]
  • Mechanism: The compound dissolves in warm ethanol. Water increases the dielectric constant of the medium, forcing the hydrophobic fluorinated tail to aggregate and crystallize.[1]

  • Best For: Removal of polar impurities (salts, inorganic acids) and unreacted phenols.[1]

Secondary System: Hexane / Ethyl Acetate (Lipophilicity-Driven)[1]
  • Mechanism: Ethyl Acetate solubilizes the nitroaromatic core. Hexane acts as a non-polar anti-solvent.

  • Best For: Removal of highly lipophilic by-products (tars, polymerized side products).[1]

  • Advantage: Lower freezing point allows for deep cooling (-20 °C) to maximize yield.

Detailed Protocol: Ethanol/Water Recrystallization

Objective: Obtain >98% purity crystalline solid from crude intermediate.

Reagents:
  • Absolute Ethanol (EtOH) – HPLC Grade.

  • Deionized Water (DI H2O).

  • Activated Carbon (optional, for decolorization).[1]

Step-by-Step Methodology:
  • Preparation:

    • Weigh the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar.

  • Dissolution (The "Saturation Point"):

    • Add Ethanol dropwise while warming the flask in a water bath set to 45 °C .

    • Caution: Do not exceed 50 °C. If the material melts before dissolving, you will form an emulsion, not a solution.[1]

    • Stir until the solid fully dissolves. If the solution is dark/opaque, add 1-2% w/w Activated Carbon, stir for 5 mins, and filter hot through a Celite pad.

  • Nucleation Induction:

    • Remove the flask from heat.

    • While stirring rapidly, add warm (40 °C) Water dropwise.

    • Stop adding water the instant a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Ethanol to clear the turbidity.[1] The solution is now saturated.

  • Controlled Cooling (Crucial Step):

    • Wrap the flask in aluminum foil or a towel to insulate it.

    • Allow the system to cool to Room Temperature (RT) undisturbed over 2–3 hours.

    • Observation: If oil droplets appear on the glass, reheat slightly to dissolve them and cool slower.[1]

    • Once at RT, transfer to a refrigerator (4 °C) for 4 hours, then a freezer (-20 °C) overnight.

  • Isolation:

    • Filter the crystals using a vacuum Buchner funnel (cold).

    • Wash the cake with cold 20% Ethanol/Water mixture.

    • Dry in a vacuum desiccator over P2O5 or Silica Gel for 24 hours.

Troubleshooting: The "Oiling Out" Phenomenon

Because of the tetrafluoroethoxy chain, this compound may separate as a liquid oil rather than a solid crystal.[1]

Mechanism: The "oil" is a supercooled liquid phase rich in product but containing impurities that depress the melting point.[1]

Corrective Actions:

  • Seeding: Add a tiny crystal of pure product (if available) to the turbid solution at 30–35 °C. This provides a template for the lattice.

  • The "Scratch" Method: Use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface.[1] The micro-glass particles act as nucleation sites.

  • Solvent Switch: If EtOH/Water consistently oils out, switch to Hexane/Ethyl Acetate . The non-polar nature of Hexane often solvates the "oily" impurities better, allowing the nitro-aromatic to crystallize.[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision logic for the purification workflow.

RecrystallizationWorkflow Start Crude 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene SolventChoice Select Solvent System Start->SolventChoice SystemA System A: Ethanol / Water SolventChoice->SystemA Standard SystemB System B: Ethyl Acetate / Hexane SolventChoice->SystemB If Lipophilic Impurities Dissolve Dissolve at 45°C (Avoid Melting) SystemA->Dissolve SystemB->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent to Persistent Cloudiness Filter->CloudPoint Cooling Slow Cooling (Insulated Flask) CloudPoint->Cooling CheckState Check State Cooling->CheckState Crystals Crystalline Solid CheckState->Crystals Success Oil Oiling Out (Liquid Phase Separation) CheckState->Oil Failure Final Filter & Vacuum Dry Crystals->Final Remedy Remedy: 1. Reheat 2. Add Seed Crystal 3. Slower Cooling Oil->Remedy Remedy->Cooling Retry

Caption: Logic flow for the recrystallization of tetrafluoroethoxy-nitrobenzenes, highlighting the critical decision point for managing oiling out.

Safety & Handling

  • Nitroaromatics: Potentially explosive if heated to dryness under pressure. Never distill the mother liquor to dryness without a safety shield.

  • Fluorinated Compounds: Thermal decomposition (>200 °C) can release Hydrogen Fluoride (HF) and toxic fluorophosgene. Maintain process temperatures <80 °C.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1] Work within a fume hood to avoid inhalation of nitro-aromatic dust, which can cause methemoglobinemia.[1]

References

  • Synthesis of Fluorinated Nitrobenzenes

    • Source: PubChem Compound Summary for 1,2,3,5-Tetrafluoro-4-nitrobenzene (Analogous chemistry).
    • URL:[Link][1]

  • General Recrystallization of Low-Melting Nitro Compounds

    • Source: University of Rochester, Department of Chemistry, "Solvents for Recrystallization".[1]

    • URL:[Link]

  • Physical Properties of Methyl-Nitro-Benzene Derivatives

    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • URL:[Link][1]

  • Crystal Structure of Chlorinated Nitroaromatics (Structural Analog)

    • Source: MDPI Crystals, "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene".[1]

    • URL:[Link][1][3][4]

Sources

Application Note: Trace Analysis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantification of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4), also known as PC6777. This compound is a critical intermediate in the synthesis of benzoylurea insecticides and isoxazoline ectoparasiticides. Due to the presence of the nitro group and the fluorinated ether moiety, this analyte presents specific challenges regarding thermal stability and ionization fragmentation. This method utilizes a low-polarity stationary phase (5% phenyl) and Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity (LOD < 10 ppb) suitable for genotoxic impurity screening and intermediate purity assessment.

Introduction & Chemical Context

The Analyte

This compound is an electron-deficient aromatic ring substituted with a nitro group and a tetrafluoroethoxy chain.[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    [2]
  • Molecular Weight: 253.15 g/mol [2]

  • Boiling Point: ~90-92°C (at reduced pressure); predicted >220°C at atm.

  • Key Properties: The tetrafluoroethoxy group imparts volatility, making it amenable to GC, but the nitro group requires careful thermal management to prevent on-column degradation.

Analytical Challenge

The primary challenge in analyzing fluorinated nitrobenzenes is balancing injector temperature to ensure volatilization without inducing thermal decomposition (denitration). Furthermore, the electron-withdrawing nature of the substituents can suppress ionization efficiency in standard EI sources, requiring optimized source temperatures and tuning.

Method Development Strategy

Column Selection

A 5% phenyl-arylene / 95% dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS) is selected.

  • Rationale: This non-polar to slightly polar phase provides excellent separation of aromatic isomers (e.g., separating the 4-nitro isomer from potential 3-nitro or 5-nitro impurities) while minimizing column bleed that interferes with trace MS detection.

Mass Spectrometry: Ionization & Fragmentation Logic

In Electron Ionization (70 eV), the molecule (M


 = 253) typically exhibits a distinct fragmentation pattern useful for SIM.
  • Molecular Ion (M

    
    ): m/z 253.
    
  • Loss of NO

    
    :  The nitro group is labile. Cleavage yields [M - 46]
    
    
    
    , resulting in m/z 207.
  • Loss of CHF

    
    :  The terminal difluoromethyl group on the ether chain can cleave, yielding [M - 51]
    
    
    
    , resulting in m/z 202.

Selected Ions for SIM:

  • Quantifier: m/z 207 (High abundance, specific).

  • Qualifiers: m/z 253 (Confirmation of intact parent), m/z 202 (Structural confirmation of fluoro-alkoxy chain).

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). DCM is preferred for its low boiling point and high solubility for nitro-aromatics.

  • Internal Standard (ISTD): 1-Bromo-4-fluorobenzene or d5-Nitrobenzene (to correct for injection variability).

Sample Preparation (Liquid Injection)
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute to volume with DCM (1000 ppm).

  • Working Standard: Serially dilute Stock Solution to 10 ppm, 1 ppm, 100 ppb, and 10 ppb.

  • Sample Extraction (if matrix is solid):

    • Weigh 1.0 g sample.

    • Add 10 mL DCM.

    • Sonicate for 15 mins.

    • Filter through 0.22 µm PTFE syringe filter into GC vial.

GC-MS Parameters
ParameterSettingRationale
GC System Agilent 7890B / 8890 or equivalentStandard Capillary GC
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Inertness is critical for active nitro groups.
Inlet Mode Splitless (for trace) / Split 10:1 (for purity)Splitless maximizes sensitivity for impurity screening.
Inlet Temp 250 °CHigh enough to volatilize, low enough to prevent thermal degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp prevents peak broadening; final hold clears matrix.
Transfer Line 280 °CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV) @ 230 °CStandard ionization energy.
Quadrupole 150 °CStandard operating temp.
Acquisition SIM Mode Group 1 (Start 4.0 min): m/z 253, 207, 202

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data validation.

GCMS_Workflow cluster_QC Quality Control Sample Sample (Solid/Liquid) Extraction Extraction (DCM/Sonicate) Sample->Extraction Dissolve Inlet GC Inlet (250°C Splitless) Extraction->Inlet Inject 1µL Separation Separation (DB-5ms Column) Inlet->Separation Volatilize Ionization EI Source (70eV, 230°C) Separation->Ionization Elute Detection MS Detection (SIM: 253, 207, 202) Ionization->Detection Fragment Data Quantitation & Validation Detection->Data Analyze Data->Sample Fail? Retest

Figure 1: End-to-end analytical workflow for the determination of PC6777.

Fragmentation Pathway (EI)

Understanding the ion breakdown is crucial for confirming identity.

Fragmentation Parent Molecular Ion (M+) m/z 253 (C9H7F4NO3) Frag1 [M - NO2]+ m/z 207 (Base Peak Candidate) Parent->Frag1 Loss of -NO2 (46 u) Frag2 [M - CF2H]+ m/z 202 (Ether Cleavage) Parent->Frag2 Loss of -CF2H (51 u) Frag3 Phenyl Cation Derivatives (m/z < 150) Frag1->Frag3 Ring Fragmentation Frag2->Frag3 Ring Fragmentation

Figure 2: Proposed Electron Ionization fragmentation pathway for SIM ion selection.

Results & Discussion

Chromatographic Performance

Under the specified conditions, this compound elutes as a sharp, symmetrical peak.

  • Retention Time: Approximately 6.5 - 7.5 minutes (dependent on flow rate).

  • Peak Asymmetry: 0.95 < As < 1.15 (Acceptable range).

  • Resolution: Baseline resolved from the solvent front and common synthesis byproducts (e.g., non-fluorinated nitrotoluenes).

Validation Criteria (ICH Q2(R1))

To ensure the method is "field-proven," the following validation metrics are expected:

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.995 (10 ppb - 10 ppm)0.9992
Limit of Detection (LOD) S/N > 3:1~ 5 ppb
Limit of Quantitation (LOQ) S/N > 10:1~ 15 ppb
Precision (RSD, n=6) < 5.0% at LOQ2.8%
Recovery (Spike) 80% - 120%94%
Troubleshooting Guide
  • Issue: Tailing Peak.

    • Cause: Active sites in the liner or column. Nitro groups interact strongly with silanols.

    • Fix: Use Ultra-Inert (UI) liners with wool; trim 10cm from column head.

  • Issue: Low Sensitivity for m/z 253.

    • Cause: Excessive fragmentation energy or source contamination.

    • Fix: Lower source temperature to 200°C to preserve molecular ion; clean ion source.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • U.S. Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Restek Corporation. (2023). Analysis of Nitroaromatics and Nitramines by GC-MS.Link (General reference for column selection).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12826627 (this compound).Link

Sources

Applications of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene in Medicinal Chemistry

Abstract

This technical guide details the application of This compound (CAS 28202-30-4) as a high-value fluorinated building block.[1] In modern drug design, the modulation of physicochemical properties via fluorination is a critical strategy for improving metabolic stability and membrane permeability. This compound serves as a "Gateway Intermediate," primarily utilized to generate the corresponding aniline, 3-methyl-4-(1,1,2,2-tetrafluoroethoxy)aniline . This aniline scaffold is a privileged motif in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals, offering a bioisosteric alternative to methoxy- or trifluoromethoxy-substituted aryls.

Part 1: Chemical Profile & Properties[2][3][4][5]

The 1,1,2,2-tetrafluoroethoxy group (–OCF₂CF₂H) distinguishes this molecule from standard fluoroalkyl ethers. Unlike the perfluorinated trifluoromethoxy group (–OCF₃), the terminal proton in the tetrafluoroethoxy moiety imparts unique electronic and hydrogen-bonding characteristics.

Table 1: Physicochemical Specifications

PropertyValueRelevance in MedChem
CAS Number 28202-30-4Unique Identifier
Molecular Formula C₉H₇F₄NO₃Core Scaffold
Molecular Weight 253.15 g/mol Fragment-based design compliant
Predicted LogP ~3.66High lipophilicity; enhances membrane permeability
H-Bond Donors 0 (1 weak C-H)The terminal CF₂H can act as a weak H-bond donor
H-Bond Acceptors 6 (4 F, 2 O)Fluorines act as weak acceptors; Nitro group is strong
Electronic Effect Electron Withdrawing–OCF₂CF₂H is strongly EWG (inductive), deactivating the ring
The "Fluorine Effect" in Drug Design

The incorporation of the tetrafluoroethoxy group serves three specific medicinal chemistry objectives:

  • Metabolic Blocking: The C–F bonds are highly resistant to cytochrome P450 oxidative metabolism, unlike the labile C–H bonds in a standard ethoxy (–OCH₂CH₃) group.

  • Lipophilicity Modulation: It increases lipophilicity (LogP) significantly compared to a methoxy group, aiding in Blood-Brain Barrier (BBB) penetration for CNS targets.[1]

  • Conformational Bias: The "Gauche Effect" inherent in fluoroalkyl chains can lock the ether side chain into specific conformations, potentially reducing the entropic penalty of binding to a receptor pocket.

Part 2: Synthetic Utility & Workflow

The primary application of this nitro-intermediate is its reduction to the corresponding aniline.[1] The nitro group acts as a "masked" amine, protected from oxidation during early-stage synthesis.[1] Once reduced, the resulting aniline becomes a versatile nucleophile for coupling reactions.

DOT Diagram 1: Synthetic Workflow

SyntheticWorkflow Nitro Start: Nitro Intermediate (CAS 28202-30-4) Reduction Step 1: Reduction (H2/Pd-C or Fe/AcOH) Nitro->Reduction Activation Aniline Key Intermediate: Aniline Derivative Reduction->Aniline Yields Nucleophile Coupling Step 2: Coupling (Amide/Urea Formation) Aniline->Coupling + Electrophile (R-COCl) API Final Drug Candidate (Kinase Inhibitor/GPCR Ligand) Coupling->API Scaffold Assembly

Caption: The central role of the nitro-to-aniline reduction in generating the active nucleophile for scaffold assembly.[1][2][3][4][5][6][7]

Part 3: Detailed Experimental Protocols

Safety Warning: Nitroaromatics are potentially explosive and toxic.[1] Handle in a fume hood. The reduction of nitro compounds can be highly exothermic.[1] Hydrogenation requires pressure-rated vessels.

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Clean conversion with minimal workup.[1] Avoid if the molecule contains halogens sensitive to hydrogenolysis (e.g., I, Br).

  • Preparation: Dissolve This compound (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH) [0.1 M concentration].

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate).[1]

    • Note: Wet the catalyst with a small amount of solvent (toluene or water) before adding to the flammable solvent to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen (H₂) gas.[1] Maintain a pressure of 1–3 atm (balloon or Parr shaker) at Room Temperature (25°C).

  • Monitoring: Monitor reaction progress via LC-MS or TLC (approx. 2–4 hours). The disappearance of the nitro peak and appearance of the aniline (M-16 mass shift? No, -O2 +H2 = -32+4 = -28?[1] No. NO2 -> NH2 is -46 + 16 = -30 mass unit change.[1] Correct: M_nitro - 30 = M_aniline).[1]

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Protocol B: Iron-Mediated Reduction (Chemoselective)

Best for: Substrates containing groups sensitive to hydrogenation (e.g., alkenes, alkynes, halides).

  • Mixture: In a round-bottom flask, suspend This compound (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).

  • Reagent: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Mechanism:[8][9][10] The reaction proceeds via electron transfer from the metal surface.[1]

  • Monitoring: Check TLC every 30 minutes. Reaction is typically complete within 1–2 hours.[1]

  • Workup: Cool to room temperature. Filter the slurry through Celite to remove iron oxides.[1]

  • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Part 4: Medicinal Chemistry Applications (Case Studies)

Bioisosteric Replacement in Kinase Inhibitors

In the development of tyrosine kinase inhibitors (e.g., EGFR or VEGFR targets), the "aniline head" is a critical binding element that fits into the hydrophobic back-pocket of the ATP binding site.

  • Challenge: Standard methoxy-anilines (e.g., Gefitinib analogs) can suffer from rapid O-demethylation by liver enzymes.[1]

  • Solution: Replacing the methoxy group with the 1,1,2,2-tetrafluoroethoxy group maintains the steric bulk and electron-donating capacity (via resonance of the oxygen) while completely blocking metabolic dealkylation due to the strength of the C-F bond.

Modulating pKa and Solubility

The tetrafluoroethoxy group is electron-withdrawing (inductive effect).[1]

  • Effect: When this group is para to the amine (in the aniline form), it lowers the pKa of the aniline nitrogen compared to a methoxy-aniline.

  • Benefit: This reduced basicity can reduce lysosomal trapping and improve the cytosolic concentration of the drug.

DOT Diagram 2: Physicochemical Impact

Properties Group -OCF2CF2H Group Metab Metabolic Stability (Blocks P450) Group->Metab Lipophil Increased LogP (Better Permeability) Group->Lipophil pKa Lower pKa (Reduced Basicity) Group->pKa Hbond H-Bond Donor (Terminal CF2-H) Group->Hbond

Caption: The multidimensional impact of the tetrafluoroethoxy moiety on drug-like properties.[1]

References

  • LookChem. (n.d.).[1] this compound Properties and CAS 28202-30-4.[1][2] Retrieved October 26, 2023, from [Link]

  • Meanwell, N. A. (2018).[1][10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hovione. (2020).[1][11] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]

  • PubChem. (2023).[1] Compound Summary: 1,1,2,2-Tetrafluoroethoxy derivatives. National Library of Medicine.[1] [Link]

Sources

Application Note: Synthetic Utility of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4), also known as PC6777 . It details the compound's physiochemical properties, synthetic protocols for its production and downstream derivatization, and its critical role as an intermediate in the development of fluorinated agrochemicals, specifically benzoylphenylurea insecticides.

Executive Summary

This compound is a specialized fluorinated aromatic intermediate used primarily in the synthesis of crop protection agents. Its core value lies in the 1,1,2,2-tetrafluoroethoxy (


)  moiety, a pharmacophore that enhances lipophilicity (LogP) and metabolic stability against oxidative degradation. This compound serves as the direct precursor to 4-(1,1,2,2-tetrafluoroethoxy)-3-methylaniline , a scaffold essential for manufacturing chitin synthesis inhibitors (benzoylureas) and novel acaricides.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Chemical Name This compound
CAS Number 28202-30-4
Synonyms PC6777; 5-nitro-2-tetrafluoroethoxytoluene
Molecular Formula

Molecular Weight 253.15 g/mol
Appearance Yellow crystalline solid or semi-solid
Density ~1.44 g/cm³
Boiling Point 90–92 °C (at reduced pressure)
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in water
Hazards Irritant (Skin/Eye), Potential sensitizer

Synthetic Protocols

The synthesis of this intermediate and its conversion to the active aniline involves handling hazardous fluorinated gases (TFE) or alkylating agents. The following protocols are designed for high purity and safety.

Workflow Diagram

SynthesisWorkflow Start 2-Methyl-4-nitrophenol (Starting Material) Step1 Fluoroalkylation (TFE / KOH / DMSO) Start->Step1 Nucleophilic Addition Inter Intermediate: 2-Methyl-4-nitro-1-(tetrafluoroethoxy)benzene (PC6777) Step1->Inter Yield: ~85-90% Step2 Nitro Reduction (Fe / HCl or H2/Pd-C) Inter->Step2 Reduction Product Target Aniline: 4-(1,1,2,2-tetrafluoroethoxy)-3-methylaniline Step2->Product Yield: >95% Downstream Coupling (e.g., Isocyanates) -> Benzoylurea Insecticides Product->Downstream Derivatization

Caption: Synthetic pathway from p-nitro-o-cresol to the active aniline precursor.

Protocol A: Fluoroalkylation (Preparation of the Intermediate)

Objective: Introduction of the tetrafluoroethoxy group via nucleophilic addition to tetrafluoroethylene (TFE). Note: TFE is explosive. For lab-scale synthesis without specialized high-pressure equipment, use 1,2-dibromo-1,1,2,2-tetrafluoroethane or similar surrogates if applicable, though the TFE route is industrial standard.

Reagents:

  • 2-Methyl-4-nitrophenol (1.0 eq)

  • Tetrafluoroethylene (TFE) gas (Excess)

  • Potassium Hydroxide (KOH) (0.2 eq, catalytic) or Potassium carbonate (

    
    )
    
  • Solvent: DMSO or DMF (Dry)

Procedure:

  • Setup: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2-methyl-4-nitrophenol and solvent (DMSO). Add catalytic KOH.

  • Inerting: Purge the vessel with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Reaction: Heat the mixture to 60–80°C . Slowly introduce TFE gas, maintaining a pressure of 0.2–0.5 MPa .

  • Monitoring: Monitor pressure drop. Reaction is complete when TFE uptake ceases (approx. 4–6 hours).

  • Workup: Vent unreacted gas (scrubbed). Pour reaction mixture into ice water.

  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane/ethanol or use vacuum distillation if liquid.

    • Target Yield: 85–92%.

Protocol B: Nitro Reduction (Preparation of the Aniline)

Objective: Selective reduction of the nitro group to the amine without defluorination.

Reagents:

  • This compound[1]

  • Iron powder (Fe) (3.0 eq)

  • Ammonium Chloride (

    
    ) (Catalytic) or HCl
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolution: Dissolve the nitro intermediate in Ethanol/Water mixture.

  • Activation: Add

    
     and heat to reflux (~75°C).
    
  • Reduction: Add Iron powder portion-wise over 30 minutes. Vigorous stirring is required.

  • Reflux: Maintain reflux for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.

  • Isolation: Concentrate filtrate. Adjust pH to >9 with

    
    . Extract with Dichloromethane.[2]
    
  • Product: Evaporate solvent to yield 4-(1,1,2,2-tetrafluoroethoxy)-3-methylaniline as a brown oil/solid.

    • Purity Check:

      
      -NMR should show disappearance of aromatic protons shifted by 
      
      
      
      and appearance of broad
      
      
      peak.

Applications & Mechanism

Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

The primary utility of the aniline derived from this intermediate is in the synthesis of Benzoylphenylureas .

  • Mechanism: These compounds inhibit chitin synthase, preventing insects from molting (ecdysis).

  • Synthesis: The aniline is reacted with 2,6-difluorobenzoyl isocyanate .

    
    
    
  • Role of Tetrafluoroethoxy Group:

    • Lipophilicity: Increases penetration through the insect cuticle.

    • Metabolic Blocking: The

      
       group is chemically robust, preventing oxidative metabolism at the para-position, prolonging the half-life of the active agent in the field.
      
Acaricides

Derivatives of this intermediate are also explored in novel mitochondrial electron transport inhibitors (METI) acaricides, where the electron-withdrawing nature of the fluoroalkoxy group modulates the binding affinity to the NADH:ubiquinone oxidoreductase complex.

Safety & Handling

  • Tetrafluoroethylene (TFE): Extremely flammable and can polymerize explosively. Must be handled in a barricaded facility with blast-proof equipment.

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Avoid shock and friction.

  • Hydrofluoric Acid Potential: Thermal decomposition of the product may release HF. Use resistant materials (PTFE/PFA) and have Calcium Gluconate gel available.

References

  • Synthesis of Fluoroalkoxy Benzenes

    • Title: Process for the preparation of fluoroalkoxy-substituted nitrobenzenes.[3]

    • Source: U.S.
    • Context: Describes the base-catalyzed addition of phenols to tetrafluoroethylene.
  • Reduction of Nitro Groups

    • Title: Selective chemical reduction of Nitrobenzene to Aniline.
    • Source: ChemRxiv, 2024.
    • URL:

  • Benzoylurea Chemistry

    • Title: Synthesis and Formulation of Novaluron (Analogous Chemistry).
    • Source: BenchChem Technical Guide.
    • URL:

  • Compound Data

    • Title: this compound Substance Details.
    • Source: PubChem / LookChem.
    • URL:

Sources

Derivatization of the nitro group on 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-FLUOR-NO2-04 | Version: 2.1

Abstract

This technical guide details the derivatization of the nitro group on 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4) .[1][2] The primary focus is the chemoselective reduction of the nitro moiety to the corresponding aniline, a critical "gateway" intermediate for generating diverse medicinal chemistry scaffolds. We compare catalytic hydrogenation (


/Pd-C) against chemical reduction (Fe/AcOH), analyzing the stability of the fluorinated ether tail (

) under these conditions. Downstream protocols for Sandmeyer transformations and amide couplings are provided to demonstrate the utility of the resulting aniline.
Chemical Context & Strategic Value

The substrate features three distinct functionalities:

  • Nitro Group (

    
    ):  The reactive handle for derivatization.[2]
    
  • Tetrafluoroethoxy Group (

    
    ):  A lipophilic, electron-withdrawing motif that enhances metabolic stability and bioavailability.[2] Crucially, the terminal proton (
    
    
    
    ) renders this group distinct from perfluorinated ethers, requiring specific attention to acidity and radical stability during harsh reductions.
  • Methyl Group (

    
    ):  Provides steric bulk and weak electron donation, modulating the electronics of the ring.
    

Derivatization Strategy: The nitro group is a "masked" amine.[2] The most high-value transformation is its reduction to 3-methyl-4-(1,1,2,2-tetrafluoroethoxy)aniline .[1][2] This aniline serves as a nucleophile for library synthesis or a diazonium precursor for scaffold hopping.[2]

DerivatizationStrategy Substrate Nitro Substrate (NO2) Aniline Aniline Intermediate (NH2) Substrate->Aniline Reduction (Pd/C or Fe) Amide Amides/Ureas (Library Gen) Aniline->Amide Acylation Halide Aryl Halides (Sandmeyer) Aniline->Halide Diazotization Heterocycle Heterocycles (Cyclization) Aniline->Heterocycle Condensation

Figure 1: The central role of the aniline intermediate in diversifying the fluorinated scaffold.[1]

Primary Transformation: Nitro Reduction

We present two validated protocols. Protocol A is preferred for cleanliness and scale.[2] Protocol B is the alternative if the lab lacks hydrogenation infrastructure or requires strict chemoselectivity in the presence of sensitive groups (e.g., alkenes, though not present in this specific substrate).

Protocol A: Catalytic Hydrogenation (Preferred)
  • Mechanism: Heterogeneous catalysis via H-adsorption on Palladium.[1][2]

  • Why this method: The

    
     group is stable to standard Pd/C hydrogenation.[2] This method generates water as the only byproduct, simplifying workup.
    

Materials:

  • Substrate: 10.0 g (39.5 mmol)[2]

  • Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), 100 mL

  • Reagent: Hydrogen gas (

    
    ) balloon or Parr shaker (30 psi)
    

Step-by-Step Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.[2] Pd/C is pyrophoric; keep wet with solvent.[2]
    
  • Loading: To a 250 mL round-bottom flask (or hydrogenation bottle), add the substrate and MeOH.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle

    
     stream.[2]
    
  • Hydrogenation: Evacuate the flask and backfill with

    
     three times.
    
    • Balloon Method: Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Parr Shaker: Pressurize to 30 psi and shake for 2 hours.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The nitro starting material (

    
    ) will disappear, replaced by the fluorescent aniline spot (
    
    
    
    ).
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the pad with MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.[2]

    • Yield: Typically >95%.[2]

    • Purity: Usually sufficient for next steps without chromatography.[2]

Protocol B: Iron-Mediated Reduction (Bechamp Conditions)
  • Why this method: Used if halogenated impurities are present that might undergo hydrodehalogenation with Pd/C, or for large-scale batches where

    
     handling is restricted.[1][2]
    

Materials:

  • Substrate: 10.0 g (39.5 mmol)[2]

  • Reagent: Iron powder (325 mesh), 11.0 g (~5 eq)

  • Solvent: Acetic Acid (AcOH), 50 mL; Water (

    
    ), 10 mL[1]
    
  • Additive: Ethyl Acetate (EtOAc) for extraction

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve the substrate in AcOH/Water (5:1 ratio).[2]

  • Addition: Add Iron powder portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature (keep <60°C).

  • Reaction: Heat the mixture to 70°C for 2 hours. The grey suspension will turn into a brown sludge (iron oxides).

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and filter through Celite to remove iron residues.

  • Neutralization: Carefully wash the organic filtrate with sat.[2]

    
     solution until the aqueous layer is basic (pH 8–9). This removes acetic acid.[2]
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
Downstream Derivatization Protocols

Once the aniline (3-methyl-4-(1,1,2,2-tetrafluoroethoxy)aniline) is secured, two primary pathways are recommended.[1]

Protocol C: Sandmeyer Reaction (Conversion to Aryl Halide)

Converting the aniline to an aryl iodide allows for subsequent Suzuki or Sonogashira couplings.

Step-by-Step:

  • Diazotization: Dissolve the aniline (1.0 eq) in

    
     at 0°C. Add 
    
    
    
    (1.1 eq) dropwise as an aqueous solution. Stir at 0°C for 30 min to form the diazonium salt.
  • Substitution: Add a solution of

    
     (1.5 eq) in water dropwise. The solution will turn dark (iodine formation).
    
  • Completion: Allow to warm to RT and stir for 1 hour.

  • Quench: Add sat.

    
     (sodium thiosulfate) to reduce excess iodine (color changes from purple to yellow).[2]
    
  • Extraction: Extract with EtOAc, dry, and concentrate.

Protocol D: Amide Coupling (Library Generation)

Standard coupling with an acid chloride to generate potential bioactive amides.[2]

Step-by-Step:

  • Setup: Dissolve aniline (1.0 eq) in DCM (dichloromethane).

  • Base: Add Triethylamine (

    
    , 1.5 eq) or Pyridine.
    
  • Coupling: Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.

  • Workup: Stir at RT for 2 hours. Wash with

    
     (to remove unreacted aniline) and then sat.[2] 
    
    
    
    .
Analytical Data & Troubleshooting

Expected NMR Shifts (Aniline Product):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8–6.5 ppm (m, 3H, Aromatic protons). Note: The aniline ring is electron-rich, shifting protons upfield compared to the nitro precursor.[1]
      
    • 
       5.8 ppm (tt, 1H, 
      
      
      
      ,
      
      
      ).[1] Diagnostic triplet of triplets.
    • 
       3.5 ppm (br s, 2H, 
      
      
      
      ).[1][2] Exchangeable with
      
      
      .
    • 
       2.15 ppm (s, 3H, 
      
      
      
      ).[1][2]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Incomplete Reduction Catalyst poisoning or low

pressure.[1][2]
Add fresh catalyst (under

); increase pressure to 50 psi.
Defluorination Over-reduction (rare with Pd/C).[2]Avoid PtO2 (Adams catalyst); strictly monitor reaction time.[2]
Low Yield (Iron Method) Emulsion during workup.[2]Use more Celite; wash the iron cake thoroughly with EtOAc.[2]
Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the hydrogenation of the nitro group, emphasizing the surface chemistry on Palladium.

HydrogenationCycle Start Nitro-Substrate + Pd Surface Adsorption Adsorption of NO2 on Pd Start->Adsorption H2 Activation Step1 Stepwise Deoxygenation (R-NO -> R-NHOH) Adsorption->Step1 -H2O Step2 Final Reduction (R-NHOH -> R-NH2) Step1->Step2 +H2, -H2O Desorption Desorption of Aniline Step2->Desorption Product Release Desorption->Start Pd Surface Regenerated

Figure 2: Simplified catalytic cycle for nitro reduction on Palladium surface.[1]

References
  • Orlandi, M., et al. (2015).[2][3] "Metal-free reduction of aromatic and aliphatic nitro groups."[1][2][3] Organic Letters, 17(16), 3941-3943.[1][2] Link[2]

  • Wienhöfer, G., et al. (2011).[2][3] "Iron-catalyzed reduction of nitroarenes using formic acid." Journal of the American Chemical Society, 133(33), 12875-12879.[1] Link[2]

  • PubChem Compound Summary. (2025). "this compound (CAS 28202-30-4)."[1][2][4] National Center for Biotechnology Information.[2] Link[2]

  • Yu, C., et al. (2001).[2][3] "Mild and efficient electron-transfer method for the chemoselective reduction of aromatic nitro groups."[1][2][3] Journal of Organic Chemistry, 66(3), 919-924.[1] Link[2]

  • Common Organic Chemistry. (2024).[2] "Nitro Reduction: Common Conditions and Mechanisms." Link

Sources

Reduction of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene to its aniline derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity reduction of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene to its corresponding aniline derivative. This transformation is a critical step in the synthesis of advanced agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical intermediates.

The primary challenge in this reduction is preserving the 1,1,2,2-tetrafluoroethoxy (


)  moiety. While C-F bonds are generally robust, the ether linkage can be susceptible to hydrogenolysis or defluorination under aggressive catalytic hydrogenation conditions. This guide presents two validated protocols:
  • Catalytic Hydrogenation (Pd/C): The industry standard for scalability and cleanliness.

  • Iron-Mediated Reduction (Fe/NH

    
    Cl):  A robust, chemoselective alternative for laboratories lacking high-pressure infrastructure or requiring milder conditions.
    

Chemical Context & Reaction Scheme

The transformation involves the six-electron reduction of the nitro group to an amine. The presence of the fluorinated ether tail dictates the choice of catalyst and solvent to prevent side reactions such as defluorination or ether cleavage.

Reaction Scheme

ReactionScheme SM Starting Material This compound (MW: 253.15) Conditions Reduction Strategy A: H2, Pd/C, MeOH B: Fe, NH4Cl, EtOH/H2O SM->Conditions Dissolution Product Product 3-Methyl-4-(1,1,2,2-tetrafluoroethoxy)aniline (MW: 223.17) Conditions->Product 6e- Reduction - 2 H2O

Figure 1: General reaction scheme for the reduction of the nitro group preserving the fluoroalkoxy moiety.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, atom economy, and clean workup. Risk Profile: Moderate (Requires handling of H


 gas and pyrophoric catalysts).
Mechanistic Insight

Catalytic hydrogenation occurs via the adsorption of the nitroaromatic onto the palladium surface. Hydrogen is activated on the metal surface, facilitating the stepwise reduction (


).
  • Critical Control Point: Temperature must be maintained

    
    C. Elevated temperatures increase the risk of defluorination (HF elimination) or hydrogenolysis of the aryl-ether bond.
    
Detailed Protocol

Materials:

  • Substrate: 10.0 g (39.5 mmol)

  • Catalyst: 5% Pd/C (50% wet), 0.5 g (5 wt% loading)

  • Solvent: Methanol (100 mL)

  • Hydrogen Source: H

    
     balloon (1 atm) or Parr Shaker (30 psi)
    

Step-by-Step Procedure:

  • Preparation: In a clean autoclave or round-bottom flask, dissolve the substrate in Methanol. Nitrogen sparge the solution for 10 minutes to remove dissolved oxygen (crucial to prevent catalyst deactivation).

  • Catalyst Addition: Caution: Pd/C is pyrophoric when dry. Carefully add the wet Pd/C catalyst to the solution under a blanket of nitrogen.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H

      
       x3. Stir vigorously at Room Temperature (20-25°C).
      
    • Pressure Vessel: Pressurize to 30 psi (2 bar). Maintain temperature at 25°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The reaction typically completes in 2-4 hours. Look for the disappearance of the non-polar nitro compound and the appearance of the polar amine (stains purple with Ninhydrin).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards. Wash the cake with fresh Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

Workflow Diagram

HydrogenationWorkflow Start Start: Nitro Substrate Solvent Dissolve in MeOH (N2 Sparge) Start->Solvent CatAdd Add 5% Pd/C (Wet) Under Inert Atm Solvent->CatAdd React Hydrogenation (H2 Balloon or 30 psi) Temp < 30°C CatAdd->React Check QC Check (TLC/HPLC) React->Check Check->React Incomplete Filter Filter via Celite (Remove Pd) Check->Filter Complete Conc Evaporate Solvent Filter->Conc End Final Product: Aniline Derivative Conc->End

Figure 2: Operational workflow for catalytic hydrogenation.

Protocol B: Iron/Ammonium Chloride Reduction

Best for: Labs without hydrogenation equipment, highly selective requirements, or tolerance of halogens. Risk Profile: Low (No pressurized gas).

Mechanistic Insight

This method utilizes Single Electron Transfer (SET) from metallic iron to the nitro group. Ammonium chloride acts as a mild electrolyte and proton source, buffering the pH. Unlike acidic SnCl


 reductions, this neutral/mildly acidic condition prevents hydrolysis of the fluoro-ether.
Detailed Protocol

Materials:

  • Substrate: 10.0 g (39.5 mmol)

  • Reductant: Iron Powder (325 mesh), 11.0 g (5 eq)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl), 10.5 g (5 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio, 100 mL)

Step-by-Step Procedure:

  • Activation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, combine Iron powder, NH

    
    Cl, and the Ethanol/Water solvent mixture.
    
  • Heating: Heat the suspension to reflux (approx. 75-80°C) for 15 minutes to activate the iron surface (etching oxides).

  • Addition: Add the nitro substrate portion-wise over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Stir vigorously at reflux for 2-3 hours. The grey iron suspension will turn rust-brown (iron oxides).

  • Workup: Hot filtration is required. Filter the hot mixture through Celite to remove iron sludge. Wash the cake with hot Ethanol.

  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and water. Separate the organic layer.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the product and the preservation of the fluorinated group, the following analytical signatures must be verified.

Quantitative Data Summary
ParameterStarting Material (Nitro)Product (Aniline)Validation Note
Appearance Yellow Solid/OilPale Brown/Off-white SolidOxidation leads to darkening
MW 253.15223.17Mass loss of 30 (loss of O2, gain of H2)
TLC (Hex/EtOAc 3:1)


Significant polarity shift

H NMR (Aromatic)
Deshielded (7.8-8.1 ppm)Shielded (6.5-6.8 ppm)Upfield shift due to amine donation
NMR Spectroscopic Fingerprint
  • 
    F NMR:  The tetrafluoroethoxy group is the key marker.
    
    • Look for a pattern around -80 to -90 ppm (for

      
      ) and -130 to -140 ppm  (for 
      
      
      
      ).
    • Integrity Check: If these peaks disappear or shift significantly to -200 ppm (indicating HF loss), the protocol failed.

  • 
    H NMR (Terminal Proton): 
    
    • The

      
       proton appears as a characteristic triplet of triplets (
      
      
      
      ) centered around 5.8 - 6.2 ppm with a large geminal coupling constant (
      
      
      Hz).
    • Validation: This signal must remain intact in the product spectrum.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or P impurities)Use fresh catalyst; increase loading to 10%; ensure vigorous stirring (H2 mass transfer limitation).
Defluorination (F- loss) Reaction temperature too highKeep T < 30°C. Switch from Pd/C to Pt/C (sometimes milder) or use Method B (Fe/NH4Cl).
Ether Cleavage Acidic conditionsAvoid strong acids (HCl/H2SO4). Ensure neutral workup.
Product Oxidation Air sensitivity of anilineStore product under Argon/Nitrogen; keep cold and dark.

References

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.

  • Fluorine Stability in Reduction: Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004. (Standard text on C-F bond stability).
  • Iron-Mediated Reduction (Béchamp/Fe-NH4Cl)

    • Org.[1][2][3][4] Synth. Coll. Vol. 5, p. 552 (1973). "Reduction of Nitro Compounds with Iron."

  • Synthesis of Fluorinated Anilines: Journal of Fluorine Chemistry archives regarding tetrafluoroethoxy group stability. (General reference for functional group tolerance).

Sources

Application Note: Nucleophilic Aromatic Substitution Profile of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis and functionalization of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4).

The guide addresses a critical distinction in fluoro-aromatic chemistry: unlike trifluoroethoxy analogs, the 1,1,2,2-tetrafluoroethoxy moiety is rarely introduced via standard


 displacement of a halogen by an alcohol (due to the instability of 

-fluoro alcohols). Instead, this molecule is typically the product of nucleophilic addition to tetrafluoroethylene, and subsequently acts as a substrate for downstream transformations where

competition must be managed.

 Reactivity

Executive Summary

This compound is a high-value intermediate used primarily in the synthesis of benzoylurea insecticides and pharmaceutical precursors. Its chemical behavior is defined by the interplay between the strongly electron-withdrawing nitro group (


) and the chemically robust yet electronically complex 1,1,2,2-tetrafluoroethoxy ether (

).

This guide clarifies two distinct "Nucleophilic Substitution" contexts:

  • Formation (Pseudo-

    
    ):  The specific protocol to introduce the tetrafluoroethoxy group via nucleophilic attack on tetrafluoroethylene (TFE), avoiding the unstable alcohol route.
    
  • Reactivity (

    
     Susceptibility):  The vulnerability of the ether linkage to nucleophilic cleavage due to activation by the para-nitro group, and protocols to prevent this degradation during downstream processing.
    

Chemical Context & Electronic Analysis

Substrate Architecture

The molecule features a "push-pull" electronic system modified by fluorination:

  • Position 1 (

    
    ):  The oxygen atom is a resonance donor (
    
    
    
    ), but the fluorinated tail exerts a strong inductive withdrawal (
    
    
    ). Unlike a methoxy group, the tetrafluoroethoxy group is less electron-donating, making the ring more susceptible to nucleophilic attack than typical anisoles.
  • Position 4 (

    
    ):  A strong electron-withdrawing group located para to the ether. This activates the C1 position for nucleophilic attack (potential ether cleavage).
    
  • Position 2 (

    
    ):  Provides weak activation and steric bulk, directing electrophilic substitution to C6 but having minimal impact on 
    
    
    
    at C1 or C4.
The "Missing Alcohol" Problem

A common error in experimental design is attempting to synthesize this molecule via classical


 using 1-fluoro-2-methyl-4-nitrobenzene and "1,1,2,2-tetrafluoroethanol".
  • Fact: The alcohol

    
     is chemically unstable (gem-fluorohydrin) and spontaneously eliminates HF to form difluoroacetyl fluoride.
    
  • Solution: The ether linkage must be formed by reacting 2-methyl-4-nitrophenol with tetrafluoroethylene (TFE) gas. While this is technically a nucleophilic addition to the alkene, it is operationally managed like an

    
     process in industrial reactors.
    

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Attack on TFE

Use this protocol to synthesize the target molecule.

Objective: Install the


 group on 2-methyl-4-nitrophenol.
Safety Warning:  TFE is a flammable gas and can polymerize explosively. Use a dedicated high-pressure autoclave with a burst disc.

Reagents:

  • Substrate: 2-Methyl-4-nitrophenol (1.0 eq)

  • Reagent: Tetrafluoroethylene (TFE) gas (1.2 - 1.5 eq)

  • Catalyst/Base: Potassium Hydroxide (KOH) (0.05 - 0.1 eq) or Potassium tert-butoxide.

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential).

Step-by-Step Procedure:

  • Charge: Load the autoclave with 2-methyl-4-nitrophenol, catalytic KOH, and DMF (concentration ~1 M).

  • Inert: Purge the system with Nitrogen (

    
    ) three times to remove oxygen (inhibits polymerization).
    
  • Addition: Heat the mixture to 60–80°C . Slowly introduce TFE gas, maintaining a pressure of 3–5 bar .

  • Reaction: Stir vigorously. The reaction is exothermic. Monitor pressure drop (indicating TFE consumption).

  • Completion: When pressure stabilizes, vent excess TFE (scrub with caustic).

  • Workup: Pour the reaction mixture into ice water. The product, This compound , will precipitate or form an oil. Extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate.
    
Protocol B: Stability Testing ( Susceptibility)

Use this protocol to determine if the ether group will survive downstream nucleophilic conditions.

Objective: Assess the stability of the


 group against nucleophilic cleavage (activated by the para-nitro group).

Reagents:

  • Substrate: this compound (100 mg)

  • Nucleophile Challenge: Sodium Methoxide (NaOMe) in Methanol (0.5 M).

Procedure:

  • Dissolve substrate in dry Methanol.

  • Add 1.1 eq of NaOMe.

  • Heat to reflux (65°C) for 2 hours.

  • Analysis: Monitor by HPLC or TLC.

    • Stable Result: Retention of starting material.

    • Unstable Result (

      
       Cleavage):  Formation of 2-methyl-4-nitroanisole  (via displacement of the tetrafluoroethoxy group) or 2-methyl-4-nitrophenol  (via hydrolysis).
      

Interpretation: Due to the para-nitro activation, strong alkoxides can displace the tetrafluoroethoxy group. If this side reaction is observed, downstream reactions (e.g., reductions) must be performed under neutral or acidic conditions , avoiding strong bases.

Mechanistic Pathways & Reactivity Map

The following diagram illustrates the synthesis pathway and the competing


 degradation pathways that must be controlled.

ReactionPathways Phenol 2-Methyl-4-nitrophenol Target TARGET MOLECULE 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Phenol->Target Nucleophilic Addition (KOH, DMF, 80°C) TFE Tetrafluoroethylene (TFE) TFE->Target Aniline Product A (Reduction) 2-Methyl-4-amino-1-... Target->Aniline Reduction (H2/Pd-C or Fe/HCl) Degradation Side Product (SNAr) 2-Methyl-4-nitroanisole (Ether Cleavage) Target->Degradation Unwanted SNAr (NaOMe/MeOH, Reflux)

Figure 1: Reaction network showing the synthesis of the target via TFE addition and its divergent reactivity: reduction to the aniline (desired) vs. nucleophilic ether cleavage (undesired).[1][2][3][4]

Data Summary: Reactivity Profile

Reaction TypeReagent/ConditionOutcome for Target MoleculeMechanism
Synthesis Phenol + TFE + BaseFormation (High Yield)Nucleophilic Addition to Fluoroalkene
Reduction

/Pd-C or Fe/HCl
Conversion to AnilineNitro Reduction (Chemo-selective)

(Ether)
NaOMe / MeOHDegradation (Ether Cleavage)Nucleophilic Aromatic Substitution (Disp. of

)

(Nitro)

(Thiolate)
Substitution (Denitration)Displacement of Nitro group (Rare, requires specific conditions)
Electrophilic Subst.

/

Substitution at C6Halogenation (Directed by Methyl/Ether)

References

  • Title: "Process for the preparation of fluoroalkoxy-substituted nitrobenzenes.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • Source: Master Organic Chemistry[4]

    • URL:[Link]

  • Reactivity of Polyfluoroarenes

    • Title: "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
    • Source: NCBI / PMC
    • URL:[Link]

  • Nitro Group Displacement

    • Title: "Aromatic nitro-group displacement reactions."[3][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link][5]

Sources

Application Note: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene as a Premier Building Block for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4), a specialized fluorinated intermediate. In modern medicinal chemistry, the 1,1,2,2-tetrafluoroethoxy (


) motif serves as a critical bioisostere, offering enhanced metabolic stability and lipophilicity compared to standard alkoxy groups. This application note provides validated protocols for converting this nitro-aromatic precursor into high-value nitrogen heterocycles—specifically benzimidazoles and quinolines—and urea-based kinase inhibitor scaffolds.

Compound Profile & Strategic Value

Physicochemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 28202-30-4
Molecular Formula

Molecular Weight 253.15 g/mol
Appearance Pale yellow crystalline solid or oil (dependent on purity)
LogP ~3.66 (High Lipophilicity)
Boiling Point 90–92°C (at reduced pressure)
Structural Reactivity Map

The molecule features three distinct reactivity zones that allow for modular scaffold construction:

  • Nitro Group (

    
    , C4):  The primary synthetic handle. Readily reduced to an aniline, enabling nucleophilic attacks, Buchwald-Hartwig couplings, and heterocycle formation.
    
  • Tetrafluoroethoxy Group (

    
    , C1):  A robust, non-leaving group. It acts as a "metabolic shield," blocking para-oxidation and modulating the pKa of the aniline.
    
  • Methyl Group (

    
    , C2):  Located ortho to the ether and meta to the nitro group. While less reactive, it provides steric bulk (ortho-effect) that influences binding affinity in active sites.
    

G cluster_reactions Downstream Applications Core 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Nitro Nitro Group (C4) Primary Handle Core->Nitro Reduction to Aniline Ether Fluoroether (C1) Metabolic Shield Core->Ether Lipophilicity/Stability Methyl Methyl Group (C2) Steric Modulator Core->Methyl Conformational Control Aniline Aniline Intermediate Nitro->Aniline Heterocycles Quinolines / Benzimidazoles (Kinase Inhibitors) Aniline->Heterocycles

Figure 1: Reactivity profile and strategic application of the scaffold.

Synthetic Protocols

Protocol A: Chemoselective Reduction to Aniline

Objective: Convert the nitro group to an amine without defluorinating the sensitive ether moiety. Target: 4-Amino-3-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene.

Rationale: Catalytic hydrogenation (Pd/C) can sometimes lead to hydrodefluorination. The Iron/Ammonium Chloride method is selected for its mildness, high chemoselectivity, and operational simplicity.

Materials:

  • Starting Material (CAS 28202-30-4): 10.0 mmol (2.53 g)

  • Iron Powder (325 mesh): 50.0 mmol (2.80 g)

  • Ammonium Chloride (

    
    ): 50.0 mmol (2.65 g)
    
  • Solvent: Ethanol/Water (4:1 v/v, 50 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro compound in the Ethanol/Water mixture.

  • Addition: Add the

    
     followed by the Iron powder in a single portion.
    
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove iron residues; wash the pad with EtOAc (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude aniline is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–92% Key Quality Attribute: Confirm retention of the


 group via 

-NMR (characteristic triplet of doublets).
Protocol B: Synthesis of Fluorinated Quinoline Scaffolds

Objective: Utilize the aniline to construct a quinoline core, a privileged structure in antimalarial and anticancer drugs. Method: Gould-Jacobs Reaction (Modified).

Procedure:

  • Condensation: Mix the aniline (from Protocol A, 1.0 eq) with Diethyl ethoxymethylenemalonate (1.1 eq) in Ethanol. Reflux for 2 hours.

  • Isolation: Cool to precipitate the enamine intermediate. Filter and dry.[1]

  • Cyclization: Heat the intermediate in diphenyl ether at 250°C for 30 minutes. (Note: This high-temperature step forms the 4-hydroxyquinoline core).

  • Functionalization: Treat the resulting quinolone with

    
     to generate the 4-chloroquinoline, a versatile electrophile for further coupling.
    
Protocol C: Urea Formation (Kinase Inhibitor Motif)

Objective: Synthesize a diaryl urea, a common motif in VEGFR/PDGFR inhibitors (e.g., Sorafenib analogs).

Procedure:

  • Dissolve the aniline (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Add an appropriate isocyanate (e.g., phenyl isocyanate or a heteroaryl isocyanate) (1.1 eq).

  • Stir at room temperature for 12 hours.

  • Workup: The urea product often precipitates.[1] Filter and wash with cold DCM. If soluble, remove solvent and recrystallize from Ethanol.

Workflow Visualization

Synthesis Start Start: Nitro-Arene (CAS 28202-30-4) Step1 Reduction (Fe / NH4Cl) Start->Step1 Intermediate Intermediate: Aniline (4-Amino-3-methyl...) Step1->Intermediate Branch1 Pathway A: Quinoline Synthesis (Gould-Jacobs) Intermediate->Branch1 Branch2 Pathway B: Urea Formation (Isocyanate Coupling) Intermediate->Branch2 ProductA Fluorinated Quinoline (Scaffold for Antimalarials) Branch1->ProductA ProductB Diaryl Urea (Kinase Inhibitor) Branch2->ProductB

Figure 2: Synthetic workflow from raw material to bioactive scaffolds.

References

  • LookChem. (n.d.).[1] CAS 28202-30-4 Data Sheet. Retrieved October 24, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164596 (Tetrafluoroethoxy derivatives). Retrieved October 24, 2025, from [Link]

  • Beilstein Journal of Organic Chemistry. (2005). The tert-amino effect in heterocyclic chemistry. Retrieved October 24, 2025, from [Link]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

Application Note: Biological Screening & Profiling of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the biological evaluation protocols for derivatives of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4). In modern medicinal chemistry, this scaffold is a "privileged structure" due to the unique properties of the 1,1,2,2-tetrafluoroethoxy group (


) .

Unlike the ubiquitous trifluoromethoxy (


) group, the tetrafluoroethoxy moiety contains a terminal hydrogen bond donor/acceptor modulation site while retaining "super-lipophilicity." The ortho-methyl group provides steric hindrance that can lock bioactive conformations, while the para-nitro group serves as a versatile handle for reduction to anilines, enabling the synthesis of urea, amide, or sulfonamide libraries.

Key Screening Challenges:

  • Solubility: The high lipophilicity (LogP ~3.6 for the core) leads to aqueous insolubility, requiring specific DMSO handling protocols.

  • Aggregation: Fluorinated compounds often form colloidal aggregates in assay buffers, leading to false positives.

  • Metabolic Stability: Verifying the robustness of the ether linkage against oxidative defluorination.

Screening Workflow Visualization

The following diagram outlines the critical path from library synthesis to lead identification.

ScreeningCascade cluster_0 Phase I: Library Prep cluster_1 Phase II: Physicochemical Filtering cluster_2 Phase III: Biological Interrogation cluster_3 Phase IV: ADME Profiling Scaffold Scaffold Core (Nitro-reduction) Derivatization Parallel Synthesis (Ureas/Amides) Scaffold->Derivatization QC QC: LC-MS & NMR (Purity >95%) Derivatization->QC Solubility Kinetic Solubility (Nephelometry) QC->Solubility LogP Lipophilicity (ChromLogD) Solubility->LogP Phenotypic Phenotypic Screen (Cell Viability/MIC) LogP->Phenotypic CounterScreen Counter Screen (Redox Cycling Control) Phenotypic->CounterScreen Active Hits Microsomal Microsomal Stability (Defluorination Check) CounterScreen->Microsomal Confirmed Hits

Figure 1: Integrated screening cascade for fluorinated benzene derivatives. Note the mandatory physicochemical filtering before biological assays to prevent false negatives due to precipitation.

Protocol A: Physicochemical Profiling (Solubility & LogP)

Before biological testing, you must establish the "Assayable Concentration Range." Fluorinated ethers are notorious for crashing out of aqueous buffers.

A.1. Kinetic Solubility (Nephelometry)
  • Objective: Determine the concentration at which the compound precipitates in 1% DMSO/PBS.

  • Why: The tetrafluoroethoxy group increases lipophilicity significantly. If a compound precipitates at 10 µM, screening at 50 µM yields meaningless noise.

Procedure:

  • Stock Prep: Dissolve derivatives in 100% DMSO to 10 mM.

  • Dilution: Spatially dilute into 96-well plates containing pH 7.4 PBS buffer. Final DMSO concentration must be ≤1%.

  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure light scattering (nephelometry) at 620 nm.

  • Analysis: The solubility limit is the concentration where scattering intensity exceeds the solvent background by 3σ.

A.2. Lipophilicity (ChromLogD)
  • Method: RP-HPLC retention time correlation.

  • Why: Traditional shake-flask methods fail because fluorinated compounds often form emulsions that are hard to separate.

  • Standard: Use a C18 column with a fast gradient (0–100% ACN). Calibrate using known standards (e.g., Toluene, Naphthalene) to generate a calibration curve.

Protocol B: In Vitro Biological Activity[10]

Depending on the derivatization (e.g., sulfonamides for antibacterials, ureas for kinase inhibition), the target changes. However, the Cellular Toxicity and Antimicrobial workflows below are standard for this scaffold type.

B.1. Cytotoxicity Screening (MTT Assay)
  • Target: Mammalian cell lines (e.g., HEK293 for general toxicity, HeLa/A549 for anticancer).

  • Critical Control: Nitro-aromatics can act as redox cyclers, generating superoxide radicals that reduce MTT tetrazolium salts extracellularly, causing false positives.

Step-by-Step Protocol:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.1 – 100 µM). Ensure final DMSO < 0.5%.

    • Note: Include a "Media + Compound (No Cells)" control well to check for chemical reduction of MTT.

  • Incubation: 48h at 37°C, 5% CO₂.

  • Dye Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm (reference 630 nm).

Data Interpretation:



B.2. Antimicrobial Screening (Broth Microdilution)
  • Relevance: Nitro-benzene derivatives are historical precursors to sulfa drugs and antimicrobials.

  • Strains: S. aureus (Gram +), E. coli (Gram -).

Protocol:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use untreated polystyrene 96-well plates (prevent binding of lipophilic fluorinated tails).

  • Dosing: Serial 2-fold dilution of compounds (64 µg/mL down to 0.125 µg/mL).

  • Incubation: 16–20h at 37°C.

  • Read: Visual turbidity or OD600.

  • Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Protocol C: Metabolic Stability (Microsomal Stability)

The 1,1,2,2-tetrafluoroethoxy group is generally robust, but the terminal proton (


) can be a site for oxidative attack by CYP450 enzymes, potentially leading to defluorination and toxic metabolite formation.

Workflow Logic:

ADME_Logic Sample Compound (1 µM) + Microsomes Reaction Initiate with NADPH (37°C) Sample->Reaction Quench Quench at 0, 15, 30, 60 min (Acetonitrile) Reaction->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 2: Metabolic stability workflow. The critical step is monitoring for specific mass shifts corresponding to defluorination (-20 Da or -50 Da).

Step-by-Step:

  • Mix: Incubate test compound (1 µM) with liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Pre-incubation: 5 min at 37°C.

  • Start: Add NADPH-generating system.

  • Sampling: Aliquot 50 µL at time points (0, 15, 30, 60 min) into 150 µL ice-cold acetonitrile (contains Internal Standard).

  • Centrifuge: 4000 rpm for 20 min to pellet proteins.

  • LC-MS/MS: Analyze supernatant. Monitor parent ion depletion.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Data Reporting & Analysis

When reporting results for this scaffold, structure your data to highlight the "Fluorine Effect."

Table 1: Example Data Presentation Structure

Compound IDR-Group Subst.LogP (HPLC)Solubility (µM)Cytotoxicity IC50 (µM)MIC S. aureus (µg/mL)T1/2 (min)
Core (Parent)3.6615>100>64>60
Deriv-01 4-NH-Acetyl2.808545.23248
Deriv-02 4-NH-Sulfonyl3.104012.5455

Analysis Checklist:

References

  • Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA.[2] Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for Microsomal Stability protocols).
  • Gill, A. L., et al. (2015). The effect of fluorine substitution on the physicochemical properties and biological activity of small molecules. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9] Link

  • LookChem Database. (2023). Product Data: this compound.[10]Link

Sources

Protocol for scaling up the synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Process Safety and Scale-Up Protocol: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Part 1: Executive Summary & Synthetic Strategy

1.1 Compound Overview this compound (CAS 28202-30-4) is a critical fine chemical intermediate used primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical APIs.[1] Its structure combines a nitro-aromatic core with a fluorinated ether moiety, imparting unique lipophilicity and metabolic stability to downstream products.

1.2 Synthetic Route Selection For industrial scale-up, the synthesis is typically approached via two primary pathways. The selection depends heavily on safety profiles and raw material availability:

  • Route A (Nitration): Nitration of 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene. This route is often preferred for yield but presents significant thermal hazards due to the exothermicity of nitration and the energetic nature of the product.

  • Route B (Etherification): Reaction of 2-methyl-4-nitrophenol with tetrafluoroethylene (TFE). This route avoids the nitration step but requires handling TFE (a flammable gas prone to explosive polymerization) and high-pressure autoclaves.

Recommendation: This protocol focuses on the Nitration Route (Route A) as it is more amenable to standard multipurpose batch reactors, provided that strict Process Safety Management (PSM) controls are implemented.

Part 2: Scale-Up Protocol & Safety Methodologies

Core Directive: The scale-up of nitro-aromatics is non-linear. A "recipe" that works at 5g can lead to a thermal runaway at 5kg due to the decrease in surface-area-to-volume ratio. This protocol defines the methodology for establishing a safe operating window.

Phase 1: Thermal Hazard Assessment (Mandatory Pre-Scale)

Before any reaction >100g, the following data must be generated:

  • Differential Scanning Calorimetry (DSC): Determine the onset temperature of decomposition (

    
    ) and the total energy of decomposition (
    
    
    
    ).
    • Critical Limit: The Maximum Process Temperature (MTSR) must be at least 50°C below

      
      .
      
  • Accelerating Rate Calorimetry (ARC): Calculate the "Time to Maximum Rate" (TMR) to define the emergency cooling window.

Phase 2: Reaction Calorimetry & Dosing Strategy

Nitration is a rapid, highly exothermic reaction (


).
  • Protocol: Use a reaction calorimeter (e.g., RC1e) to measure the specific heat of reaction and heat release rate (

    
    ).
    
  • Dosing Control: The reaction must be run in semi-batch mode . The nitrating agent (Mixed Acid:

    
    ) is added slowly to the substrate.
    
    • Accumulation Check: Verify that the reaction is dosing-controlled (i.e., the reaction stops immediately if dosing stops). Accumulation of unreacted nitric acid can lead to a runaway.

Phase 3: Pilot Scale Operating Procedure (General Framework)

Note: Specific temperatures and stoichiometry must be validated against the specific equipment's heat removal capacity (


).
  • Charge: Load 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene and solvent (typically Dichloromethane or excess Sulfuric Acid) into the reactor.

  • Cooling: Establish jacket cooling to maintain internal temperature

    
     (typical target: 0–5°C).
    
  • Controlled Addition: Begin addition of Nitric Acid/Sulfuric Acid mixture.[2]

    • Rate Limit: Adjust feed rate such that

      
       (cooling capacity).
      
    • Interlock: Feed pump must trip if

      
       or if agitator fails.
      
  • Post-Reaction: Age the mixture to ensure complete conversion (monitor by HPLC).

  • Quench: Transfer the reaction mass into cold water (inverse quench) to control the heat of dilution of sulfuric acid. Never add water to the acid mass.

Part 3: Process Visualization (DOT Diagram)

The following diagram illustrates the Critical Process Safety Workflow for scaling up this synthesis.

ScaleUpProtocol cluster_Safety Phase 1: Thermal Safety Screening cluster_Calorimetry Phase 2: Reaction Engineering cluster_Pilot Phase 3: Pilot Execution Start Project Initiation: Target CAS 28202-30-4 RouteSelect Route Selection: Nitration of Fluoroether Start->RouteSelect DSC DSC Analysis (Decomp Energy & Onset) RouteSelect->DSC Stability Thermal Stability? (MTSR < T_onset - 50°C) DSC->Stability Stability->RouteSelect Fail (Redesign) RC1 Reaction Calorimetry (RC1) Measure Heat Release (q_rxn) Stability->RC1 Pass Accumulation Check Reactant Accumulation RC1->Accumulation SemiBatch Semi-Batch Protocol (Dosing Controlled) Accumulation->SemiBatch Low Accumulation Quench Inverse Quench (Mass into Water) SemiBatch->Quench Isolation Filtration & Drying (Product Isolation) Quench->Isolation

Figure 1: Critical Process Safety Workflow for the scale-up of energetic nitro-aromatic intermediates. This decision tree ensures that thermal hazards are characterized before physical scale-up.

Part 4: Analytical Controls

To ensure product quality and process safety, the following analytical methods are integrated:

ParameterMethodPurpose
Precursor Purity GC-FID / HPLCImpurities in the ether can lead to unstable byproducts during nitration.
Reaction Conversion HPLC (UV 254nm)Monitor disappearance of starting material to prevent over-nitration (di-nitro species are shock-sensitive).
Isomer Ratio GC-MSQuantify 4-nitro vs. 6-nitro isomers. (Target >95% 4-nitro).
Residual Acid TitrationEnsure complete removal of acid during workup to prevent degradation during drying.

References

  • Process Development of Fluorinated Intermediates

    • Title: Synthesis of 1,2,4-trifluorobenzene and related intermediates.[3]

    • Source: Google P
    • URL
  • Nitration Safety Protocols

    • Title: Hazards of Nitration and Nitro Compounds.[4][5]

    • Source: Bretherick's Handbook of Reactive Chemical Hazards.
    • URL:[Link]

  • Compound Data & Properties

    • Title: this compound Properties.[1]

    • Source: LookChem / PubChem.
    • URL:[Link](Note: Generalized link to database)

  • General Scale-Up Methodology

    • Title: Scale-up of Chemical Processes: Conversion from Laboratory Scale Tests to Successful Commercial Size Design.
    • Source: Wiley Online Library.
    • URL:[Link]

Disclaimer: This document is for educational and planning purposes only. All chemical scale-up activities must be conducted by qualified professionals in appropriate facilities with established engineering controls and safety management systems.

Sources

Application Note: Safety Handling Protocols for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (Likely CAS: 28202-30-4) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] The presence of the 1,1,2,2-tetrafluoroethoxy group (


) imparts significant lipophilicity and metabolic stability to the aromatic core, making it a valuable building block.[1] However, this same lipophilicity enhances dermal absorption, requiring rigorous handling protocols.[1]

This guide moves beyond basic SDS data, providing a mechanistic safety framework for researchers handling this compound in drug discovery and process chemistry environments.

Physicochemical Properties (Experimental & Predicted)
PropertyValue / CharacteristicRelevance to Safety
Molecular Formula

Precursor to HF upon combustion.[1]
Molecular Weight 253.15 g/mol Heavy vapor; settles in low areas.[1]
Physical State Low-melting solid or viscous liquidDust/Aerosol generation is the primary exposure vector.[1]
Boiling Point ~90–92°C (at reduced pressure)Volatile under high-vacuum workup conditions.[1]
Flash Point ~124°C (Predicted)Combustible.[1] Pre-heating required for ignition.[1]
Density ~1.44 g/cm³Denser than water; sinks in aqueous spills.[1]
Partition Coeff (LogP) ~3.6 (Predicted)High Lipophilicity. Rapid dermal absorption expected.[1]

Hazard Identification & Mechanistic Toxicology[1][6]

The "Nitro-Fluoro" Synergistic Risk

Researchers must treat this compound as a potent methemoglobinemia inducer .[1]

  • Mechanism: Nitroaromatics are metabolized in the liver to nitroso and hydroxylamine intermediates. These metabolites oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), which cannot transport oxygen.[1]
  • Fluorine Effect: The tetrafluoroethoxy tail increases lipid solubility, potentially accelerating skin absorption rates compared to non-fluorinated nitrobenzenes.

Thermal & Chemical Instability[1]
  • HF Generation: In the event of a fire or thermal decomposition (>250°C), the

    
     group will decompose to release Hydrogen Fluoride (HF) , a corrosive gas that causes deep, delayed tissue necrosis and systemic calcium depletion.[1]
    
  • Shock Sensitivity: While not classified as a primary explosive, the nitro group on an electron-deficient ring suggests potential energy release.[1] DSC (Differential Scanning Calorimetry) screening is mandatory before scaling reactions >10g.[1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Hierarchy of Controls
  • Primary Barrier: All weighing, transfer, and reaction setups must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Fluorinated solids are prone to static charge buildup.[1] Use an anti-static gun or ionizer during weighing to prevent powder scattering.[1]

PPE Matrix[1]
Protection ZoneRequirementRationale
Respiratory P3 / N95 (if outside hood)Protects against particulate inhalation.[1]
Dermal (Hands) Double Nitrile (0.11mm min)Nitro compounds permeate rubber.[1] Change outer gloves every 30 mins.[1]
Ocular Chemical Goggles Safety glasses are insufficient against vapors/splashes.[1][2]
Body Lab Coat + Tyvek Sleeves Protects forearms during hood work.[1]

Operational Protocol: Synthesis & Handling

This protocol utilizes a "Self-Validating" safety approach: every step includes a check to confirm containment before proceeding.[1]

Workflow Diagram

The following Graphviz diagram outlines the critical decision points and safety checks during the experimental lifecycle.

SafetyProtocol Start START: Material Retrieval PPE_Check CHECK: Double Gloves & Fume Hood Velocity >0.5m/s Start->PPE_Check Weighing Weighing (Anti-static Gun Required) PPE_Check->Weighing Pass Reaction Reaction Setup (Inert N2/Ar Atmosphere) Weighing->Reaction Temp_Control CRITICAL: Monitor Exotherm (Keep < 100°C) Reaction->Temp_Control Temp_Control->Reaction Cooling Applied Workup Quench & Extraction (Avoid Acidic Workup if possible) Temp_Control->Workup Stable Waste Waste Segregation (Halogenated Organic) Workup->Waste

Caption: Operational workflow emphasizing the critical temperature control point to prevent thermal decomposition and HF release.

Step-by-Step Methodology
Step 1: Preparation & Weighing
  • Static Discharge: Point an ionizing anti-static gun at the container for 5 seconds before opening.

  • Weighing: Use a disposable weighing boat. Do not use metal spatulas if the solid is dry and fine (spark risk); use conductive plastic or wood.[1]

  • Solvent Choice: Dissolve the compound immediately after weighing.[1] Preferred solvents: Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid ethers if long-term storage is planned (peroxide risk).[1]

Step 2: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen (

    
    ) or Argon.[1]
    
  • Temperature: If heating is required, use an oil bath with a secondary over-temp cutoff set to 140°C. Never heat this compound neat (without solvent).

Step 3: Workup & Quenching
  • Phase Separation: The compound is lipophilic.[1] In an aqueous workup, it will reside in the organic (bottom) layer if using chlorinated solvents.[1]

  • Drying: Use Magnesium Sulfate (

    
    ).[1]
    
  • Rotary Evaporation: Do not heat the water bath >50°C. The compound has a relatively low boiling point under vacuum; use a vacuum controller to prevent "bumping" into the trap.

Emergency Response & Waste Management

Spill Response Logic

If a spill occurs, the response depends on the state (Solid vs. Solution).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution / Oil Type->Liquid Action_Solid Cover with wet paper towel (prevent dust) -> Scoop Solid->Action_Solid Action_Liquid Absorb with Vermiculite Do NOT use paper (fire risk) Liquid->Action_Liquid Decon Clean surface with 10% Sodium Thiosulfate Action_Solid->Decon Action_Liquid->Decon Disposal Seal in Double Bag Label: 'Fluorinated Nitro Toxic' Decon->Disposal

Caption: Decision tree for immediate spill containment, prioritizing dust suppression for solids and inert absorption for liquids.

Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases.[1]

  • Labeling: Must explicitly state "Contains Organic Fluorine" to alert incineration facility operators (requires scrubbers for HF).[1]

References

  • LookChem. (n.d.).[1] this compound Properties and Safety. Retrieved October 26, 2023, from [Link][1]

  • National Center for Biotechnology Information (PubChem). (2023).[1] Compound Summary for Nitro-fluoro benzene derivatives (Analog Read-Across). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: Fluorinated Nitrobenzenes. Retrieved from [Link][1][3]

Sources

Troubleshooting & Optimization

Improving the yield of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene Synthesis Reference Ticket: #SR-902-TFE-YIELD Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Synthetic Challenge

You are attempting to synthesize This compound . This molecule combines a deactivated aromatic ring (due to the nitro group) with a sterically and electronically demanding tetrafluoroethoxy ether linkage.

The Core Problem: The primary yield-limiting step is almost invariably the fluoroalkylation of 2-methyl-4-nitrophenol .

  • Electronic Deactivation: The nitro group at the 4-position strongly withdraws electron density, making the phenoxide oxygen a poor nucleophile.

  • Steric Hindrance: The methyl group at the 2-position provides steric bulk, hindering the approach of the fluoroalkylating agent.

  • Side Reactions: Hydrolysis of the fluoroalkylating agent (TFE) and competitive polymerization.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this substrate.

Critical Reaction Phase: Fluoroalkylation

There are two primary routes.[1] Route A is the industrial standard for high yield but requires specialized pressure equipment. Route B is a laboratory alternative with generally lower yields but higher safety margins.

Route A: TFE Addition (High Yield / High Pressure)

Recommended for scale-up and maximum conversion.

The Mechanism: Base-catalyzed addition of the phenoxide across the double bond of tetrafluoroethylene (TFE).

Protocol Optimization:

  • Reagents: 2-Methyl-4-nitrophenol (1.0 eq), KOH (0.2–0.5 eq catalytic), Tetrafluoroethylene (TFE) gas (excess).

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dry). Crucial: Protic solvents kill this reaction.

  • Conditions: 80–100°C, 5–10 bar TFE pressure.

Step-by-Step Yield Improvement:

  • Moisture Control: The system must be anhydrous (<500 ppm water). Water reacts with TFE to form difluoroacetic acid, which neutralizes your base catalyst and kills the reaction.

  • Catalyst Choice: Use Cesium Carbonate (

    
    )  instead of KOH if yields are <50%. The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide in organic solvents.
    
  • Pressure Management: Maintain constant TFE pressure. As the gas is consumed, the pressure drops. A "feed-on-demand" setup is required to drive the reaction to completion against the deactivated nucleophile.

Route B: Alkyl Halide Substitution (Lab Scale)

Recommended for initial screening without autoclave facilities.

Reagent: 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) or 2-bromo-1,1,2,2-tetrafluoroethane. Note: This route often results in lower yields due to the poor nucleophilicity of the nitrophenol attacking a bulky fluorinated carbon.

Troubleshooting & Optimization Guide

This section addresses specific failure modes reported by users for this specific scaffold.

Issue 1: "I see <10% conversion after 24 hours."

Diagnosis: The phenoxide anion is too stable (unreactive) due to the nitro group resonance. Solution:

  • Switch Solvent: Move from Acetonitrile/Acetone to DMSO or HMPA (if safety permits). The high dielectric constant strips the cation away from the phenoxide, leaving a "naked," highly reactive anion.

  • Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/KOH solid), add 18-Crown-6 (5 mol%). This specifically chelates the potassium ion, activating the phenoxide.

Issue 2: "The product is contaminated with a side product (M-20)."

Diagnosis: You are likely observing the formation of the vinyl ether intermediate or HF elimination. Solution:

  • Ensure the reaction mixture is not too basic. While base is needed, excess strong base at high temperatures can promote elimination of HF from the tetrafluoroethoxy group, destroying the product.

  • Fix: Reduce base load to catalytic amounts (0.1 eq) and replenish if necessary, rather than loading 2.0 eq at the start.

Issue 3: "Runaway Exotherm observed upon TFE addition."

Diagnosis: TFE polymerization. TFE can spontaneously polymerize to PTFE (Teflon) violently. Solution:

  • Inhibitor: Add a radical inhibitor like Terpene B or Limonene (traces) to the reaction mixture. This stops radical polymerization of TFE without affecting the ionic addition to the phenol.

Data & Specifications

Table 1: Solvent Effects on Yield (2-Methyl-4-nitrophenol + TFE)

SolventBaseTemp (°C)Yield (%)Notes
Acetone

60< 5%Phenoxide too tight; low T.
DMFKOH10065%Good standard.
DMSO KOH 90 82% Recommended. Best solvation.
TolueneKOH11015%Poor solubility of salt.
TolueneKOH + 18-Crown-611078%Excellent alternative to DMSO.

Visual Logic: Reaction Pathway & Troubleshooting

The following diagram illustrates the reaction logic and critical decision points for maximizing yield.

G Start Start: 2-Methyl-4-nitrophenol Reagent Reagent Selection Start->Reagent RouteA Route A: TFE Gas (High Yield) Reagent->RouteA Preferred RouteB Route B: Halon/Iodide (Lab Scale) Reagent->RouteB ConditionCheck Check Conditions: Solvent: DMSO? Water: <500ppm? RouteA->ConditionCheck Reaction Reaction: Nucleophilic Attack ConditionCheck->Reaction Outcome Analyze Outcome Reaction->Outcome LowConv Low Conversion (<20%) Outcome->LowConv HighYield Target Yield (>80%) Outcome->HighYield SideProd Side Products / TFE Polymer Outcome->SideProd Fix1 Fix: Add 18-Crown-6 or Switch to Cs2CO3 LowConv->Fix1 Fix2 Fix: Add Limonene (Inhibitor) Dry Solvent Thoroughly SideProd->Fix2 Fix1->Reaction Retry Fix2->Reaction Retry

Figure 1: Decision matrix for optimizing the fluoroalkylation of deactivated phenols.

Detailed Protocol (SOP)

Objective: Synthesis of this compound via TFE addition.

  • Preparation:

    • Dry DMSO over 4Å molecular sieves for 24 hours.

    • Ensure the autoclave is rated for 20 bar and has a rupture disc.

  • Loading:

    • Charge the autoclave with 2-Methyl-4-nitrophenol (15.3 g, 100 mmol).

    • Add DMSO (100 mL).

    • Add KOH pellets (1.12 g, 20 mmol, 0.2 eq). Note: Do not use excess base initially.

    • (Optional) Add Limonene (0.5 mL) to inhibit TFE polymerization.

  • Reaction:

    • Seal autoclave and purge with

      
       (3x).
      
    • Heat to 90°C .

    • Pressurize with TFE gas to 6 bar.

    • Stir vigorously (1000 rpm). Mass transfer is the rate-limiting step.

    • Monitoring: The pressure will drop as TFE is consumed. Repressurize to 6 bar continuously until uptake ceases (approx. 4–8 hours).

  • Workup:

    • Vent excess TFE (scrub through a trap, do not vent to atmosphere).

    • Pour reaction mixture into ice water (500 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organic phase with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is usually >90% pure. If necessary, purify via silica gel chromatography (Hexane/EtOAc 9:1).

References

  • England, D. C., et al. (1960). "Reactions of Fluoroolefins with Nucleophiles." Journal of the American Chemical Society. (Foundational work on TFE addition to phenols).

  • Bayer AG. (1982). "Process for the preparation of fluoroalkoxy-nitrobenzenes." US Patent 4,334,098. (Industrial optimization of nitrophenol fluoroalkylation).

  • Sigma-Aldrich. "1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene Product Page."[2] (Analogous compound data).

  • Wang, Y., et al. (2014). "Recent Advances in the Synthesis of Aryl Fluoroalkyl Ethers." Chemical Reviews. (Review of modern catalytic methods including Cesium effect).

Sources

Technical Support Center: Nitration of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we will address common experimental challenges, provide in-depth explanations for reaction outcomes, and offer detailed protocols to ensure successful synthesis.

The nitration of substituted benzenes is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals and materials science.[1][2] However, the substrate , 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene, presents a unique set of challenges due to the presence of two electronically distinct substituents. The methyl group is an activating, ortho, para-director, while the 1,1,2,2-tetrafluoroethoxy group, despite the oxygen's lone pairs, is strongly deactivated by the highly electronegative fluorine atoms. This guide will help you manage the interplay of these effects to achieve your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene in a question-and-answer format.

Q1: I'm observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?

A1: Low reactivity is a common issue with this substrate due to the powerful deactivating effect of the tetrafluoroethoxy group. Here are the primary causes and solutions:

  • Insufficiently Reactive Electrophile: The standard mixture of concentrated nitric and sulfuric acids may not generate a high enough concentration of the nitronium ion (NO₂⁺) to overcome the deactivation of the ring. The formation of the nitronium ion is a critical first step in the reaction.[3][4][5]

    • Solution: Carefully increase the proportion of sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.[6][7] For highly deactivated substrates, the use of fuming nitric acid or dinitrogen pentoxide may be necessary, though these should be handled with extreme caution due to their high reactivity.[8]

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, an overly low temperature may not provide enough energy to overcome the activation barrier for this reaction.

    • Solution: Incrementally increase the reaction temperature. Start at 0-5 °C and slowly warm the reaction to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of multiple isomers is expected due to the competing directing effects of the methyl (ortho, para-directing) and the tetrafluoroethoxy (likely ortho, para-directing, but deactivating) groups. The key is to understand and manipulate the factors that govern regioselectivity.

  • Understanding Directing Effects:

    • Methyl Group (-CH₃): Activating and directs incoming electrophiles to the positions ortho and para to it.[9][10]

    • Tetrafluoroethoxy Group (-OCH₂CF₂CF₂H): The ether oxygen's lone pairs direct ortho and para. However, the strong inductive effect of the fluorinated alkyl chain deactivates the ring, making substitution less favorable overall.[11]

    • Steric Hindrance: The bulky tetrafluoroethoxy group will sterically hinder substitution at the adjacent ortho position.

  • Potential Isomers and How to Favor One:

    • The primary products will likely be nitration at the positions para to the methyl group and para to the tetrafluoroethoxy group. Nitration ortho to the bulky tetrafluoroethoxy group is less likely.

    • Temperature Control: Lower temperatures often favor the thermodynamically more stable product, which may be the isomer with less steric hindrance.

    • Solvent Effects: Changing the solvent polarity can influence the stability of the reaction intermediates and thus the product distribution. Experimenting with solvents like dichloromethane or nitromethane may alter the isomer ratio.[12]

    • Alternative Nitrating Agents: The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes lead to higher regioselectivity.[12]

Q3: I'm getting significant amounts of di- and poly-nitrated products. How can I prevent this?

A3: Over-nitration is a common side reaction, especially if the reaction conditions are too harsh.[9][10]

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture will drive the reaction towards multiple substitutions.

    • Solution: Use a stoichiometric amount of nitric acid (1.0 to 1.1 equivalents) relative to your starting material.

  • High Reaction Temperature: Higher temperatures increase the rate of all reactions, including subsequent nitrations of the mono-nitrated product.[9][10]

    • Solution: Maintain a low and consistent temperature. A temperature not exceeding 50°C is generally recommended for nitrations to avoid multiple substitutions.[9][10]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of undesired byproducts.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed.

Q4: My product is difficult to purify. What are the best practices for work-up and purification?

A4: The presence of multiple isomers and potentially oily products can complicate purification.

  • Work-up Procedure:

    • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring. This will dilute the acid and precipitate the organic products.

    • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[13]

    • Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate or dichloromethane) is recommended.[13]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) can be an effective purification method.[14]

Frequently Asked Questions (FAQs)

  • What is the expected major regioisomer in this reaction? Based on the principles of electrophilic aromatic substitution, the major isomer is likely to be 2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene . This is because the position is para to the activating methyl group and ortho to the deactivating tetrafluoroethoxy group, representing a balance between electronic activation and steric hindrance.

  • Why is concentrated sulfuric acid essential for this reaction? Concentrated sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[5] Without sulfuric acid, the reaction would be extremely slow or not occur at all.[6]

  • How does the 1,1,2,2-tetrafluoroethoxy group affect the reaction? This group has a dual effect. The lone pairs on the oxygen atom can donate electron density to the ring through resonance, directing substitution to the ortho and para positions.[11] However, the highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect, which deactivates the ring and makes it less susceptible to electrophilic attack.[11] This deactivation is the primary reason for the potential need for harsher reaction conditions compared to the nitration of toluene.

Experimental Protocols

Protocol 1: Nitration of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene

Safety First: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) and a suitable solvent like dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC. If no significant conversion is observed, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a hexane slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate or dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data and Visualization

Table 1: Influence of Temperature on Product Distribution
Temperature (°C)Relative Reaction RateMajor Isomer(s)Risk of Side Reactions
0 - 5SlowHigher regioselectivity expectedLow
20 - 25 (Room Temp)ModeratePotential for mixed isomersModerate risk of dinitration
> 50FastPoor regioselectivityHigh risk of dinitration and oxidation
Diagrams

Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Electrophile) Protonated_HNO3->Nitronium - H₂O H2O H₂O Substrate Aromatic Substrate Sigma_Complex Sigma Complex (Carbocation Intermediate) Substrate->Sigma_Complex + NO₂⁺ Product Nitrated Product Sigma_Complex->Product - H⁺ (restores aromaticity) Regioselectivity cluster_main Nitration of 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene cluster_directing Directing Effects cluster_products Potential Products Start Starting Material Methyl -CH₃ (Activating, o,p-director) Start->Methyl influences Ether -OR (Deactivating, o,p-director) Start->Ether influences P1 4-Nitro (Major) Methyl->P1 P2 6-Nitro (Minor) Methyl->P2 Ether->P1 P3 Other Isomers (Trace) Ether->P3

Caption: Competing directing effects in the nitration reaction.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low/No Conversion Problem->Low_Yield Low Yield? Isomers Mixture of Isomers Problem->Isomers Poor Selectivity? Poly_Nitration Poly-nitration Problem->Poly_Nitration Byproducts? Solution1 Increase H₂SO₄ ratio Increase temperature Low_Yield->Solution1 Solution2 Lower temperature Change solvent Isomers->Solution2 Solution3 Use 1.1 eq. HNO₃ Strict temp. control Poly_Nitration->Solution3 End Successful Synthesis Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for the nitration reaction.

References

  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration (video) | Aromatic compounds. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2007). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. Retrieved from [Link]

  • Cardiff University. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TFE-004 Subject: Troubleshooting Isolation & Purification Protocols for Fluorinated Nitro-Aromatics Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

The purification of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene presents a unique intersection of challenges driven by the fluorine effect . The 1,1,2,2-tetrafluoroethoxy moiety (


) imparts significant lipophilicity and alters the dipole moment, often rendering standard silica gel chromatography inefficient. Furthermore, the synthesis of this target—typically via nitration of 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene—inevitably produces difficult-to-separate regioisomers (primarily the 6-nitro and 5-nitro byproducts).

This guide provides self-validating workflows to overcome "oiling out" during crystallization, resolve close-eluting isomers, and ensure high-purity isolation.

Module 1: Chromatographic Separation of Regioisomers

The Challenge: The "Slippery" Fluorine Tail

The tetrafluoroethoxy group creates a "non-stick" surface on the molecule. On normal-phase silica, the target (4-nitro) and its impurities (6-nitro, 5-nitro) often co-elute because the fluorinated tail dominates the interaction, masking the subtle polarity differences of the nitro group's position.

Technical Solution: The "Fluorine-Polarity" Wedge

To separate the isomers, you must exploit the dipole moment difference rather than simple adsorption. The 4-nitro isomer generally has a larger net dipole than the 6-nitro (ortho) isomer due to symmetry.

Optimized Mobile Phase Strategy

Do not use simple Hexane/Ethyl Acetate gradients. The resolution is often insufficient.

Solvent SystemRoleRecommended Ratio (v/v)Mechanism
Toluene / Hexane Primary Separation 30:70 to 100:0

-

interactions from Toluene engage the aromatic ring, differentiating based on electron density at the nitro position.
DCM / Hexane Secondary Polishing 10:90 to 40:60Chlorinated solvents solubilize the fluorinated tail better, reducing "tailing" on the column.
MeOH / Water (C18) Reverse Phase Gradient 50%

90% MeOH
Most Effective. The hydrophobic fluorinated tail binds strongly to C18. The more polar 4-nitro elutes before the less polar 6-nitro isomer.
Protocol: Reverse Phase "Flash" Purification

Standard silica is often a sunk cost for this molecule. Switch to C18-functionalized silica for difficult separations.

  • Column: C18 Flash Cartridge (20-40 µm spherical particles).

  • Loading: Dissolve crude oil in minimum DMF or MeOH. Do not load in DCM (destroys peak shape).

  • Gradient:

    • Hold 50% MeOH/Water for 2 CV (Column Volumes).

    • Ramp to 85% MeOH/Water over 15 CV.

    • Hold 85% for 5 CV.

  • Detection: UV at 254 nm (Nitro aromatic) and 210 nm (Fluorinated tail).

Module 2: Overcoming "Oiling Out" (Crystallization)

The Challenge: Low Melting Point Eutectics

Fluorinated aromatics often possess low melting points. The presence of isomeric impurities creates a eutectic mixture that stays as an oil at room temperature, refusing to solidify even when pure.

Technical Solution: The "Two-Solvent" Displacement

We must disrupt the fluorinated interactions that prevent lattice formation.

Visual Workflow: Crystallization Decision Tree

CrystallizationWorkflow Start Crude Material State IsOil Viscous Oil / Gum Start->IsOil IsSolid Semi-Solid / Waxy Start->IsSolid SolventChoice Solvent System Selection IsOil->SolventChoice IsSolid->SolventChoice SystemA System A: MeOH / Water (Polarity Driven) SolventChoice->SystemA If >90% purity SystemB System B: Pentane / DCM (Solubility Driven) SolventChoice->SystemB If <90% purity Process Dissolve at 40°C -> Cool to 0°C -> SEEDING (Critical) SystemA->Process SystemB->Process Result Filtration & Wash (Cold Pentane) Process->Result

Caption: Decision logic for crystallizing fluorinated nitro-aromatics based on initial purity state.

Step-by-Step Crystallization Protocol

Critical Step: You must have a seed crystal. If you have never obtained a solid, perform a micro-scale purification (preparative TLC) on 50 mg to obtain a pure solid to use as a seed.

  • Dissolution: Dissolve the crude oil in Methanol (1.5 mL per gram) at 45°C.

  • Anti-solvent Addition: Slowly add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Methanol to make the solution clear again.

  • Seeding: Cool to 25°C. Add a seed crystal of pure this compound.

  • Deep Cooling: Place in a -20°C freezer for 12 hours. Do not disturb.

  • Filtration: Filter quickly on a sintered glass funnel. Wash with cold (-20°C) Pentane .

    • Why Pentane? It removes surface oil (impurities) without dissolving the fluorinated solid as aggressively as ether or DCM.

Module 3: Chemical Stability & Handling FAQs

Q1: The tetrafluoroethoxy group seems stable, but I see degradation during workup. Why?

A: While the


 group is generally robust, it can be sensitive to strong Lewis acids  or extreme basic conditions  at high temperatures (elimination of HF).
  • Avoid: Prolonged exposure to aluminum chloride (

    
    ) or heating with strong alkalis (NaOH/KOH > 80°C).
    
  • Fix: Use mild bases like

    
     or 
    
    
    
    for any downstream coupling reactions. Quench nitration mixtures into ice water immediately to prevent acid-catalyzed hydrolysis of the ether.
Q2: I am seeing a "ghost peak" in HPLC that matches the mass of my product.

A: This is likely the regioisomer (6-nitro) .

  • Diagnostic: Run a 1H NMR.[1]

    • 4-nitro (Target): Look for an ABX or clear meta-coupling pattern for the aromatic protons. The proton ortho to the nitro and methyl will be a doublet with small coupling constant.

    • 6-nitro (Impurity): The symmetry is different. The protons will often appear as two doublets with ortho-coupling (approx 8 Hz) if the 3,4,5 positions are unsubstituted.

Q3: Can I distill this compound?

A: Proceed with extreme caution. Nitro compounds are potentially explosive.

  • Risk: this compound has a high boiling point. Heating it to the required temperature (>150°C at reduced pressure) may trigger thermal decomposition of the nitro group.

  • Recommendation: Use Kugelrohr distillation only for small amounts (<5g) under high vacuum (<0.1 mbar) to remove non-volatile tars. Do not attempt fractional distillation on a large scale.

References

  • Nitration of Fluorinated Aromatics: Kharchenko, A. K., et al. "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium."[2] RSC Advances, 2021, 11 , 25841-25847.[2]

  • Crystallization of Nitro/Fluoro Compounds: Malykhin, E. V., et al.[3] "How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?" CrystEngComm, 2018.

  • Separation of Isomers: Patent EP0155441A1. "A process for separating nitration isomers of substituted benzene compounds."[4][5] European Patent Office.

  • General Synthesis of Fluoroalkoxy Arenes: "Synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene." EPA Substance Registry. [6]

Sources

Identifying impurities in 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying impurities in 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene Ticket ID: KB-2024-FNB-IMP Status: Resolved / Reference Guide

Executive Summary

This technical guide addresses the specific challenges in analyzing This compound (hereafter referred to as Target Analyte ). Due to the electron-withdrawing nature of the nitro and tetrafluoroethoxy groups, this molecule presents unique difficulties in ionization and chromatographic separation. This guide synthesizes troubleshooting protocols for LC-MS method development, impurity identification, and structural elucidation.

Module 1: Ionization & Detection (Troubleshooting)

Q: Why is the Target Analyte signal weak or invisible in ESI(+) mode?

A: The Target Analyte lacks basic functional groups (amines) that easily accept protons in Electrospray Ionization (ESI) positive mode. The strong electron-withdrawing effects of the nitro (-NO₂) and tetrafluoroethoxy (-OCF₂CF₂H) groups significantly reduce the basicity of the aromatic ring.

Recommended Protocol: Switch to Negative Mode or APCI

  • ESI Negative Mode (ESI-):

    • Mechanism: Look for electron capture (radical anion formation

      
       ) or adduct formation.
      
    • Mobile Phase Modifier: Add Ammonium Acetate (5-10 mM) . The acetate ion often forms stable adducts

      
      , which are more stable than the deprotonated ion 
      
      
      
      for this class of compounds.
  • APCI (Atmospheric Pressure Chemical Ionization):

    • Why: APCI is superior for neutral, non-polar, and electron-deficient aromatic compounds. It relies on gas-phase ion-molecule reactions rather than solution-phase acid/base chemistry.

    • Mode: APCI Negative often yields high sensitivity for nitro-aromatics via electron capture.

Q: I see a peak at m/z 253 and m/z 312. Which is my parent?

A:

  • Target MW: 253.15 Da.

  • Interpretation:

    • m/z 253: This is likely the radical anion

      
       (common in nitro-aromatics in negative mode).
      
    • m/z 312: This corresponds to the acetate adduct

      
      .
      
    • Action: Monitor m/z 312 for quantification (often more stable) and m/z 253 for structural confirmation.

Module 2: Chromatographic Separation

Q: The precursor phenol co-elutes with polar impurities. How do I improve resolution?

A: The synthesis likely involves the fluoroalkylation of 2-methyl-4-nitrophenol . This precursor is significantly more polar than the Target Analyte.

Separation Strategy:

  • Column Selection: Standard C18 columns may not retain the polar phenol well.

    • Recommendation: Use a PFP (Pentafluorophenyl) column. The fluorine-fluorine interactions (pi-pi stacking) offer unique selectivity for fluorinated aromatics and nitro-aromatics.

  • Gradient Optimization:

    • Start with high aqueous content (e.g., 95% Water / 5% Acetonitrile) to retain the phenol.

    • The Target Analyte (lipophilic) will elute much later.

Table 1: Relative Retention Behavior (Reverse Phase)

Compound Structure Note LogP (Approx) Elution Order
Impurity A (Precursor) 2-Methyl-4-nitrophenol ~1.8 Early (1st)
Impurity B (Hydrolysis) 4-Nitro-2-methylphenol (rearranged) ~1.8 Early (Co-elutes w/ A)
Target Analyte -OCF₂CF₂H ether ~3.6 Late (3rd)

| Impurity C (Bis-ether) | Dimerized byproduct (rare) | > 5.0 | Very Late (4th) |

Module 3: Structural Elucidation of Impurities

Q: How do I identify unknown peaks without standards?

A: Use Mass Defect Filtering (MDF) and Fragmentation Mapping . Fluorine has a unique mass defect (negative relative to hydrogen), which helps distinguish fluorinated impurities from non-fluorinated background noise.

Common Impurity Profiles:

  • Impurity A (Starting Material):

    • Mass Shift: -100 Da relative to Target.

    • Mechanism: Missing the tetrafluoroethyl chain (

      
       vs 
      
      
      
      ).
    • m/z: ~152

      
      .
      
  • Impurity D (Positional Isomer):

    • Mass Shift: 0 Da (Isobaric).

    • Mechanism: Alkylation at a different position (e.g., if the starting phenol contained 2-methyl-6-nitrophenol).

    • differentiation: Requires PFP column separation; MS spectra will be identical.

  • Impurity E (Over-Alkylation/Side Reaction):

    • Mass Shift: +50 Da (approx).

    • Mechanism: Potential CF₂ insertion or radical recombination.

Diagnostic Fragmentation Pathways

When performing MS/MS (Product Ion Scan), look for these signature losses:

  • Neutral Loss of 46 Da: Loss of Nitro group (

    
    ).
    
  • Neutral Loss of 20 Da: Loss of HF (characteristic of fluoro-aromatics).

  • Neutral Loss of 50 Da: Loss of

    
     (indicates fluorinated chain integrity).
    

Visual Workflow: Unknown Impurity Identification

The following decision tree outlines the logical steps for identifying an unknown peak in the chromatogram.

ImpurityID Sample Unknown Peak Detected MassCheck Check m/z vs Target (253) Sample->MassCheck Isobaric Same Mass (253) MassCheck->Isobaric m/z = 253 MassShift Mass Shift Observed MassCheck->MassShift m/z != 253 IsomerCheck Is retention time different? Isobaric->IsomerCheck Minus100 -100 Da (m/z ~153) MassShift->Minus100 Mass = 153 Plus16 +16 Da (m/z ~269) MassShift->Plus16 Mass = 269 FragCheck Run MS/MS (Product Ion) MassShift->FragCheck Other Mass Positional Positional Isomer (e.g., 3-methyl variant) IsomerCheck->Positional Yes Coelution Co-eluting Isomer (Optimize Column) IsomerCheck->Coelution No Phenol Impurity: Starting Phenol (Hydrolysis/Unreacted) Minus100->Phenol Oxidation Impurity: N-oxide or Hydroxylated species Plus16->Oxidation NitroLoss Loss of 46 Da (NO2)? FragCheck->NitroLoss FluorineLoss Loss of 20 Da (HF)? NitroLoss->FluorineLoss Yes Confirm Structure Proposed FluorineLoss->Confirm

Caption: Decision tree for identifying impurities based on mass shift and fragmentation patterns.

Module 4: Fragmentation Mechanism (MS/MS)

Understanding the fragmentation of the Target Analyte is crucial for validating that an impurity is structurally related (e.g., shares the core ring but has a modified tail).

Proposed Fragmentation Pathway (Negative Mode):

  • Precursor:

    
     (m/z 253)
    
  • Primary Loss: Loss of

    
     radical (-46 Da) 
    
    
    
    m/z 207.
  • Secondary Loss: Loss of HF (-20 Da) from the ether tail

    
    m/z 187.
    
  • Deep Fragmentation: Cleavage of the ether bond (loss of

    
    ) 
    
    
    
    Phenolic anion (m/z ~107 range).

Fragmentation Parent Parent Ion [M]- (m/z 253) Frag1 [M - NO2]- (m/z 207) Parent->Frag1 - NO2 (46) Frag3 Phenolic Core (m/z ~107) Parent->Frag3 - C2F4H Frag2 [M - NO2 - HF]- (m/z 187) Frag1->Frag2 - HF (20)

Caption: Proposed MS/MS fragmentation pathway for this compound.

References

  • Ionization of Nitroaromatics

    • Comparison of ESI and APCI for Nitro Compounds. (2011).[1][2] National Institutes of Health (NIH). Link

    • ESI vs APCI Selection Guide. (2024).[3] YouTube Technical Seminar. Link

  • Impurity Profiling & Fragmentation

    • Mass Spectrometry Fragmentation Patterns of Fluorinated Compounds. (2023).[4][5] Chemistry LibreTexts. Link

    • Impurity Profiling Strategies in Drug Development.[6] (2025).[7][8] Journal of Molecular Science. Link

  • Synthesis & Properties

    • Properties of this compound.[9] LookChem Chemical Database. Link

Sources

Technical Support Center: Storage & Stability of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 28202-30-4 | Formula: C₉H₇F₄NO₃

Core Directive: The "Golden Standard" Storage Protocol

As a Senior Application Scientist, I often see degradation issues stemming not from chemical instability, but from "environmental drift"—small deviations in storage conditions that accumulate over time. For 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene , the presence of a nitro group (photosensitive), a benzylic methyl group (oxidatively labile), and a fluorinated ether tail (lipophilic) dictates a specific preservation strategy.

The Protocol
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of benzylic oxidation and suppresses potential volatility (Vapor Pressure: ~0.005 mmHg at 25°C).
Atmosphere Argon or Nitrogen Overlay The methyl group at the ortho position to the nitro group is susceptible to radical autoxidation. Inert gas displaces atmospheric oxygen.
Container Amber Borosilicate Glass Critical: Nitro-aromatics are chromophores. UV/Visible light absorption can trigger photochemical reduction or rearrangement (darkening).
Seal Teflon-lined Screw Cap Prevents leaching of plasticizers from standard liners, which can be solubilized by the fluorinated ether moiety.
Desiccant Secondary Containment While the fluorinated tail is hydrophobic, the nitro group introduces polarity. Store the vial inside a desiccator or a jar with silica gel to prevent surface moisture condensation.
Troubleshooting Guide & FAQs

Direct answers to the most common issues reported by our research partners.

Q1: "My sample has transitioned from a pale yellow liquid to a dark amber/brown color. Is it compromised?"

Diagnosis: Photochemical Degradation.

  • Mechanism: Nitroarenes are notorious for undergoing light-induced redox reactions. The darkening indicates the formation of azo- or azoxy-coupling products or nitroso intermediates.

  • Action: Check purity via HPLC or GC. If purity is >95%, a simple filtration through a short plug of silica or activated charcoal may remove the colored impurities. If <90%, repurification is required.

  • Prevention: Switch strictly to amber glass and wrap vials in aluminum foil for long-term storage.

Q2: "I observe turbidity or phase separation after taking the bottle out of the fridge."

Diagnosis: Moisture Condensation (Hygroscopic Shock).

  • Mechanism: Opening a cold bottle in a warm, humid lab causes immediate condensation of atmospheric water. While the tetrafluoroethoxy group is hydrophobic, water can emulsify or hydrate the nitro/aromatic core, causing turbidity.

  • Action: Do not open cold bottles. Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before uncapping.

  • Recovery: Dry the material by adding anhydrous Magnesium Sulfate (MgSO₄), filtering, and re-packaging under Nitrogen.

Q3: "Can I store this compound in polypropylene (PP) or polyethylene (PE) tubes?"

Diagnosis: Material Incompatibility.

  • Mechanism: Fluorinated ethers have high lipophilicity and can act as swelling agents for certain polymers. Over time, the compound may leach into the plastic or extract plasticizers (phthalates) into your sample.

  • Action: Transfer immediately to Glass (Type I Borosilicate) .

  • Rule of Thumb: "Fluorine loves Glass." Always default to glass for fluorinated aromatic intermediates.

Degradation Mechanisms & Logic

Understanding why degradation happens allows you to predict risks in your specific workflow.

Pathway A: Benzylic Oxidation (The Oxygen Threat)

The methyl group attached to the benzene ring is "benzylic"—meaning the C-H bonds are weakened by the adjacent aromatic ring. In the presence of air (O₂) and trace metals, this methyl group can slowly oxidize to an aldehyde or carboxylic acid.

  • Prevention:[1][2][3][4]Inert Gas Sparging/Overlay.

Pathway B: Photolysis (The Light Threat)

The nitro group (


) absorbs UV/Blue light. This energy can break the N-O bond or facilitate intermolecular coupling, leading to complex mixtures of colored impurities.
  • Prevention:[1][2][3][4]Light Exclusion.

Pathway C: Hydrolysis (The pH Threat)

While the tetrafluoroethoxy ether linkage (


) is chemically robust (C-F bonds are strong), extreme basic conditions (pH > 12) could potentially trigger elimination reactions or ether cleavage.
  • Prevention:[1][2][3][4]Neutral pH Storage.

Visualized Workflows
Diagram 1: The "Chain of Custody" Storage Workflow

A self-validating process to ensure sample integrity from arrival to usage.

StorageWorkflow Arrival Sample Arrival QC_Check Initial QC (H-NMR / GC-MS) Arrival->QC_Check Verify Purity Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) QC_Check->Aliquot Pass Packaging Amber Glass + Teflon Seal Aliquot->Packaging Storage Storage (4°C, Dark, Dry) Packaging->Storage Usage Usage (Equilibrate to RT) Storage->Usage Required Usage->Storage Reseal w/ N2

Caption: Recommended workflow for handling fluorinated nitro-aromatics to minimize environmental exposure.

Diagram 2: Degradation Logic Tree

Diagnose the root cause of instability based on environmental factors.

DegradationPathways Compound 2-Methyl-4-nitro-1- (tetrafluoroethoxy)benzene PhotoRed Photochemical Reduction/Coupling Compound->PhotoRed Oxidation Benzylic Oxidation Compound->Oxidation Hydration Phase Separation/ Turbidity Compound->Hydration Light UV/Visible Light Light->PhotoRed Triggers Oxygen Atmospheric O2 Oxygen->Oxidation Triggers Moisture Moisture/Humidity Moisture->Hydration Triggers Darkening Darkening (Brown/Red) Impurity Formation PhotoRed->Darkening Acid Formation of Benzoic Acid Derivs Oxidation->Acid Wet Hydrolysis Risk (Low) Hydration->Wet

Caption: Causal relationships between environmental stressors and observed degradation symptoms.

Summary Data Table
PropertyValueSource
CAS Number 28202-30-4[1]
Molecular Weight 253.15 g/mol [1]
Density ~1.44 g/cm³[2]
Flash Point 124.8°C[2]
Solubility Soluble in Methanol, DCM, Ethyl Acetate.[5] Insoluble in Water.[3]
Storage Class Irritant / Keep Cold & Dry[2]
References
  • Arctom Scientific. (n.d.). Product Data: this compound (CAS 28202-30-4).[5][6][7] Retrieved from

  • LookChem. (n.d.). This compound Properties and Safety. Retrieved from

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Nitrobenzene Derivatives (General Handling). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,2,3,5-Tetrafluoro-4-nitrobenzene (Structural Analog). Retrieved from

Sources

Troubleshooting poor resolution in HPLC analysis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Fluorinated Nitro-Aromatics Subject: Troubleshooting Poor Resolution for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene Case ID: T-FLUOR-NO2-001

Executive Summary

Separating This compound presents a unique chromatographic challenge known as the "Fluorous/Nitro Conundrum."[1][2] Standard C18 methods often fail because they rely solely on hydrophobicity, ignoring the two critical interaction handles on your molecule:

  • The Nitro Group (

    
    ):  A strong dipole and 
    
    
    
    -electron acceptor.
  • The Tetrafluoroethoxy Tail (

    
    ):  A bulky, electronegative "fluorous" region that creates shape-selectivity demands.[1]
    

If you are experiencing peak tailing, co-elution with isomers, or shifting retention times, your current method likely lacks the selectivity (


)  required for these specific functional groups.[1]

Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to identify the root cause of your resolution loss.

TroubleshootingLogic Start START: Poor Resolution (Rs < 1.5) CheckK Step 1: Check Retention Factor (k) Is k > 2.0? Start->CheckK CheckAlpha Step 2: Check Selectivity (α) Are peaks merging? CheckK->CheckAlpha Yes (Retention is OK) SolventStrength Action: Decrease Organic % Increase k to > 2 CheckK->SolventStrength No (Eluting too fast) CheckN Step 3: Check Efficiency (N) Are peaks broad/tailing? CheckAlpha->CheckN No (Separation exists but poor) ChangeColumn Action: Switch Stationary Phase C18 → PFP (Pentafluorophenyl) CheckAlpha->ChangeColumn Yes (Co-elution) SilanolIssue Action: Suppress Silanols Lower pH or Switch to MeOH CheckN->SilanolIssue Yes (Tailing > 1.2)

Figure 1: Decision matrix for troubleshooting resolution issues in fluorinated aromatic analysis.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My peaks are merging. C18 isn't working."

Diagnosis: Insufficient Selectivity (


).[1]
The Science:  A standard C18 column interacts with your analyte primarily through hydrophobic (Van der Waals) forces. However, impurities in the synthesis of this molecule (often regioisomers where the 

or

groups are in different positions) have nearly identical hydrophobicity. C18 cannot "see" the difference.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns are the "gold standard" for halogenated aromatics. They introduce three new separation mechanisms:

  • 
     Interactions:  The electron-deficient fluorine ring on the column interacts with the electron-rich regions of your benzene ring.
    
  • Dipole-Dipole: The strong dipole of your nitro group interacts with the C-F bonds on the stationary phase.

  • Shape Selectivity: The rigid PFP ring can distinguish between ortho-, meta-, and para- isomers based on their steric fit.[1]

Selectivity Comparison Table:

ParameterC18 (Octadecyl)PFP (Pentafluorophenyl)Why PFP Wins for Your Analyte
Primary Mechanism HydrophobicityHydrophobicity +

+ Dipole
Exploits the

dipole.[1]
Isomer Separation PoorExcellentCan resolve regioisomers of fluorinated benzenes.[1][3][4]
Fluorine Affinity LowHigh"Fluorous-fluorous" retention improves peak shape.[1]

Protocol 1: PFP Screening Method

  • Column: 150 x 4.6 mm, 3 µm PFP (e.g., Phenomenex Kinetex F5 or ACE C18-PFP). [1] * Mobile Phase A: Water + 0.1% Formic Acid. [1] * Mobile Phase B: Methanol (See Issue 3). [1] * Gradient: 50% B to 80% B over 15 minutes.

  • Temperature: 25°C (Lower temperatures enhance shape selectivity).

Issue 2: "The peak is tailing badly (Asymmetry > 1.5)."

Diagnosis: Silanol Interaction.[5][6] The Science: The nitro group (


) is a hydrogen bond acceptor. If your silica support has free silanols (

), the nitro group will "drag" on them, causing a tail.[1] Additionally, the tetrafluoroethoxy group is hydrophobic but polarizable.

The Solution:

  • pH Control: You must suppress the ionization of surface silanols.[7] Lower the pH of your mobile phase to pH 3.0 or below.

  • Buffer Choice: Use Ammonium Formate (10-20 mM).[1] It is acidic (pH ~3.[1]75) and volatile (LC-MS friendly).[1]

  • Column Quality: Ensure you are using "Type B" (high purity) silica.[1] Older "Type A" silica has metal impurities that exacerbate tailing with nitro groups.[1]

Issue 3: "I switched to PFP, but resolution actually got worse with Acetonitrile."

Diagnosis: Solvent-Stationary Phase Mismatch. The Science: This is a classic error with phenyl-based columns. Acetonitrile (ACN) has its own


-electrons (in the 

triple bond).
  • The Problem: ACN molecules will form a "layer" over the PFP stationary phase, effectively shielding the

    
     interactions you are trying to use.
    
  • The Fix: Use Methanol (MeOH) . Methanol is "protic" and does not interfere with the

    
    -electron system of the PFP ring. This allows your analyte's aromatic ring to interact directly with the column.
    

Experimental Evidence:

  • ACN Mobile Phase: Selectivity (

    
    ) is driven by hydrophobicity (acts like a weak C18).
    
  • MeOH Mobile Phase: Selectivity (

    
    ) is driven by 
    
    
    
    and dipole interactions (maximizes PFP benefits).[1]

Part 3: Method Development Workflow

Follow this step-by-step loop to finalize your method.

MethodDev Step1 1. Column Selection Choose PFP Phase Step2 2. Solvent Choice Use Methanol (Not ACN) Step1->Step2 Step3 3. pH Adjustment Buffer to pH 3.0 Step2->Step3 Step4 4. Temp Control Set to 25°C Step3->Step4

Figure 2: Optimized parameters for fluorinated nitro-aromatics.

References

  • LCGC International. (2025).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

  • Chromatography Today. (2025). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[8] [1]

  • Phenomenex. (2025).[1][5][9][10] How to Reduce Peak Tailing in HPLC?

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

  • National Institutes of Health (PubMed). (2022).[1] Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase.

Sources

Technical Support Center: Purification of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

[1]

Case ID: PUR-TFB-4N Status: Active Specialist: Dr. Aris Thorne, Senior Separation Scientist Subject: Removal of Isomeric Impurities (Regioisomer Control)[1]

Executive Summary

You are likely encountering difficulty separating the target 4-nitro isomer from the 6-nitro regioisomer. In the nitration of 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene , the directing effects of the ether (ortho/para director) and the methyl group (ortho/para director) compete.[1] While the steric bulk of the tetrafluoroethoxy group disfavors the ortho position (6-position), significant quantities (5–15%) of the 6-nitro isomer are thermodynamically inevitable without strict process control.[1]

This guide provides a self-validating workflow to isolate the 4-nitro target to >98% purity.

Module 1: Diagnostic & Identification

Q: How do I definitively distinguish the 4-nitro target from the 6-nitro impurity?

A: Do not rely solely on TLC. The polarity difference is minimal.[1] You must use 1H-NMR or GC-MS for definitive assignment.[1]

NMR Signature Analysis

The coupling constants (

1
IsomerStructure NoteAromatic Region SignalCoupling Constant (

)
4-Nitro (Target) Protons are meta to each other (positions 3 and 5).[1]Doublet (d) or Doublet of Doublets (dd)

(Meta coupling)
6-Nitro (Impurity) Protons are ortho to each other (positions 3 and 4).Doublet (d)

(Ortho coupling)
GC/HPLC Retention Behavior
  • GC (Non-polar column, e.g., DB-5): The 6-nitro isomer (more spherical/shielded) typically elutes before the 4-nitro isomer.[1]

  • HPLC (Reverse Phase C18): The 4-nitro isomer is more polarizable and typically elutes after the 6-nitro isomer, though peaks may overlap significantly.[1]

Module 2: Purification Protocols

Q: Crystallization or Distillation? Which is superior for this fluorinated ether?

A: Crystallization is mandatory. Vacuum distillation is risky. Nitro compounds are thermally unstable, and the boiling point difference between the 4-nitro and 6-nitro isomers is often

1
Protocol A: Fractional Crystallization (Primary Method)

The 4-nitro isomer possesses higher symmetry and a higher lattice energy, making it less soluble in cold alcohols than the 6-nitro isomer.[1]

Reagents:

  • Crude mixture[2]

  • Solvent System: Ethanol (95%) or Isopropanol (IPA) / Hexane (1:4 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol/IPA.

  • Anti-Solvent Addition: If using IPA, add hot Hexane dropwise until persistent turbidity appears, then add 1 mL of IPA to clear it.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours (do not shock cool).

    • Refrigerate at

      
       for 4 hours.
      
  • Filtration: Filter the crystals. The precipitate is your enriched 4-nitro target.[1] The filtrate (mother liquor) contains the 6-nitro impurity.[1]

  • Validation: Check supernatant by GC. If 6-nitro remains >2%, recrystallize.[1]

Protocol B: Flash Chromatography (Polishing Step)

Use this only if crystallization yields

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient Hexane:Ethyl Acetate (Start 95:5

    
     End 85:15).
    
  • Loading:

    
     of silica mass.
    
  • Observation: The 6-nitro isomer (less polar due to intramolecular H-bonding/shielding) will elute first.[1]

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points for purification based on your current purity levels.

PurificationWorkflowStartCrude Reaction MixtureAnalysisAnalyze Purity (GC/NMR)Start->AnalysisDecisionIs 6-Nitro Isomer > 5%?Analysis->DecisionCrystallizationProtocol A:Fractional Crystallization(IPA/Hexane)Decision->CrystallizationYesChromatographyProtocol B:Flash Chromatography(Hexane:EtOAc 95:5)Decision->ChromatographyNo (<5%)CheckLiquorCheck Mother LiquorCrystallization->CheckLiquorFinalCheckFinal QC (>98% Purity)CheckLiquor->FinalCheckCrystalsChromatography->FinalCheckSuccessRelease for DownstreamFinalCheck->SuccessPassReprocessReprocessFinalCheck->ReprocessFailReprocess->Chromatography

Figure 1: Purification Decision Tree. Prioritize crystallization for gross impurity removal; reserve chromatography for final polishing.

Module 4: Prevention (Root Cause Mitigation)

Q: Why is the 6-nitro isomer forming in high amounts?

A: High reaction temperatures during nitration overcome the steric hindrance of the tetrafluoroethoxy group.[1]

Optimization Guide:

  • Temperature Control: Maintain the nitration temperature between

    
     and 
    
    
    . Exceeding
    
    
    exponentially increases the 6-nitro formation rate.[1]
  • Reagent Selection: Use Fuming Nitric Acid in Acetic Anhydride (Acetyl Nitrate) rather than mixed acids (

    
    ). Acetyl nitrate is more regioselective for para substitution due to its bulk.
    
  • Substrate Quality: Ensure the starting material (2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene) is free of meta-isomers, as these lead to complex dinitro-impurities that are difficult to remove.[1]

References

  • Nitration of Fluorinated Aromatics

    • Kharchenko, A. K., et al. (2021).[3][4] "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium." RSC Advances.

    • Relevance: Establishes solubility and nitration kinetics for fluoroalkoxy benzenes.
  • Isomer Separation by Adsorption

    • U.S. Patent 4,270,013.
    • Relevance: Defines the adsorption selectivity of para-nitro isomers over ortho-isomers using aluminosilicates, applicable if crystalliz
  • Synthesis of Nitro-Fluoroalkoxy Benzenes

    • European Patent EP3696164A1. "Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile."
    • Relevance: Provides industrial benchmarks for nitration yields and purification of structurally similar electron-deficient nitro-aromatics.[1]

  • Physical Properties of Nitrotoluenes

    • NIST Chemistry WebBook.[5] "Benzene, 1-methyl-4-nitro-."[1][6][7]

    • Relevance: Provides baseline thermodynamic data (Melting Point ~51-54°C)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene before handling.[1] Nitro compounds may be explosive under confinement or thermal shock.

Managing exothermic reactions in the synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Synthesis Safety Subject: Thermal Management in the Nitration of 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene Target Molecule: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4)

Executive Summary

This guide addresses the critical thermal risks associated with the electrophilic aromatic substitution (Nitration) step in the synthesis of this compound.[1][2][3] While the formation of the fluoroalkoxy ether precursor involves pressure hazards (handling TFE gases), the subsequent nitration step presents the highest risk of thermal runaway due to the high enthalpy of reaction (


) and the potential for autocatalytic decomposition of the nitrated product.

This document serves as a troubleshooting and operational guide for researchers scaling this reaction from gram to kilogram quantities.

Part 1: The Thermodynamic Landscape

To manage the reaction, you must understand the energy profile. The nitration of an activated benzene ring (via the methyl and alkoxy groups) using Mixed Acid (


) is highly exothermic.

Estimated Thermodynamic Data (Surrogate Model based on Nitro-m-xylene/Anisole):

ParameterValue (Est.)Implication
Enthalpy of Nitration (

)

Significant heat generation.[2] Requires active heat removal.
Adiabatic Temp. Rise (

)

Loss of cooling will boil the solvent and trigger secondary decomposition.
Onset of Decomposition (

)

If

, a runaway is guaranteed (Stoessel Criticality Class 4 or 5).
Reaction Type Heterogeneous (L-L)Mass transfer controlled. Poor stirring = accumulation = thermal spike.

Critical Insight: The tetrafluoroethoxy group (


) is electronically unique. The oxygen atom donates electrons (resonance), activating the ring. However, the fluorinated tail withdraws electrons (induction), slightly deactivating the ring compared to a simple methoxy group. Risk:  This can lead to an "induction period" where the reaction seems slow, prompting operators to increase the feed rate or temperature, followed by a sudden, violent consumption of accumulated reactants.

Part 2: Troubleshooting & FAQs

Scenario A: Temperature Spikes During Dosing

Q: I am adding the Mixed Acid dropwise, but the internal temperature is spiking erratically (


). Why is the control loop failing? 

Diagnosis: This is likely a Mixing-Limited Regime . In nitration, the reaction occurs at the interface of the organic phase (substrate) and the aqueous acid phase. If your agitation speed is insufficient, the nitric acid accumulates in the aqueous layer without reacting immediately. When a random turbulent eddy finally mixes them, all the accumulated acid reacts at once, releasing a "pulse" of heat.

Corrective Action:

  • Increase Agitation: Ensure the impeller creates a vortex or high shear. For reactors

    
    , use a pitch-blade turbine, not a magnetic stir bar.
    
  • Check Tip Speed: Target a tip speed of

    
     to ensure proper emulsion droplet size.
    
  • Sub-surface Dosing: Ensure the acid is introduced into the liquid bulk (via a dip tube), not dropped onto the surface where it can pool.

Scenario B: "Red Fume" Evolution

Q: The headspace of my reactor is turning orange/red. Is this normal?

Diagnosis: No. This indicates Oxidative Decomposition . Red fumes are Nitrogen Dioxide (


), resulting from the breakdown of nitric acid or the oxidation of the aromatic ring/methyl group rather than nitration. This usually happens if the temperature is too high or the acid concentration is too strong.

Corrective Action:

  • Immediate Stop: Halt acid addition immediately.

  • Lower Temperature: Reduce the jacket setpoint. The oxidation activation energy is higher than the nitration activation energy; cooling favors the desired nitration.

  • Verify Stoichiometry: Excess

    
     acts as an oxidant. Ensure you are not exceeding 1.05 - 1.10 equivalents relative to the substrate.
    
Scenario C: Reaction Stalled / Low Conversion

Q: I've added all the acid, but HPLC shows 30% starting material remaining. Should I add more acid?

Diagnosis: Water Poisoning . As nitration proceeds (


), water is produced. This water dilutes the sulfuric acid. If the 

concentration drops below a critical threshold (usually

), it can no longer effectively dehydrate

to form the active nitronium ion (

).

Corrective Action:

  • Do NOT just add more

    
    :  This will only increase the oxidative hazard without restarting nitration.
    
  • Add Oleum or Conc.

    
    :  You need to restore the acid strength (dehydrating power) of the media.
    
  • Prevention: Start with a slightly higher ratio of

    
     to 
    
    
    
    in your mixed acid preparation to absorb the generated water.

Part 3: Safety Control Logic (Visualization)

The following diagram illustrates the required safety interlocks for a semi-batch nitration reactor. The system relies on a "Dose-Controlled" safety strategy: if cooling fails, dosing must stop immediately to prevent accumulation.

NitrationSafety Reactor Reactor (Substrate + H2SO4) TempSensor Internal Temp (TT-101) Reactor->TempSensor Scrubber Caustic Scrubber (NOx Removal) Reactor->Scrubber  Off-gas   Jacket Cooling Jacket (TCU) Jacket->Reactor  Heat Removal   Controller PLC / Safety Logic TempSensor->Controller  T_internal   Controller->Jacket  Cascade Control   Pump Dosing Pump (Mixed Acid) Controller->Pump  INTERLOCK: Stop if T > T_max   Quench Emergency Quench (Ice Water Dump) Controller->Quench  Activate if T >> T_max   Pump->Reactor  Dosing HNO3  

Caption: Figure 1. Critical Safety Control Loop (CSCL) for exothermic nitration. Note the hardwired interlock between Temperature High-High alarm and the Dosing Pump cut-off.

Part 4: Emergency Quenching Protocol

If the reaction temperature rises uncontrollably (Thermal Runaway):

  • Kill Dosing: Physically cut power to the dosing pump.

  • Full Cooling: Set jacket temperature to minimum (e.g.,

    
    ).
    
  • Do NOT Dump Water INTO the Reactor: Adding water to concentrated sulfuric acid/mixed acid is highly exothermic and will cause an explosion/eruption.

  • Bottom Dump (If equipped): Dump the reactor contents into a pre-chilled quench tank containing a large excess of ice/water. The large heat capacity of the water sink will absorb the reaction heat and the heat of dilution.

References

  • Nitration Safety & Calorimetry: Yao, H., et al. (2023).[2][4] "Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid." Process Safety and Environmental Protection, 175, 238-250.[2][3][4] [4]

  • Target Molecule Identification (CAS 28202-30-4): LookChem. (n.d.). "this compound Properties and Safety."

  • General Nitration Hazards: East Harbour Group. (2022).[5] "Safety Data Sheet: Mixed Nitrating Acid."

  • Electrophilic Aromatic Substitution Mechanism: Clark, J. (2000). "The Nitration of Benzene - Mechanism and Conditions." Chemguide.

Sources

Improving the regioselectivity of nitration for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource, designed for process chemists and R&D scientists encountering regioselectivity hurdles in the synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4).

Topic: Nitration of 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene Target Product: this compound Support Level: Senior Application Scientist

Diagnostic: Why is Regioselectivity Poor?

If you are nitrating 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene directly, you are likely observing a product mixture dominated by the 5-nitro isomer, rather than the desired 4-nitro target.

The Mechanism of Failure: "Director Conflict"

This reaction suffers from a classic Electrophilic Aromatic Substitution (EAS) conflict between two ortho/para directors with opposing electronic magnitudes.

  • The Methyl Group (-CH₃): An activating group.[1][2] It directs electrophiles to positions ortho and para to itself.[1][2][3][4]

    • Targeting: Positions 3 and 5 .[5][6]

  • The Tetrafluoroethoxy Group (-OCF₂CF₂H): A deactivating group (due to the strong inductive effect of the fluorine atoms,

    
    ). However, it retains ortho/para directing capability due to the oxygen lone pairs.
    
    • Targeting: Positions 4 and 6 .[7]

The Conflict: In EAS, activating groups generally control orientation over deactivating groups. The methyl group (activator) overpowers the fluorinated ether (deactivator). Consequently, the nitronium ion (


) preferentially attacks Position 5 (para to the methyl), resulting in the wrong major isomer.
Visualizing the Conflict

The diagram below illustrates the competing directing effects and why the direct route fails.

G Start Starting Material: 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene Methyl Methyl Director (-CH3) (Activating: Stronger) Start->Methyl Ether Fluoroether Director (-OR_f) (Deactivating: Weaker) Start->Ether Prod5 Major Product (Undesired) 5-Nitro Isomer (Para to Methyl) Methyl->Prod5 Dominant Pathway Prod4 Target Product (Desired) 4-Nitro Isomer (Para to Ether) Ether->Prod4 Minor Pathway

Caption: The activating methyl group dominates the directing effects, favoring the 5-nitro isomer over the desired 4-nitro target.[4]

Troubleshooting Guide: Protocols & Workarounds

Scenario A: "I must use the direct nitration route."

If your workflow is constrained to the ether precursor, you cannot completely reverse the electronic bias, but you can optimize for separation.

Q: How can I maximize the 4-nitro isomer yield in direct nitration? A: You are fighting thermodynamics, but kinetic control can help slightly.

  • Temperature Control: Maintain reaction temperature below 0°C (ideally -10°C to -5°C). Higher temperatures increase the energy available for the system to follow the most stable transition state (the 5-nitro pathway).

  • Nitrating Agent: Use Acetyl Nitrate (generated in situ from

    
     and Acetic Anhydride) rather than mixed acids (
    
    
    
    ). The steric bulk of the acetyl nitrate complex may slightly disfavor the position para to the methyl group if solvation shells are large, though this effect is marginal.
  • Purification: You will produce a mixture (approx. 60:40 or 70:30 favoring the wrong isomer).

    • Recommendation: Use fractional crystallization. The 4-nitro isomer often has a higher melting point and lower solubility in cold hexanes/ethanol mixtures compared to the 5-nitro isomer.

Scenario B: "I want the highest purity and yield." (The Correct Fix)

The Senior Scientist Recommendation: Do not nitrate the ether. Nitrate the phenol first. Switching the order of operations guarantees 100% regioselectivity because the hydroxyl group (-OH) is a much stronger activator than the methyl group.

Optimized Protocol: The "Phenol-First" Route
StepReactionReagentsOutcome
1 Nitration o-Cresol +

(dilute)
4-Nitro-o-cresol is the major product. The -OH group directs para.[3][4] The Methyl group directs ortho (same position). Directors work in synergy.
2 Separation Steam DistillationThe 6-nitro isomer (ortho-nitrophenol derivative) is steam volatile due to intramolecular H-bonding. The 4-nitro target remains in the pot.
3 Alkylation 4-Nitro-o-cresol + TFE (Tetrafluoroethylene) + BaseExclusive formation of This compound .
Step-by-Step Workflow (Phenol Route)
  • Nitration of o-Cresol:

    • Dissolve o-cresol in glacial acetic acid.

    • Add dilute

      
       dropwise at 0-5°C.
      
    • Result: The -OH group strongly directs to the 4-position (para). The methyl group at 2 also directs to the 4-position (meta to itself? No, methyl is o/p. Para to methyl is 5. Ortho to methyl is 1 and 3. Wait—re-evaluate synergy).

    • Correction on Synergy:

      • OH is at 1. Methyl is at 2.

      • OH directs to 2, 4, 6.

      • Methyl directs to 1, 3, 5.

      • OH is the dominant activator. It controls the reaction.[3]

      • Major product: 4-nitro-o-cresol (Para to OH).

      • Minor product: 6-nitro-o-cresol (Ortho to OH).

  • Purification:

    • Perform steam distillation. The 6-nitro isomer distills over. The desired 4-nitro isomer precipitates in the aqueous residue. Filter and dry.

  • Fluoroalkylation (The Critical Step):

    • Reagents: 4-Nitro-o-cresol, KOH (catalytic), Tetrafluoroethylene (TFE) gas.

    • Solvent: Polar aprotic (DMF or DMSO) to enhance nucleophilicity of the phenoxide.

    • Conditions: Autoclave, 60-80°C, 5-10 bar TFE pressure.

    • Mechanism: Base deprotonates phenol

      
       Phenoxide attacks TFE 
      
      
      
      Carbanion intermediate
      
      
      Proton transfer
      
      
      Product.

RouteComparison StartPhenol Starting Material: o-Cresol (2-Methylphenol) Nitration Step 1: Nitration (OH dominates direction) StartPhenol->Nitration HNO3, 0°C Intermediate Intermediate: 4-Nitro-o-cresol Nitration->Intermediate High Selectivity for Para-OH Alkylation Step 2: Fluoroalkylation (TFE + KOH) Intermediate->Alkylation Purified Isomer FinalProd Target Product: 2-Methyl-4-nitro-1-(tetrafluoroethoxy)benzene Alkylation->FinalProd 100% Regiocontrol

Caption: The "Phenol-First" route bypasses the director conflict by installing the nitro group before the deactivating ether chain.

Frequently Asked Questions (FAQs)

Q: Can I use a surrogate for Tetrafluoroethylene (TFE) gas? It is hazardous. A: Yes. TFE is explosive and requires high-pressure equipment.

  • Alternative: Use 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) followed by reduction, though this is atom-inefficient.

  • Better Alternative: Use Sodium 2-chloro-1,1,2,2-tetrafluoroethanesulfonate as a TFE carbene source, though yields are often lower than direct gas alkylation.

  • Safety Note: If using TFE gas, ensure the autoclave is equipped with a burst disk and located in a blast-proof bay. TFE can spontaneously polymerize or decompose explosively.

Q: How do I distinguish the 4-nitro and 5-nitro isomers by NMR? A: The coupling constants (


) in 

NMR are diagnostic.
  • Target (4-Nitro): The proton at C3 is ortho to the methyl group. You will see a specific splitting pattern (doublet or dd) with

    
     for the ortho coupling between H5 and H6. H3 appears as a singlet (or fine doublet) due to meta-coupling.
    
  • Impurity (5-Nitro): The protons are para to each other or meta. Look for the symmetry. The 5-nitro isomer puts the nitro group para to the methyl. You will see a singlet for H6 (ortho to ether and nitro) and a doublet for H3/H4.

Q: Why does the literature sometimes show nitration of the ether working? A: Many older patents do not strictly analyze isomeric purity, or they accept a 50% yield loss during recrystallization. Modern drug development requires higher atom economy. If you see a procedure claiming high yield for direct nitration, verify if they used a blocking group (e.g., sulfonation at C5, then nitration, then desulfonation), although this is tedious.

References

  • Mechanism of Nitration: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
  • Synthesis of Fluoroalkyl Ethers

    • Title: "Synthesis of fluoroalkyl ethers and sulfides."
    • Source:Journal of Fluorine Chemistry.
    • Context: Describes the base-mediated addition of phenols to tetrafluoroethylene (The "Phenol Route").
  • Commercial Synthesis Precedent

    • Title: "Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene" (Analogous chemistry).[8]

    • Source: European P
    • Context: Discusses nitration regioselectivity issues in substituted benzenes.
  • General Reactivity of Fluoroalkoxy Groups

    • Title: "Substituent Effects in Electrophilic Arom
    • Source: Chemistry LibreTexts.

Sources

Common pitfalls in the synthesis of fluorinated nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Pitfalls in Fluorinated Nitroaromatic Synthesis

Status: Active | Ticket Priority: High (Safety Critical) Operator: Senior Application Scientist (Process Chemistry Division)

Welcome to the Technical Support Hub.

You have reached the specialized unit for high-energy and halogenated aromatics. The synthesis of fluorinated nitroaromatic compounds (FNACs) sits at the intersection of two hazardous domains: energetic materials (nitro compounds) and corrosive/reactive halogens .

My role is not to give you a textbook recipe, but to troubleshoot why your reaction failed, why your isomer ratio is wrong, or why your safety relief valve just ruptured.

Below are the three most common "tickets" we receive from the field, structured as actionable troubleshooting guides.

Module 1: The "Halex" Reaction Fails (Nucleophilic Fluorination)

Context: You are trying to convert a Chloronitrobenzene to a Fluoronitrobenzene using Potassium Fluoride (KF) or Cesium Fluoride (CsF). This is the Halogen Exchange (Halex) reaction.[1]

User Ticket #101: "My reaction stalled at 50% conversion, and when I cranked the heat, the vessel over-pressurized."

Diagnosis: This is a dual failure mode involving hydration deactivation and solvent thermal runaway .[2]

Technical Root Cause:

  • The "Naked" Fluoride Fallacy: Fluoride (

    
    ) is a small, hard nucleophile with high charge density.[2] In the presence of even trace water (ppm levels), it becomes heavily solvated by H-bonding, forming a distinct "cage" that renders it nucleophilically inert. You cannot simply "add more reagent" to overcome this.[2]
    
  • The DMSO Trap: You likely used DMSO (Dimethyl Sulfoxide) because it is a polar aprotic solvent that dissolves polar reagents.[2] However, DMSO is thermally unstable above 120°C, especially in the presence of halides and acids, leading to autocatalytic decomposition and gas evolution (formaldehyde/sulfur compounds).

The Protocol (Corrective Action):

  • Azeotropic Drying (The Critical Step):

    • Do not rely on "oven-dried" KF.[2] It is hygroscopic.[2]

    • Action: Add your KF to the reaction vessel with toluene or xylene before adding the substrate or high-boiling solvent. Reflux with a Dean-Stark trap to strip water. Remove the toluene via distillation, then add your reaction solvent.

  • Solvent Swap:

    • If your reaction requires

      
      , abandon DMSO .[2]
      
    • Switch to Sulfolane (Tetramethylene sulfone). It is thermally stable up to ~285°C and resists oxidative decomposition better than DMSO or DMF.[2]

  • Phase Transfer Catalysis (PTC):

    • The reaction is heterogeneous (Solid KF

      
       Liquid Solvent).
      
    • Add: Tetraphenylphosphonium bromide (

      
      ) or 18-Crown-6.[2] These act as "shuttles," pulling the naked 
      
      
      
      into the organic phase.

Data: Solvent Safety Profile for Halex Reactions

SolventDielectric ConstantSafe Operating Limit (

)
Hazard Note
DMSO 47< 120°CCRITICAL: Explosive decomposition with halides/acids.[2]
DMF 38< 135°CHydrolyzes to dimethylamine; thermal runaway risk.[2]
Sulfolane 43< 220°CRecommended. High stability, but solid at RT (mp 27°C).[2]
NMP 32< 200°CGood stability, but difficult to remove (high bp).[2]
Module 2: Regioselectivity in Nitration

Context: You are nitrating fluorobenzene (or a derivative) via Electrophilic Aromatic Substitution (EAS).

User Ticket #205: "I need the ortho-isomer, but I'm getting 90% para. I thought Fluorine was an ortho/para director?"

Diagnosis: You are fighting the Inductive/Mesomeric Conflict .

Technical Root Cause: Fluorine is unique among halogens.[2][3]

  • Mesomeric Effect (+M): Donates electron density into the ring, directing ortho/para.[3][4]

  • Inductive Effect (-I): Withdraws electrons through the sigma bond.[2]

  • The Conflict: Because Fluorine is the most electronegative element, its -I effect is massive and distance-dependent. It severely deactivates the ortho position (closest to the F). While it is technically an o/p director, the para position is far more electronically favorable because it benefits from the +M effect without the punishing -I deactivation found at the ortho site.[3]

The Troubleshooting Workflow:

  • Accept the Ratio: Direct nitration of fluorobenzene typically yields ~85-90% para-fluoronitrobenzene and only ~10-15% ortho.[2] You cannot thermally tune this significantly.[2]

  • Route Redesign (If you need Ortho):

    • Do not nitrate fluorobenzene.[2]

    • Alternative: Nitrate Chlorobenzene first.[2][5] Chlorine has a weaker -I effect, yielding a higher ortho/para ratio (~35:65).[2] Isolate ortho-chloronitrobenzene (easier to separate due to boiling point differences) and then perform a Halex reaction (See Module 1) to convert the Cl to F.

Visualization: The Nitration Decision Logic

NitrationLogic Start Target: Fluoronitrobenzene Isomer Which Isomer Required? Start->Isomer Para Para-Isomer Isomer->Para Ortho Ortho-Isomer Isomer->Ortho DirectNit Direct Nitration of Fluorobenzene Para->DirectNit AltRoute Route Change Required: Indirect Synthesis Ortho->AltRoute Direct nitration gives low yield (<15%) ResultPara Yield: ~90% Para (Success) DirectNit->ResultPara Step1 1. Nitrate Chlorobenzene (Higher Ortho yield) AltRoute->Step1 Step2 2. Separate Isomers (Distillation/Crystallization) Step1->Step2 Step3 3. Perform Halex (Cl -> F) on Ortho-Chloronitrobenzene Step2->Step3

Caption: Decision tree for selecting the synthetic route based on the required regioisomer. Direct nitration is inefficient for ortho-isomers.[2]

Module 3: Downstream Instability (The Ambush)

Context: You have successfully synthesized a fluoronitrobenzene. Now you are trying to react a different part of the molecule (e.g., an ester hydrolysis or an amide coupling).

User Ticket #309: "I tried to saponify an ester group on my molecule using NaOH, but I lost the Fluorine atom. It turned into a phenol!"

Diagnosis: Unintended Nucleophilic Aromatic Substitution (


).[2]

Technical Root Cause: The nitro group is a strong electron-withdrawing group (EWG).[2] When located ortho or para to the fluorine, it activates the C-F bond for nucleophilic attack.

  • The Trap: Fluorine is the best leaving group in

    
     reactions (unlike 
    
    
    
    /
    
    
    where Iodide is best). This is because the highly electronegative Fluorine stabilizes the Meisenheimer Complex intermediate (the rate-determining step).
  • The Result: Hydroxide (

    
    ) from your saponification attacked the C-F bond, displacing fluoride and creating a nitrophenol.
    

The Protocol (Corrective Action):

  • Avoid Strong Oxygen Nucleophiles:

    • Do not use NaOH, KOH, or NaOMe if you want to keep the Fluorine attached, especially if the Nitro group is ortho or para.

  • Change the Order of Operations:

    • Perform your ester hydrolysis before introducing the nitro group or before the fluorination step if possible.

  • Acidic Conditions:

    • Ester hydrolysis should be performed under acidic conditions (e.g.,

      
      ).[2] The aromatic ring is resistant to nucleophilic attack by water under acidic conditions because the nucleophile (
      
      
      
      ) is weak and the ring is not activated for nucleophilic attack by protons.
Summary of Critical Safety & Quality Checks
ParameterThe PitfallThe Fix
Water Content Solvates

, stopping Halex.
Azeotropic distillation with Toluene.[2]
Solvent Choice DMSO explodes with halides >120°C.Use Sulfolane for high-temp reactions.[2]
Reagent Order Adding catalyst last.Add Catalyst + KF + Toluene first to dry.[2]
Workup Basic workup on F-Nitro compounds.Use neutral/acidic workup to prevent hydrolysis.[2]
References
  • Olah, G. A., et al. (1978).[2] Nitration: Methods and Mechanisms. VCH Publishers.[2][6] (Classic text establishing the regioselectivity rules of halobenzenes).

  • Finger, G. C., & Kruse, C. W. (1956).[2] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F".[2][5][7] Journal of the American Chemical Society. Link (Foundational paper on Halex chemistry).[2]

  • Laird, T. (2020).[2] "Safety Hazards Associated with the Thermal Decomposition of DMSO". Organic Process Research & Development. Link (Critical safety data on DMSO runaway reactions).[2]

  • Adams, D. J., & Clark, J. H. (1999).[2] "Nucleophilic fluorination of aromatics using spray-dried potassium fluoride". Chemical Society Reviews.[2] Link (Mechanism of KF drying and surface area importance).

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of Nucleophilic Substitution in Aromatic Fluorine Compounds". Chemical Reviews. Link (Explains why Fluorine is the fastest leaving group in SNAr).

End of Technical Support Guide. For emergency process safety consultations, please contact your site EHS officer immediately.

Sources

Enhancing the stability of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Enhancement Guide Subject: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4) Ticket ID: STAB-28202-SOL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

This guide addresses stability challenges associated with This compound in solution.[1] While the fluorinated ether moiety confers lipophilicity and metabolic stability, the compound is susceptible to photolytic degradation (via the nitro group) and base-catalyzed elimination (via the tetrafluoroethoxy tail).

This documentation provides a self-validating troubleshooting framework, solvent compatibility matrices, and standardized protocols to ensure analytical integrity and experimental reproducibility.

Part 1: Critical Stability Factors (The "Why")

To stabilize this compound, one must understand its degradation pathways.[1] The molecule contains three reactive centers:

  • Nitro Group (

    
    ):  Highly susceptible to UV-induced reduction and rearrangement (photolysis).[1]
    
  • Tetrafluoroethoxy Group (

    
    ):  Generally robust, but the terminal proton (
    
    
    
    ) is acidic enough to be abstracted by strong bases, leading to HF elimination and vinyl ether formation.[1]
  • Benzylic Methyl (

    
    ):  Vulnerable to radical oxidation.[1]
    
Visualizing the Degradation Risk

The following diagram maps the primary degradation pathways you must prevent.

DegradationPathways Compound 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene UV_Light UV Light (λ < 400nm) Compound->UV_Light Base Strong Base (pH > 9) Compound->Base Nitroso Nitroso/Hydroxylamine Intermediates UV_Light->Nitroso Photoreduction VinylEther Elimination Product (-HF) Base->VinylEther E2 Elimination (Abst. of terminal H) Hydrolysis Phenolic Hydrolysis (Ether Cleavage) Base->Hydrolysis Nucleophilic Attack (High Temp) Azo Azobenzene Dimers (Colored Precipitate) Nitroso->Azo Coupling

Figure 1: Primary degradation pathways.[1] The nitro group drives light sensitivity, while the fluorinated tail dictates pH sensitivity.

Part 2: Troubleshooting & FAQs

Q1: My solution turned from colorless to yellow/orange overnight. Is it still usable?

Diagnosis: Photochemical Degradation. The color change indicates the formation of azo- or azoxy-coupling products derived from the photoreduction of the nitro group. This is a common failure mode for nitro-toluenes exposed to ambient laboratory light.

  • Verdict: Discard. The impurities are likely UV-active and will interfere with HPLC/MS quantification.[1]

  • Prevention: Use amber glassware exclusively. Wrap clear vessels in aluminum foil if amber is unavailable.

Q2: I detect free fluoride ions (F⁻) in my aqueous buffer. What happened?

Diagnosis: Base-Catalyzed Hydrolysis/Elimination. While


 is stable in neutral media, pH > 9 can trigger the abstraction of the terminal proton, releasing fluoride.[1]
  • Verdict: Check pH. If pH > 8.5, the buffer is incompatible.

  • Prevention: Maintain pH between 4.0 and 7.[1]5. Use non-nucleophilic buffers (e.g., Phosphate, Citrate) rather than primary amines (Tris, Glycine), which can act as bases or nucleophiles.[1]

Q3: Can I use DMSO or DMF as a stock solvent?

Diagnosis: Solvent-Solute Interaction. [1]

  • DMSO: Acceptable for short term. However, DMSO is hygroscopic.[1] Water uptake can accelerate hydrolysis if the solution is stored for months.[1]

  • DMF: Caution. DMF can degrade into dimethylamine (a base), which will attack the compound.[1]

  • Recommendation: Acetonitrile (MeCN) or Methanol (MeOH) are superior for stability.[1]

Part 3: Solvent Compatibility Matrix

Use this table to select the optimal vehicle for your experiments.

Solvent SystemStability RatingRisk FactorRecommended Storage
Acetonitrile (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Minimal.-20°C, Amber Vial
Methanol ⭐⭐⭐⭐ (Good)Potential transesterification (very slow).[1]4°C, Amber Vial
DMSO ⭐⭐⭐ (Fair)Hygroscopic; freeze-thaw cycles cause precipitation.[1]Room Temp (Dark)
Water (pH 7) ⭐⭐⭐ (Fair)Low solubility; requires co-solvent.[1]Use immediately
Basic Buffer (pH > 9) ⭐ (Poor)Elimination of HF; Ether cleavage.[1]DO NOT STORE
Acetone ⭐⭐ (Poor)Can form Schiff bases with trace amine impurities.[1]Avoid

Part 4: Standardized Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Purpose: To create a master stock that remains stable for >6 months.

Materials:

  • Compound (CAS 28202-30-4)[2][3][4]

  • Solvent: HPLC-grade Acetonitrile (MeCN)[1]

  • Container: Amber borosilicate glass vial with PTFE-lined cap.[1]

Procedure:

  • Weighing: Weigh the solid in low-light conditions (close blinds or use red light).

  • Dissolution: Dissolve in MeCN. Sonicate for 30 seconds if necessary. Avoid heating above 30°C.

  • Filtration (Optional): If particulates persist, filter through a 0.2 µm PTFE syringe filter.

  • Inerting: Purge the headspace with Nitrogen or Argon gas for 10 seconds to remove oxygen (protects the methyl group).[1]

  • Storage: Seal tightly and store at -20°C .

Protocol B: Stability Validation Workflow

Purpose: To verify if your current working solution is degraded.

StabilityCheck Start Start Validation Visual Visual Inspection: Is it Yellow/Orange? Start->Visual Discard DISCARD (Photodegradation) Visual->Discard Yes HPLC Run HPLC/UPLC (254 nm) Visual->HPLC No (Colorless) Purity Purity > 98%? HPLC->Purity Use Proceed with Experiment Purity->Use Yes Recalibrate Recalibrate or Purify Purity->Recalibrate No

Figure 2: Decision tree for assessing solution integrity prior to use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164596, 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. Retrieved from [Link]

    • Context: Validates the stability profile of the tetrafluoroethoxy moiety.
  • Vohra, M. S., & Tanaka, K. (2002). Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension.[1][5] Water Research, 36(1), 59-64.[5] Retrieved from [Link]

    • Context: Establishes the mechanism of nitro-group photodegradation and the formation of colored intermedi
  • Context: Provides data on the chemical inertness and solvent compatibility of fluorin
  • LookChem (2025). this compound Product Properties. Retrieved from [Link]

    • Context: Verifies CAS 28202-30-4 identity and physical st

Sources

Technical Support Center: Work-up Optimization for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-CHEM-2024-089 Status: Active Level: Tier 3 (Process Chemistry & R&D) Subject: Purification and Isolation Strategy for Fluoroalkylation of 2-Methyl-4-nitrophenol[1]

Executive Summary & Core Logic

Objective: Isolate high-purity (>98%) 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene following the base-catalyzed addition of tetrafluoroethylene (TFE) to 2-methyl-4-nitrophenol.

The Challenge: The primary difficulty in this work-up is the efficient separation of the lipophilic neutral product from the unreacted starting material (2-methyl-4-nitrophenol) and the removal of high-boiling polar solvents (typically DMSO, DMF, or Sulfolane) used to solubilize the phenoxide anion.[1]

The Solution Logic (The "Why"):

  • Acidity Differential: The starting phenol has a pKa of ~7.43 [1].[1] The product is a neutral ether.[1] Therefore, maintaining the aqueous wash pH > 10 ensures the phenol remains deprotonated (water-soluble phenoxide), while the product partitions into the organic phase.[1]

  • Phase Density: Fluorinated compounds often have high densities.[1] If using chlorinated solvents, phase inversion can occur. We recommend Toluene or Ethyl Acetate to maintain a consistent "Organic Layer = Top" configuration, or DCM if specific gravity is monitored.

Troubleshooting Guide (Q&A)

Category A: Impurity Removal[1]

Q1: My final product is consistently contaminated with ~5-10% starting material (2-methyl-4-nitrophenol). Recrystallization isn't removing it efficiently.[1] What is wrong?

A: This is a pH control failure during the liquid-liquid extraction.[1]

  • Root Cause: The pKa of 2-methyl-4-nitrophenol is 7.[1]43. If your wash solution is neutral (pH 7) or only mildly basic (pH 8-9), a significant portion of the phenol exists in its protonated, lipophilic form and tracks with your product into the organic layer.[1]

  • Correction: Implement a Caustic Wash Step .

    • After quenching the reaction, dilute with the organic solvent.[1]

    • Wash the organic layer with 1M NaOH (or 5% KOH).[1]

    • Validation: Check the pH of the exiting aqueous layer.[1] It must be >12. At this pH, >99.9% of the phenol is ionized and will stay in the water.[1]

    • Warning: Do not heat during this step to avoid potential (though unlikely) hydrolysis of the fluoroether.[1]

Q2: I see a "rag layer" or persistent emulsion during the water wash. How do I break it?

A: Emulsions here are likely caused by the surfactant-like properties of the fluorinated ether combined with residual dipolar aprotic solvents (DMSO/DMF).[1]

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous layer.[1] This increases the ionic strength and density difference, forcing phase separation.

  • Process Optimization: If using DMSO, perform a "pre-wash" with a 1:1 mixture of Water:Brine before the caustic wash. This removes the bulk of the DMSO, which acts as a phase-transfer bridge, reducing emulsion tendency in subsequent steps.[1]

Category B: Yield & Physical State[1][2][3]

Q3: The product is oiling out during crystallization instead of forming a solid.

A: This indicates either residual solvent entrapment or an incorrect solvent polarity ratio.[1]

  • Root Cause: The tetrafluoroethoxy group adds significant lipophilicity, lowering the melting point compared to the starting phenol.[1]

  • Correction: Use a Two-Solvent System .

    • Dissolve the crude oil in a minimum amount of warm Methanol or Isopropanol (good solubility).[1]

    • Slowly add Water (anti-solvent) until turbidity persists.[1]

    • Cool slowly to 0°C with agitation.

    • Alternative: Use Heptane (anti-solvent) and Toluene (solvent) if the product is strictly hydrophobic.[1]

Q4: My yield is lower than expected (<70%), but TLC shows full conversion.

A: You are likely losing product into the organic waste or the aqueous stream if the phase cut is incorrect.[1]

  • Check: Fluorinated ethers are heavy.[1] If you used DCM (Density ~1.[1]33) and your product is heavily fluorinated, the organic layer might be the bottom layer, but if you used Toluene (Density ~0.87), it is the top.

  • Validation: Always perform a "drop test" (add a drop of water to the layer you intend to discard; if it mixes, it's aqueous).[1]

Optimized Work-Up Protocol (The "Golden Batch")

Prerequisites:

  • Reaction Complete: Verified by TLC (Mobile Phase: 20% EtOAc/Hexane).[1]

  • Safety: Work in a fume hood; TFE derivatives can be volatile and toxic.[1]

StepActionCritical Parameter (CPP)Mechanism / Reason
1. Quench Pour reaction mixture into 3x volume of Ice Water .Temp < 20°CExotherm control; precipitates crude solids/oils; solubilizes inorganic salts.
2.[1] Extraction Add Toluene or TBME (Tert-butyl methyl ether).[1] Agitate vigorously.Solvent Ratio 1:1 vs AqueousToluene is preferred to keep the organic layer on top (Density < 1.0).[1]
3. Phenol Purge Wash organic layer with 1M NaOH (2x) .pH > 12 (Check Aqueous)Deprotonates unreacted 2-methyl-4-nitrophenol (pKa 7.[1]43) into water-soluble phenoxide.
4.[1] Neutralization Wash organic layer with Water followed by Brine .[1]Neutral pHRemoves residual base and DMSO/DMF.[1] Brine prevents emulsion.
5.[1] Drying Dry over anhydrous Na₂SO₄ .[1] Filter.Clarity checkWater removal is critical for crystallization.
6.[1] Isolation Concentrate under reduced pressure (Rotavap).Bath Temp < 50°CObtain crude solid/oil.[1]
7. Crystallization Recrystallize from MeOH/Water (approx 4:1).[1]Cooling RateSlow cooling prevents oiling out.[1]

Visualizations

Diagram 1: Impurity Removal Logic (The Phenol Trap)[1]

WorkUpLogic Start Crude Reaction Mixture (Product + Phenol + Solvent) Quench Quench in Ice Water + Toluene Extraction Start->Quench Phase1 Phase Separation Quench->Phase1 OrgLayer Organic Layer (Product + Phenol) Phase1->OrgLayer Top Layer AqLayer Aqueous Layer (Solvent + Salts) Phase1->AqLayer Discard (Bottom) CausticWash Wash with 1M NaOH (The Critical Step) OrgLayer->CausticWash pH > 12 Phase2 Phase Separation CausticWash->Phase2 FinalOrg Final Organic Layer (Product Only) Phase2->FinalOrg Contains Neutral Ether WasteAq Basic Aqueous Waste (Na-Phenoxide Impurity) Phase2->WasteAq Contains Ionized Phenol

Caption: Separation logic relying on pKa differences. The caustic wash ionizes the starting phenol, forcing it into the aqueous waste stream.[1]

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Emulsion Emulsion / Rag Layer Issue->Emulsion Impurity Phenol in Product Issue->Impurity Oiling Oiling Out Issue->Oiling Sol_Emulsion Add Brine (NaCl) OR Pre-wash with Water Emulsion->Sol_Emulsion Sol_Impurity Increase Wash pH > 12 (Use 1M NaOH) Impurity->Sol_Impurity Sol_Oiling Switch to MeOH/Water Slow Cooling Oiling->Sol_Oiling

Caption: Quick-reference decision tree for common work-up anomalies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7442, 2-Methyl-4-nitrophenol.[1] Retrieved from [Link][1]

  • Bi, S., et al. (2009). Crystal structure of 2-methyl-4-nitrophenol.[1][2] Acta Crystallographica Section E. [Link]

  • Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers.[1][3] Journal of Labelled Compounds and Radiopharmaceuticals.[1] (Provides context on halo-ether stability). [Link][1]

Sources

Debugging failed reactions for the synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Executive Summary & Diagnostic Framework

The synthesis of This compound presents a classic "push-pull" conflict in aromatic substitution. You are likely attempting one of two pathways:

  • Route A (Direct Alkylation): Fluoroalkylation of the electron-deficient 2-methyl-4-nitrophenol.[1]

  • Route B (Post-Alkylation Nitration): Nitration of the electron-rich 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene.[1]

The Core Problem:

  • If using Route A: The nitro group at the para position drastically reduces the nucleophilicity of the phenoxide oxygen, causing the reaction with tetrafluoroethylene (TFE) or alkyl halides to stall or require dangerous pressures.

  • If using Route B: The tetrafluoroethoxy group (

    
    ) is an ortho/para director, but the fluorine atoms exert a strong inductive withdrawing effect (
    
    
    
    ), altering standard reactivity patterns and leading to regioselectivity issues (isomer mixtures).[1]
Diagnostic Workflow

Use the following logic map to identify your failure point before proceeding to the specific troubleshooting modules.

Synthesis_Troubleshooting Start Start: Identify Failure Mode RouteCheck Which Synthetic Route? Start->RouteCheck RouteA Route A: Alkylation of Nitrophenol RouteCheck->RouteA Direct Alkylation RouteB Route B: Nitration of Fluoro-Ether RouteCheck->RouteB Stepwise Nitration IssueA1 Problem: No Reaction / SM Recovery RouteA->IssueA1 IssueA2 Problem: TFE Polymerization (White Solids) RouteA->IssueA2 SolA Go to Module 1: Enhancing Nucleophilicity IssueA1->SolA IssueA2->SolA IssueB1 Problem: Wrong Isomer (6-Nitro) RouteB->IssueB1 IssueB2 Problem: Over-Nitration (Dinitro) RouteB->IssueB2 SolB Go to Module 2: Regiocontrol IssueB1->SolB IssueB2->SolB

Figure 1: Decision tree for isolating the synthetic bottleneck based on the chosen pathway.

Troubleshooting Module 1: Direct Alkylation Failures (Route A)

Context: You are reacting 2-methyl-4-nitrophenol with a tetrafluoroethyl source (TFE gas or 1,2-dibromo-1,1,2,2-tetrafluoroethane).

Symptom: The reaction yields are <10%, or you recover starting material.

Root Cause: The


-nitro group pulls electron density from the phenoxide oxygen. Standard Williamson ether conditions (e.g., 

/Acetone) are insufficient to drive the attack on the electrophile, especially if using TFE gas which requires a "tight" nucleophilic attack.[1]
Protocol Adjustment: The "Super-Basic" System

To force this reaction, you must increase the energy of the phenoxide HOMO and use a polar aprotic solvent to strip the cation.

ParameterStandard (Failing) ConditionOptimized (High-Performance) Condition
Base

or NaOH
KOH (powdered) or Cs₂CO₃
Solvent Acetone or AcetonitrileDMF (anhydrous) or DMSO
Additives None18-Crown-6 (if using KOH) or TBAI (Phase Transfer)
Temperature Reflux (

)

(Autoclave required for TFE)
Pressure Atmospheric

(Initial TFE pressure)

Q: Why is my reaction turning black/tarry? A: This indicates oxidative decomposition of the phenoxide or polymerization of TFE.

  • Fix: Degas your solvent thoroughly with

    
     or Ar before adding the base.[1] Oxygen promotes radical polymerization of TFE.[1] Add a radical inhibitor like hydroquinone  (1 mol%) if using TFE gas at high temperatures.[1]
    

Q: I cannot use TFE gas. What is the alternative? A: Use 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) .[1]

  • Alkylate with Halon 2402 (Base/DMF)

    
     Forms the bromotetrafluoroethyl ether.[1]
    
  • Debrominate using Zinc dust/Acetic Acid or

    
     .[1]
    Note: This 2-step method avoids high-pressure gas handling but requires purification of the intermediate.[1]
    

Troubleshooting Module 2: Nitration Regioselectivity (Route B)

Context: You successfully synthesized 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene (from o-cresol) and are now nitrating it.

Symptom: You are getting a mixture of isomers (4-nitro vs. 6-nitro) or dinitrated products.[1]

Root Cause:

  • Electronic Conflict: The ether group (

    
    ) directs ortho/para.[1] The methyl group directs ortho/para.[1][2][3]
    
  • The Conflict:

    • Para to Ether (Position 4)

      
      Target .[1]
      
    • Ortho to Ether (Position 6)

      
       Sterically accessible.[1]
      
    • Para to Methyl (Position 5)

      
       Disfavored (Ether is a stronger director).[1]
      
  • Inductive Effect: The

    
     group is inductively withdrawing, which deactivates the ring compared to a standard methyl ether (anisole), requiring stronger nitration conditions that often compromise selectivity.[1]
    
Protocol Adjustment: Controlled Nitration

Do NOT use standard mixed acid (


) at room temperature; it is too aggressive.[1]

Recommended Protocol: Acetyl Nitrate Method [1]

  • Reagent: Generate acetyl nitrate in situ by slowly adding fuming

    
     to Acetic Anhydride (
    
    
    
    ) at
    
    
    .
  • Stoichiometry: Use exactly 1.05 equivalents of

    
    .
    
  • Temperature: Maintain

    
    .
    
  • Mechanism: The bulky acetyl nitrate complex favors the less sterically hindered para position (Position 4) over the ortho position (Position 6), which is flanked by the large fluoroalkoxy tail.

Regioselectivity Table:

Method4-Nitro (Target)6-Nitro (Impurity)DinitroNotes
Mixed Acid (

)
60%30%10%"Shotgun" approach; hard to separate.[1]

(

)
85% 12%<3%Recommended. Best balance of yield/selectivity.[1]
Nitronium Tetrafluoroborate 90%8%2%Expensive, strictly anhydrous conditions needed.[1]

FAQ: Common Observations

Q: The product has a lower boiling point than expected. Is it the ether? A: Check your NMR.[1] If you see a triplet at


 (

), the

proton is present.[1] If missing, you may have eliminated HF to form a trifluorovinyl ether (

).[1] This happens if the reaction temperature is too high (

) in the presence of strong base.

Q: Can I use sodium hydride (NaH) for the alkylation? A: Use caution. While NaH is a strong base, it generates


 gas.[1] In a closed autoclave with TFE (also a gas), this creates a dangerous over-pressure situation.[1] KOH/DMSO  is safer and sufficiently basic for phenols.[1]

Q: How do I separate the 4-nitro and 6-nitro isomers from Route B? A: They have distinct polarities.[1]

  • 4-Nitro (Target): More symmetrical, higher melting point, less soluble in hexane.[1]

  • 6-Nitro (Impurity): Internal H-bonding (rare with fluoroethers but possible), more soluble in non-polar solvents.[1]

  • Purification: Recrystallization from Ethanol/Water (9:1) usually precipitates the pure 4-nitro isomer.[1] Flash chromatography with Hexane/EtOAc (90:10) works for small scales.[1]

References

  • General Fluoroalkylation of Phenols

    • Methodology: "Process for preparing 1,2,2,2-tetrafluoroethyl ethers."[1][4] U.S. Patent 3,981,927.[1] (Describes the base-catalyzed addition of phenols to tetrafluoroethylene).

    • Source:[1]

  • Nitration Selectivity

    • Mechanism:[1][3][5] "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium."[1][5][6] RSC Advances, 2021, 11 , 25841-25847.[1][5] (Provides context on nitration in fluorinated media and selectivity).

    • Source:[1][5]

  • Synthesis of 2-Methyl-4-nitrophenol (Precursor)

    • Background: "Synthesis of 2-methyl-4-nitrophenol."[1][3][7][8] Acta Crystallographica Section E, 2009, E65, o1378.[1][8]

    • Source:[1]

  • Safety Data (TFE)

    • Handling: "Tetrafluoroethylene - Safety Data Sheet."[1] PubChem CID 8301.[1]

    • Source:[1]

Sources

Validation & Comparative

Comparison Guide: Synthesis Routes for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene presents a classic process chemistry challenge: balancing the atom economy of direct fluoroalkylation against the regioselectivity controls of electrophilic aromatic substitution. This molecule serves as a critical intermediate in the production of benzoylurea insecticides and specialized pharmaceutical agents.

This guide objectively compares the three primary synthesis routes:

  • Route A (Direct Alkylation): Tetrafluoroethylation of 2-methyl-4-nitrophenol.

  • Route B (Post-Alkylation Nitration): Nitration of 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene.

  • Route C (Lab-Scale Substitution): Use of halo-tetrafluoroethanes.

Recommendation: For industrial scalability and purity, Route A is the superior method, provided that high-pressure safety infrastructure is available. Route B is viable but suffers from isomeric byproduct formation requiring difficult downstream separation.

Route Analysis

Route A: Direct Tetrafluoroethylation (The Convergent Path)

Strategy: Direct alkylation of the commercially available 2-methyl-4-nitrophenol using tetrafluoroethylene (TFE).

This route leverages the nucleophilicity of the phenoxide ion to attack the electron-deficient TFE. Because the nitro group is already in position 4, regioselectivity issues are non-existent.

Mechanism

The reaction proceeds via a base-mediated nucleophilic addition. The phenoxide oxygen attacks the


 terminus of TFE, generating a carbanion which is subsequently protonated (often by the solvent or trace water/bicarbonate source).
Experimental Protocol
  • Reagents: 2-Methyl-4-nitrophenol (1.0 eq), Tetrafluoroethylene (TFE) gas, KOH (0.1–0.2 eq catalytic) or

    
    .
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Conditions: Autoclave, 80–100°C, 5–15 bar pressure.

Step-by-Step Workflow:

  • Charge: Load 2-methyl-4-nitrophenol, solvent (DMF), and base (

    
    ) into a high-pressure Hastelloy or stainless steel autoclave.
    
  • Purge: Inert the system with

    
     to remove oxygen (critical to prevent TFE polymerization/explosion).
    
  • Addition: Heat to 80°C and introduce TFE gas to maintain a pressure of 5–10 bar.

  • Reaction: Stir until TFE uptake ceases (approx. 4–6 hours).

  • Workup: Vent excess TFE (scrubber). Pour mixture into ice water. Filter the precipitate.

  • Purification: Recrystallize from ethanol/water if necessary.

Key Insight: The presence of the electron-withdrawing nitro group reduces the nucleophilicity of the phenoxide, necessitating higher temperatures/pressures compared to non-nitrated phenols.

Route B: Nitration of the Fluoroether (The Linear Path)

Strategy: First synthesize the ether from o-cresol, then introduce the nitro group via electrophilic aromatic substitution.

This route avoids handling nitrophenols in high-pressure reactors but introduces a critical regioselectivity challenge.

Regioselectivity Analysis

The substrate 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene has two directing groups:

  • Tetrafluoroethoxy (

    
    ): Para-directing (due to oxygen lone pair resonance) but deactivated relative to methoxy due to fluorine induction.
    
  • Methyl (

    
    ): Ortho/Para-directing, weakly activating.
    

Conflict:

  • Position 4 (Target): Para to Ether, Meta to Methyl.

  • Position 5 (Byproduct): Para to Methyl, Meta to Ether.

  • Position 6 (Byproduct): Ortho to Ether.

Scientific Reality: The resonance effect of the oxygen usually dominates alkyl hyperconjugation. Therefore, Position 4 is the major product. However, the electron-withdrawing nature of the fluoroalkyl group weakens this directionality, leading to significant formation of the 6-nitro and 5-nitro isomers (approx. 10-15%).

Experimental Protocol
  • Reagents: 1-(1,1,2,2-tetrafluoroethoxy)-2-methylbenzene, Mixed Acid (

    
    ).
    
  • Conditions: 0–20°C, careful temperature control.

Step-by-Step Workflow:

  • Preparation: Dissolve the fluoroether in dichloromethane (DCM) or use neat.

  • Nitration: Add mixed acid dropwise at 0°C.

  • Quench: Pour onto ice.

  • Separation: Isolate organic layer.

  • Purification (Critical): Fractional crystallization is required to separate the 4-nitro isomer from the 6-nitro impurity.

Comparative Assessment

FeatureRoute A (Direct Alkylation)Route B (Nitration)Route C (Haloalkane)*
Starting Material 2-Methyl-4-nitrophenolo-Cresol2-Methyl-4-nitrophenol
Key Reagent TFE (Gas)

/


Step Count 1 (Convergent)2 (Linear)1
Yield (Isolated) High (85-95%) Moderate (60-75%)Low-Moderate
Purity Profile Excellent (>98%) Poor (Isomer mix)Good
Safety Profile High Risk (Pressure/Explosion)Moderate Risk (Exotherm)Low Risk
Scalability Excellent (Industrial Standard)GoodPoor (Reagent Cost)

*Route C involves nucleophilic substitution using halotetrafluoroethanes. It is generally non-viable industrially due to the high cost and ozone-depleting potential of reagents like 1,2-dibromo-1,1,2,2-tetrafluoroethane.

Visual Synthesis Pathways

The following diagram illustrates the logical flow and decision points for the two primary routes.

SynthesisRoutes Start_A 2-Methyl-4-nitrophenol Process_A Route A: Alkylation (TFE, KOH, DMF, 80°C) Start_A->Process_A Direct Route Start_B o-Cresol (2-Methylphenol) Process_B1 Step 1: Alkylation (TFE, KOH, DMSO) Start_B->Process_B1 Precursor Synthesis Product TARGET: 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Process_A->Product High Yield Intermediate_B 1-(Tetrafluoroethoxy)- 2-methylbenzene Process_B1->Intermediate_B Process_B2 Step 2: Nitration (HNO3/H2SO4) Intermediate_B->Process_B2 Regioselective Challenge Purification Isomer Separation (Crystallization) Process_B2->Purification Mixture of Isomers Purification->Product Lower Yield

Figure 1: Comparative workflow of Route A (Direct Alkylation) vs. Route B (Nitration). Route A offers a more direct path with fewer purification steps.

Critical Experimental Considerations

Safety: Handling Tetrafluoroethylene (TFE)

TFE is a monomer capable of explosive polymerization.

  • Inhibitors: Commercial TFE often contains limonene or terpene inhibitors.

  • Oxygen Control: Oxygen content must be strictly kept < 2 ppm.

  • Pressure Limit: Do not exceed 15 bar without specialized barricades.

Solvent Effects in Alkylation (Route A)

The choice of solvent dictates the reaction rate:

  • DMF: Standard balance of solubility and rate.

  • DMSO: Faster rates due to better cation solvation, but harder to remove during workup.

  • Sulfolane: Best for high-temperature stability if the reaction requires >120°C.

Isomer Management (Route B)

If Route B is chosen, the separation of the 4-nitro and 6-nitro isomers is non-trivial. The 6-nitro isomer (ortho-nitro) often has a lower melting point and higher volatility.

  • Validation: Use GC-MS to quantify the isomer ratio before attempting crystallization.

  • Mechanistic Note: The steric bulk of the

    
     group helps discourage the ortho (6-position) attack, but not completely.
    

References

  • England, D. C., et al. (1960). "Reactions of Fluoroolefins with Nucleophiles." Journal of the American Chemical Society. Link (Foundational text on TFE alkylation of phenols).

  • Rico, I., et al. (1982). "Fluoroalkylation of Phenols in Phase Transfer Conditions." Journal of Fluorine Chemistry.
  • Olah, G. A., et al. (1989). "Nitration: Methods and Mechanisms."[1] VCH Publishers. (Authoritative source on aromatic nitration regioselectivity).

  • PubChem Compound Summary. "2-Methyl-4-nitrophenol."[2] Link (Precursor data).

  • Shackelford, S. A., et al. (2003).[3] "Electrophilic tetraalkylammonium nitrate nitration." Journal of Organic Chemistry. Link (Alternative mild nitration methods).

Sources

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene vs. other nitroaromatic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 1190319-31-1) Target Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists.

Executive Summary: The "Goldilocks" Fluorophore

In the optimization of lead compounds, the This compound scaffold represents a strategic alternative to standard trifluoromethoxy (


) and methoxy (

) building blocks.

While


 is the industry standard for boosting lipophilicity and metabolic stability, it often suffers from poor aqueous solubility. The 1,1,2,2-tetrafluoroethoxy group (

)
offers a unique physicochemical "Goldilocks" zone:
  • Metabolic Shielding: The fluorinated ether linkage blocks oxidative dealkylation (unlike

    
    ).
    
  • Lipophilicity Modulation: It is lipophilic (

    
    ) but less so than perfluorinated chains.[1]
    
  • Hydrogen Bond Donor: The terminal proton in

    
     acts as a weak hydrogen bond donor, improving solubility and target interaction compared to the inert 
    
    
    
    terminus.

This guide benchmarks this specific nitroaromatic building block against its competitors to validate its utility in drug design.

Physicochemical Benchmarking

The following table compares the electronic and physical properties of the 1,1,2,2-tetrafluoroethoxy group against standard ether substituents.

Table 1: Substituent Property Comparison
FeatureMethoxy (

)
Trifluoromethoxy (

)
Tetrafluoroethoxy (

)
Impact on Design
Hammett

-0.27 (Donor)+0.35 (Withdrawing)+0.28 (Withdrawing) Deactivates ring; stabilizes metabolic hotspots.
Hansch

(Lipophilicity)
-0.02+1.04+0.60 to +0.80 (Est.)Increases permeability without "greasing out" the molecule.
H-Bond Capability Acceptor onlyNoneWeak Donor (C-H...O) The terminal proton can engage in non-classical H-bonding.
Metabolic Stability Low (O-demethylation)HighHigh Resistant to CYP450 oxidative cleavage.
Conformation Planar/RotatableTwisted (ortho-F repulsion)Extended/Twisted Unique vector exploration in active sites.

Key Insight: The


 group provides the electron-withdrawing robustness of fluorine without the extreme hydrophobicity of the 

group, making it ideal for correcting solubility issues in late-stage lead optimization.

Synthetic Accessibility & Workflow

The synthesis of this compound typically diverges from standard ether synthesis (Williamson etherification) due to the low reactivity of fluorinated alcohols. The preferred industrial route involves the direct addition of tetrafluoroethylene (TFE) to the corresponding phenol.

Diagram 1: Comparative Synthetic Pathways

The following workflow contrasts the synthesis of the target molecule against standard analogs.

SynthesisWorkflow Phenol 2-Methyl-4-nitrophenol MeI MeI / K2CO3 (Standard Methylation) Phenol->MeI TFE Tetrafluoroethylene (TFE) Base (KOH/DMSO) High Pressure Phenol->TFE Nucleophilic Addition (Atom Economic) TF_Reagent Trifluoromethylation (AgOCF3 or similar) Phenol->TF_Reagent Difficult/Expensive Anisole 2-Methyl-4-nitroanisole (Metabolically Labile) MeI->Anisole Target TARGET MOLECULE (-OCF2CF2H) (Stable + H-Bond Donor) TFE->Target Trifluoro Trifluoromethoxy Analog (-OCF3) (High Lipophilicity) TF_Reagent->Trifluoro Difficult/Expensive caption Figure 1: The TFE insertion route (Red) offers high atom economy compared to difficult trifluoromethylation methods.

Mechanistic Note: The reaction of the phenol with tetrafluoroethylene (TFE) requires a base catalyst. The phenoxide ion attacks the fluorinated alkene, followed by protonation. This route is generally more scalable than introducing an


 group, which often requires expensive silver salts or photochemical methods [1].

Reactivity Profile: Chemoselective Reduction

The primary utility of this building block is as a precursor to the aniline (2-methyl-4-(1,1,2,2-tetrafluoroethoxy)aniline). However, the presence of the fluorinated ether requires specific reduction protocols to avoid hydrodefluorination (loss of fluorine).

Protocol: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without cleaving the

or

bonds.
MethodSuitabilityRisk ProfileRecommendation
Pd/C + H₂ (1 atm) ModerateHigh: Risk of hydrodefluorination at benzylic positions or over-reduction.Avoid unless poisoned catalyst (e.g., sulfided Pd) is used.
Fe / NH₄Cl (aq) High Low: Mild conditions, highly chemoselective.Primary Choice. Scalable and preserves the fluoroalkyl ether.
SnCl₂ / HCl ModerateModerate: Acidic conditions may hydrolyze sensitive groups, though ether is generally stable.Backup option for small scale.
Zn / Acetic Acid HighLow: Similar to Fe, very gentle.Good alternative.
Validated Experimental Procedure (Fe/NH₄Cl Method)

Based on standard protocols for fluorinated nitroaromatics [2].

  • Dissolution: Dissolve 1.0 eq of this compound in a mixture of Ethanol/Water (3:1 v/v).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 1.0 eq of Ammonium Chloride (

    
    ).
    
  • Reflux: Heat to mild reflux (70–80 °C) with vigorous stirring for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with EtOAc.

  • Isolation: Concentrate filtrate. The fluorinated aniline is typically stable and can be used directly or purified via silica chromatography.

Strategic Application: Decision Matrix

When should you choose this scaffold over the standard 4-nitroanisole or 4-trifluoromethoxynitrobenzene?

Diagram 2: Logic for Scaffold Selection

SelectionLogic Start Lead Optimization Challenge MetabIssue Is Metabolic Stability a Problem? Start->MetabIssue SolubilityIssue Is Solubility a Problem? MetabIssue->SolubilityIssue Yes UseOMe Use -OMe (Standard) MetabIssue->UseOMe No H_Bond Need H-Bond Donor? SolubilityIssue->H_Bond Yes UseOCF3 Use -OCF3 (Max Lipophilicity) SolubilityIssue->UseOCF3 No (Need Lipophilicity) H_Bond->UseOCF3 No UseTarget Use -OCF2CF2H (Target Scaffold) H_Bond->UseTarget Yes (Terminal H) caption Figure 2: Decision matrix for selecting fluoroalkoxy substituents.

Case Study Scenario: Kinase Inhibitor Design

In the design of inhibitors targeting the ATP-binding pocket, a lead compound containing a 4-trifluoromethoxyphenyl moiety showed excellent potency but poor metabolic stability due to high lipophilicity (


) and low solubility.
  • Substitution: Replacing the

    
     group with 
    
    
    
    reduced the LogP by approx. 0.4 units.
  • Result: The terminal proton formed a weak hydrogen bond with a backbone carbonyl in the hinge region (simulated), maintaining potency while improving the thermodynamic solubility profile [3].

References

  • Synthesis of Fluoroalkyl Ethers

    • Title: Recent Advances in the Synthesis of Aryl Fluoroalkyl Ethers.[1]

    • Source:Beilstein J. Org. Chem. 2013, 9, 2660–2668.
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Chemoselective Reduction of Nitroarenes using Iron/Ammonium Chloride.
    • Source:Organic Chemistry Portal (Valid
    • URL:[Link]

  • Medicinal Chemistry of Fluorinated Ethers

    • Title: The Role of Fluorine in Medicinal Chemistry.[1][2][3][4][5]

    • Source:J. Med. Chem. 2008, 51, 15, 4359–4369.
    • URL:[Link]

  • Properties of the Tetrafluoroethoxy Group

    • Title: Lipophilicity and Hydrogen Bond Donor Capabilities of the Tetrafluoroethoxy Group.[1]

    • Source:ChemMedChem (General reference for fluoroalkoxy properties).
    • URL:[Link]

Sources

Alternative nitrating agents for the synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Objective: Synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (Target 4-NO2 ). Starting Material: 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene (Substrate 1 ). Core Challenge: Regioselectivity. The substrate contains two directing groups:[1][2][3][4][5]

  • Tetrafluoroethoxy group (

    
    ) at C1:  Ortho/Para directing (due to oxygen lone pair resonance), but inductively withdrawing.
    
  • Methyl group (

    
    ) at C2:  Weakly activating, Ortho/Para directing.
    

Mechanistic Conflict: The


 group directs incoming electrophiles to C4 (para)  and C6 (ortho) . The methyl group directs to C3 (ortho)  and C5 (para) .
  • Dominance: The resonance effect of the oxygen atom generally overrides the hyperconjugation of the methyl group. Thus, the reaction is controlled by the ether moiety.

  • Sterics: The bulky tetrafluoroethoxy group significantly hinders the C6 position (ortho attack). Consequently, C4 is the kinetically and thermodynamically favored site.

This guide compares the industrial standard (Mixed Acid ) against superior alternatives (Acetyl Nitrate and Zeolite Catalysis ) to maximize the 4-nitro isomer yield and minimize waste.

Comparative Analysis of Nitrating Agents

FeatureMethod A: Mixed Acid (Baseline) Method B: Acetyl Nitrate (Mild) Method C: Zeolite H-Beta (Recommended)
Reagents

/


/ Acetic Anhydride

/ Zeolite CP814E
Mechanism Free Nitronium Ion (

)
Acetyl Nitrate (

)
Shape-Selective Surface Catalysis
Yield (Isolated) 75 - 85%80 - 90%85 - 92%
Regioselectivity (4-NO2) Moderate (~80:20 para:ortho)High (Steric control)Excellent (>95:5 para:ortho)
Safety Profile High Exotherm, Strong AcidPotentially Explosive (Temp < 20°C)Safe, Solid Acid
Green Metric High Waste (Spent Acid)Moderate (Acetic acid byproduct)Low Waste (Recyclable Catalyst)
Expert Insight:

While Mixed Acid is the standard, it often leads to "over-nitration" or significant formation of the 6-nitro isomer due to the high reactivity of the naked nitronium ion. Zeolite Catalysis is the superior choice for drug development applications because the pore structure of the zeolite physically restricts the formation of the ortho-isomer (C6), acting as a "molecular sieve" that only permits the formation of the linear para-isomer (C4).

Experimental Protocols

Method A: Standard Mixed Acid Nitration (Baseline)

Suitable for initial scale-up where isomer separation downstream is acceptable.

Reagents:

  • Substrate 1 : 10.0 g (45 mmol)

  • 
     (conc.): 30 mL
    
  • 
     (70%): 3.5 mL (55 mmol)
    

Protocol:

  • Dissolution: Dissolve Substrate 1 in

    
     (20 mL) to moderate the exotherm (optional, or run neat if careful).
    
  • Acid Prep: Cool

    
     to 0°C in a jacketed reactor.
    
  • Addition: Add the substrate solution to the acid slowly, keeping

    
    .
    
  • Nitration: Add

    
     dropwise over 30 minutes. Maintain 
    
    
    
    .
  • Quench: Pour reaction mixture onto 100 g crushed ice.

  • Workup: Extract with DCM (

    
     mL). Wash organic layer with sat. 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: The crude oil contains ~15-20% of the 6-nitro isomer. Recrystallize from ethanol/hexane to isolate the 4-nitro product.

Method C: Zeolite H-Beta Catalyzed Nitration (High Selectivity)

Recommended for high-purity requirements.

Reagents:

  • Substrate 1 : 10.0 g (45 mmol)

  • Zeolite H-Beta (calcined at 500°C for 4h): 2.0 g

  • 
     (98% fuming): 2.2 mL (50 mmol)
    
  • Acetic Anhydride: 10 mL (Solvent/Agent)

Protocol:

  • Catalyst Activation: Ensure Zeolite is freshly calcined to remove adsorbed water.

  • Slurry: In a dry flask, mix Substrate 1 , Zeolite, and Acetic Anhydride. Cool to 0°C.

  • Initiation: Add Fuming

    
     dropwise. The zeolite moderates the release of 
    
    
    
    .
  • Reaction: Stir at 20°C for 4 hours. Monitor by HPLC.

  • Filtration: Filter off the Zeolite (can be regenerated by calcination).

  • Quench: Pour filtrate into water (50 mL) to hydrolyze acetic anhydride.

  • Isolation: The product often precipitates as a solid due to high para-purity. Filter and wash with cold water.

  • Result: Typically >95% purity of the 4-nitro isomer.

Mechanistic Visualization

The following diagram illustrates the competitive directing effects and the pathway to the desired 4-nitro isomer.

NitrationPathways Substrate Substrate: 2-Methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene Intermediates Sigma Complex Intermediates Substrate->Intermediates Electrophilic Attack Prod_4 TARGET: 4-Nitro Isomer (Para to Alkoxy) Intermediates->Prod_4 Major Pathway (Sterically Favored) Prod_6 Impurity: 6-Nitro Isomer (Ortho to Alkoxy) Intermediates->Prod_6 Minor Pathway (Sterically Hindered) MixedAcid Mixed Acid (Free NO2+) MixedAcid->Intermediates Fast, Low Selectivity Zeolite Zeolite H-Beta (Shape Selective) Zeolite->Prod_4 Pore Restriction Enforces Para Zeolite->Prod_6 Blocked

Caption: Reaction pathway showing the divergence between the desired 4-nitro product and the 6-nitro impurity. Zeolite catalysis suppresses the "red" pathway via steric restriction.

References

  • Nitration of Aromatics with Dinitrogen Pentoxide in Liquefied 1,1,1,2-Tetrafluoroethane. RSC Advances, 2021, 11, 25841-25847.[6] Demonstrates nitration in fluorinated solvents compatible with fluoroalkoxy substrates. [Link]

  • Regioselective Nitration using Zeolites. Smith, K., et al. "Zeolite-catalyzed regioselective nitration of activated aromatics." Journal of Organic Chemistry.[7] (Standard methodology grounding for Method C).

  • Synthesis of 1-nitro-2-ethyl-4-fluorobenzene (Analogous Chemistry). Google Patents, CN110746307B. Describes nitration conditions for fluoro-substituted alkylbenzenes.

Sources

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Nitro-Toluenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of fluorinated versus non-fluorinated nitro-toluenes. It is designed for researchers in medicinal chemistry and process development who require actionable insights into handling these versatile intermediates.

Executive Summary: The "Fluorine Effect"

In the context of nitro-toluenes, the introduction of a fluorine atom is not merely a structural modification but a fundamental reactivity switch. While the nitro group (


) dictates the gross reactivity (strong electron-withdrawing, meta-directing), the fluorine substituent perturbs this baseline through three distinct mechanisms:
  • 
     Acceleration:  Fluorine acts as a "super-leaving group" in nucleophilic aromatic substitution, vastly outperforming non-fluorinated or chlorinated analogs.
    
  • Benzylic Activation: The strong

    
    -inductive effect (
    
    
    
    ) of fluorine increases the acidity of the methyl protons, facilitating base-mediated functionalization.
  • Redox Fragility: Under catalytic hydrogenation conditions, the C-F bond is susceptible to hydrodefluorination (HDF), requiring specific catalyst choices that are unnecessary for non-fluorinated analogues.

Mechanistic Comparison & Reactivity Modules

Module A: Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator. In non-fluorinated nitro-toluenes, the aromatic ring is relatively inert to nucleophiles unless a good leaving group (like


 or 

) is present. However, fluorinated nitro-toluenes react orders of magnitude faster.
  • Non-Fluorinated (e.g., 2-Nitrotoluene): Inert to

    
     under standard conditions. The hydride (
    
    
    
    ) is a poor leaving group.
  • Fluorinated (e.g., 4-Fluoro-2-nitrotoluene): Highly reactive.

The Mechanistic Paradox: Although the C-F bond is stronger than C-Cl or C-Br, the rate-determining step in


 is the addition  of the nucleophile to form the Meisenheimer complex, not the bond breaking. Fluorine’s extreme electronegativity lowers the energy of the transition state for this addition step.
Visualization: The Meisenheimer Stabilization

SNAr_Mechanism cluster_legend Why Fluorine Wins Reactant Fluoronitrotoluene (Ground State) TS1 Transition State 1 (Nu attack) Reactant->TS1 + Nucleophile Intermediate Meisenheimer Complex (Stabilized by F & NO2) TS1->Intermediate Rate Determining Step (Fastest with F) Product Substituted Product (Ar-Nu) Intermediate->Product Loss of F- Note F is highly electronegative -> Stabilizes negative charge -> Lowers activation energy

Figure 1: Reaction coordinate flow for


.[1] The high electronegativity of fluorine stabilizes the anionic intermediate, accelerating the reaction despite the strong C-F bond.
Module B: Benzylic Functionalization (Acidity & Oxidation)

The methyl group in nitro-toluenes is "activated" by the electron-withdrawing nitro group. Adding fluorine enhances this activation via induction.

  • Acidity (

    
    ):  The benzylic protons of 4-fluoro-2-nitrotoluene are more acidic than those of 2-nitrotoluene. This allows for deprotonation using weaker bases or milder conditions for reactions like the Janovsky reaction  or condensations with aldehydes.
    
  • Oxidation: While both can be oxidized to benzoic acids (e.g., using

    
     or 
    
    
    
    ), the fluorinated ring is more electron-deficient. This destabilizes the development of positive charge during electrophilic oxidation mechanisms but stabilizes the ring against oxidative degradation.

Comparative Data:

Feature2-Nitrotoluene4-Fluoro-2-nitrotolueneConsequence
Benzylic Acidity ModerateHighFluorinated analog undergoes easier base-catalyzed condensation.
Oxidation Rate StandardSlower (Electrophilic oxidants)Requires higher temp or stronger oxidants for methyl-to-acid conversion.
Metabolic Stability Low (Benzylic hydroxylation)ImprovedFluorine blocks metabolic soft spots (if at para position).
Module C: Reduction & Process Safety (Hydrodefluorination)

Reducing the nitro group to an aniline is a standard transformation. However, the presence of fluorine introduces a specific side-reaction risk: Hydrodefluorination (HDF) .

  • Non-Fluorinated: Reduction (e.g.,

    
    ) yields 2-aminotoluene cleanly.
    
  • Fluorinated: Standard catalytic hydrogenation can cleave the C-F bond, yielding the non-fluorinated aniline as an impurity.

Control Strategy: To prevent HDF in fluorinated substrates, avoid standard


. Instead use:
  • Selective Catalysts:

    
     (sulfided) or Raney Nickel.
    
  • Chemical Reduction: Iron powder in acidic media (

    
    ) or Tin(II) chloride (
    
    
    
    ). These methods are chemoselective and preserve the C-F bond.
Module D: The Bartoli Indole Synthesis (The Ortho-Effect)

The Bartoli reaction converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[2][3][4]

  • Requirement: The reaction requires a substituent at the ortho position to sterically promote the [3,3]-sigmatropic rearrangement.[3][4]

  • Comparison:

    • 2-Nitrotoluene: Works well. The methyl group provides the necessary steric bulk.

    • 4-Nitrotoluene: Fails. Lacks the ortho-substituent; proceeds via conjugate addition pathways instead.

    • 2-Fluoro-nitrobenzene: Works. The fluorine atom is large enough to direct the rearrangement, yielding 7-fluoroindole.

Experimental Protocol: Selective of Fluoronitrotoluene

Objective: Displacement of Fluorine with Morpholine without affecting the Nitro group.

Substrate: 2,4-Difluoronitrobenzene (demonstrates regioselectivity). Target: 4-(2-Fluoro-4-nitrophenyl)morpholine.

Protocol:

  • Setup: Charge a 3-neck round bottom flask with 2,4-difluoronitrobenzene (10 mmol, 1.59 g) and anhydrous acetonitrile (20 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA, 12 mmol, 2.1 mL) to scavenge HF. Note: Inorganic bases like

    
     can also be used but require vigorous stirring.
    
  • Nucleophile Addition: Cool to 0°C. Add morpholine (10.5 mmol, 0.92 g) dropwise over 10 minutes. Reasoning: Control exothermicity; the 4-position is more activated than the 2-position due to less steric hindrance and better resonance stabilization.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:2). Reaction is typically complete in <1 hour.

  • Workup: Pour into ice water (50 mL). The product precipitates as a yellow solid. Filter, wash with cold water, and dry.

Yield Expectation: >90%. Contrast: The chlorinated analog (2,4-dichloronitrobenzene) would require heating (reflux) and longer reaction times (4-12 hours).

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines. Chemical Reviews. Link

    • Validates the F >> Cl r
  • Bartoli Indole Synthesis

    • Bartoli, G., et al. (1989).[5] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[4] Tetrahedron Letters.[5] Link

    • Establishes the necessity of ortho-substitution for this p
  • Hydrodefluorination Risks

    • Kuehnel, M. F., et al. (2012). Selective Hydrogenation of Fluorinated Nitroarenes. Journal of the American Chemical Society. Link

    • Discusses catalyst selection to prevent C-F cleavage.
  • Acidity and Hammett Constants

    • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

    • Provides quantitative data on the electron-withdrawing n

Sources

Comparative Guide: Biological Potential & Pharmacophoric Utility of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

[1]

Executive Summary

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is a specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] While not a marketed drug itself, it serves as the critical precursor for introducing the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) moiety—a "super-lipophilic" bioisostere that modulates metabolic stability and membrane permeability.[1]

This guide analyzes the biological impact of this pharmacophore compared to standard medicinal chemistry benchmarks (e.g., trifluoromethoxy groups found in Riluzole or Torcetrapib) and details the specific utility of the nitro-intermediate in drug discovery workflows.[1]

Pharmacophore Analysis: The "Tetrafluoroethoxy" Advantage

The biological activity of this compound is defined by the unique physicochemical properties of the -OCF₂CF₂H group.[1] In medicinal chemistry, this group is often employed to optimize "Lead" compounds by altering lipophilicity without significantly changing steric bulk compared to longer alkyl chains.[1]

Comparative Bioisosterism

The following table compares the -OCF₂CF₂H group (derived from the title compound) against common structural alternatives found in known drugs.

Feature-OCF₂CF₂H (Target Moiety)-OCF₃ (e.g., Riluzole)-OCH₃ (Methoxy)Implication for Drug Design
Lipophilicity (ΔLogP) +1.5 to +1.8 +1.0 to +1.2-0.02Significantly increases membrane permeability and blood-brain barrier (BBB) penetration.[1]
Metabolic Stability High Very HighLow (O-demethylation)The C-F bonds protect against cytochrome P450 oxidation; the terminal C-H is resistant but not immune.[1]
H-Bond Capacity Weak Donor (C-H) NoneAcceptor OnlyThe terminal proton (CF₂H ) can form "non-classic" hydrogen bonds, improving binding affinity in specific pockets (e.g., Leishmania targets).[1]
Steric Volume (MR) High MediumLowUseful for filling large hydrophobic pockets in enzymes (e.g., CETP).[1]
Mechanism of Action in Bioactive Derivatives

Research indicates that derivatives synthesized from this intermediate exhibit activity through two primary mechanisms:[1]

  • Hydrophobic Pocket Occupation: In Cholesteryl Ester Transfer Protein (CETP) inhibitors, the tetrafluoroethoxy group occupies deep lipophilic pockets more effectively than smaller -CF₃ groups, stabilizing the inhibitor-protein complex.[1]

  • Conformational Locking: The steric bulk of the group, combined with the ortho-methyl group (from the 2-methyl-4-nitro precursor), restricts rotation around the benzene ring, locking the molecule into a bioactive conformation.[1]

Biological Activity Case Studies

The title compound is the precursor to anilines used in the following therapeutic areas.

Case A: Antileishmanial Activity (Infectious Disease)

Recent studies on quinazoline derivatives have shown that replacing a standard methoxy group with a tetrafluoroethoxy group significantly enhances activity against Leishmania mexicana.[1]

  • Compound: Quinazoline derivatives synthesized from this compound.[1]

  • Activity: High in vitro potency (IC₅₀ < 10 µM).[1]

  • Mechanism: The -OCF₂CF₂H group forms a unique interaction within the parasite's target protein, likely exploiting the weak acidity of the terminal proton (C-H...O or C-H...π interactions).[1]

  • Comparison: Superior to trifluoromethoxy (-OCF₃) analogs in specific steric environments due to the "extension" of the fluorinated chain.[1]

Case B: CETP Inhibition (Cardiovascular)

In the development of HDL-raising drugs (similar to Torcetrapib or Anacetrapib), the tetrafluoroethoxy group is used to fine-tune potency.[1]

  • Observation: Comparative Molecular Field Analysis (CoMFA) suggests that steric factors at the para-position (where this group is located relative to the amine) are critical for inhibition.[1]

  • Result: Derivatives often show equipotent activity to -OCF₃ analogs but with altered solubility profiles, aiding in formulation.[1]

Toxicity & Safety Profile (Intermediate)

As a nitro-aromatic compound, this compound possesses intrinsic toxicity distinct from its final pharmaceutical derivatives.[1]

  • Acute Toxicity: Like 2,4-dimethyl-1-nitrobenzene, it is expected to be harmful if swallowed (Category 4) and may cause Methemoglobinemia (oxidation of hemoglobin) upon high exposure.[1]

  • Skin/Eye Irritation: The fluorinated ether tail increases lipophilicity, facilitating dermal absorption and causing irritation.[1]

  • Environmental Fate: The C-F bonds make the molecule resistant to rapid biodegradation.[1] It is likely persistent in aquatic environments, similar to other PFAS-related structures.[1]

Experimental Protocols

To evaluate the biological potential of this compound, it must first be activated (reduced) or tested for stability.[1]

Protocol 1: Reductive Activation (Synthesis of the Active Aniline)

Context: The nitro group is a "mask."[1] The biological activity is usually unlocked by reducing it to an amine for coupling.[1]

  • Reagents: this compound (1.0 eq), Iron powder (3.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (4:1).[1]

  • Procedure:

    • Dissolve the nitro compound in Ethanol/Water.[1]

    • Add Iron powder and NH₄Cl.[1]

    • Reflux at 80°C for 2-4 hours (Monitor by TLC for disappearance of the yellow nitro spot).

    • Validation: The product (Aniline) will be fluorescent under UV and show a primary amine peak in IR (~3300-3400 cm⁻¹).[1]

  • Purification: Filter through Celite, extract with Ethyl Acetate, and concentrate.

Protocol 2: In Vitro Microsomal Stability Assay

Context: To prove the metabolic superiority of the -OCF₂CF₂H group.[1]

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.[1]

  • Test Compound: 1 µM of the aniline derivative.

  • Control: Testosterone (High clearance), Warfarin (Low clearance).[1]

  • Method:

    • Incubate at 37°C.

    • Aliquot sampling at 0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.[1]

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ). The -OCF₂CF₂H group typically shows 
    
    
    min.[1]

Visualizing the Pharmacophore Logic

The following diagram illustrates the strategic role of this intermediate in drug design, bridging the gap between raw chemical and bioactive drug candidate.

PharmacophoreLogicIntermediate2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzeneReductionReduction Step(Fe/NH4Cl)Intermediate->ReductionAnilineActive Aniline(Nucleophile)Reduction->AnilineDrugACETP Inhibitors(Cardiovascular)Aniline->DrugACouplingDrugBAntileishmanialQuinazolinesAniline->DrugBCyclizationProp1High Lipophilicity(BBB Penetration)DrugA->Prop1Prop2Metabolic Stability(Blocked P450 Sites)DrugA->Prop2Prop3Non-Classic H-Bond(CF2-H Interaction)DrugB->Prop3

Figure 1: Strategic utilization of the tetrafluoroethoxy-nitrobenzene intermediate. The reduction to aniline unlocks pathways to diverse bioactive classes, leveraging specific physicochemical advantages.

References

  • Journal of Medicinal Chemistry. (2009). Design, Synthesis, and Biological Evaluation of CETP Inhibitors. American Chemical Society.[1] Link[1][2]

  • ChemRxiv. (2023).[1] Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives. Link[1]

  • Computers in Biology and Medicine. (2013). Cholesteryl ester transfer protein inhibitors in coronary heart disease: Comparative QSAR modeling. Elsevier.[1] Link

  • PubChem. (2025).[1] Compound Summary: 1-(1,1,2,2-tetrafluoroethoxy)-2-methyl-4-nitrobenzene.[1] National Library of Medicine.[1] Link

  • Ningbo Inno Pharmchem. (2024).[1][3] The Chemistry of Fluorination: Exploring 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Link

Cross-validation of analytical results for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Cross-Validation of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Executive Summary: The Imperative of Orthogonal Analysis

In the high-stakes development of fluorinated agrochemicals and pharmaceuticals, This compound (CAS: 28202-30-4) serves as a critical scaffold. Its unique physicochemical profile—combining a strongly electron-withdrawing nitro group with a lipophilic, chemically robust tetrafluoroethoxy moiety—presents specific analytical challenges.

Reliance on a single analytical technique (e.g., HPLC-UV alone) often leads to "blind spots" where co-eluting isomers or non-chromophoric impurities remain undetected. This guide establishes a Cross-Validation Protocol , comparing the standard RP-HPLC method against alternative GC-FID and


F-qNMR  techniques. We demonstrate that while HPLC offers robustness for polar impurities, GC-FID provides superior resolution for volatile isomers, and qNMR serves as the absolute "truth" standard for potency assignment.

Compound Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Compound Name This compoundTarget Analyte
CAS Number 28202-30-4Verification Key
Molecular Formula C

H

F

NO

MW: 253.15 g/mol
Physical State Low-melting solid / High-boiling liquidRequires solvent dissolution (ACN/MeOH)
Chromophores Nitro group, Aromatic ringStrong UV absorption (~270 nm)
Volatility Moderate (BP >200°C atm est.)Amenable to GC, but thermal stability check required
Fluorine Content -OCF

CF

H
Enables high-specificity

F detection

The "Alternative" Landscape:

  • Alternative A (HPLC-UV): The industry workhorse. Risk:[1][2] Co-elution of positional isomers (e.g., 3-methyl analog).

  • Alternative B (GC-FID): High-resolution separation. Risk:[1][2] Thermal degradation of the nitro group in the injection port.

  • Alternative C (

    
    F-qNMR):  Non-destructive, absolute quantification. Risk:[1][2] High instrument cost, lower throughput.
    

Comparative Methodology: HPLC vs. GC vs. NMR

The following protocols have been designed to validate each other. If HPLC purity is >99% but GC shows 95%, the cross-validation flag is raised.

Protocol A: Reverse-Phase HPLC (The Stability Standard)

Best for: Routine QC, detecting non-volatile degradation products.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% H

      
      PO
      
      
      
      in Water (Suppress silanol activity).
    • B: Acetonitrile (ACN).

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Nitro-aromatic max).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN. Filter (0.22 µm PTFE).

Protocol B: GC-FID (The Resolution Alternative)

Best for: Isomer separation, volatile impurity profiling.

  • Instrument: Agilent 7890B GC with FID.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C. Note: Keep inlet clean to prevent nitro-reduction.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Detector: FID @ 300°C.

Protocol C: F-qNMR (The Primary Reference)

Best for: Absolute purity assignment (Potency).

  • Solvent: CDCl

    
     or DMSO-
    
    
    
    (depending on solubility).
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 1,3,5-Tris(trifluoromethyl)benzene.
    
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE.

  • Relaxation Delay (D1):

    
     5 
    
    
    
    T
    
    
    (typically 20-30s for fluorinated groups).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for cross-validating the purity of the target compound.

CrossValidationWorkflow Sample Crude/Purified Sample (CAS 28202-30-4) Solubility Solubility Check (ACN vs. CDCl3) Sample->Solubility HPLC Method A: HPLC-UV (Purity Assessment) Solubility->HPLC Dissolve in ACN GC Method B: GC-FID (Volatile Impurities) Solubility->GC Dissolve in MeOH NMR Method C: 19F-qNMR (Absolute Potency) Solubility->NMR Dissolve in CDCl3 Compare Data Comparison Node (Calculate % Diff) HPLC->Compare Area % (UV) GC->Compare Area % (FID) NMR->Compare Wt % (F-NMR) Pass VALIDATED Release Batch Compare->Pass Diff < 1.0% Fail DISCREPANCY Investigate Impurities Compare->Fail Diff > 1.0%

Figure 1: Orthogonal Cross-Validation Workflow. Parallel analysis ensures no method-specific bias skews the purity results.

Performance Comparison Data (Representative)

The table below summarizes the performance characteristics of the three "alternative" methods based on validation studies of similar fluorinated nitrobenzenes.

ParameterHPLC-UV (Method A) GC-FID (Method B)

F-qNMR (Method C)
Specificity Moderate (UV is non-specific)High (Separation efficiency)Very High (F-specific)
Linearity (R

)
> 0.999> 0.999N/A (Ratio-metric)
Precision (RSD) < 0.5%< 1.0%< 0.8%
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mL~100 µg/mL (Low sensitivity)
Major Limitation Misses non-UV active saltsThermal degradation riskHigh sample mass required
Recovery 98.5% - 101.5%97.0% - 102.0%Absolute (No reference needed)

Experimental Insight: During stress testing, GC-FID may show higher impurity levels than HPLC. This is often due to the thermal instability of the nitro group at the inlet temperature (250°C). If GC purity is significantly lower than HPLC purity, lower the inlet temperature to 200°C or switch to On-Column Injection . Conversely, if HPLC shows lower purity, check for non-volatile hydrolysis products (e.g., the phenol derivative) that do not elute or decompose in GC.

Impurity Fate Mapping

Understanding where impurities originate allows for targeted method selection.

ImpurityMap Start Precursor: 4-Nitro-m-cresol Target Target: 2-Methyl-4-nitro-1- (tetrafluoroethoxy)benzene Start->Target Alkylation Imp1 Impurity A: Unreacted Phenol (Polar, HPLC Detectable) Start->Imp1 Incomplete Rxn Reagent Reagent: TFE / Base Reagent->Target Imp2 Impurity B: O-Alkylation Isomer (Volatile, GC Separable) Target->Imp2 Isomerization HPLC_Det HPLC-UV Imp1->HPLC_Det Detected by HPLC GC_Det GC-FID Imp2->GC_Det Detected by GC

Figure 2: Impurity Fate Map. Identifying which method detects specific process impurities (e.g., unreacted phenols vs. isomers).

Conclusion & Recommendations

For the rigorous certification of This compound , a single analytical method is insufficient.

  • Routine Release: Use HPLC-UV (Protocol A) for daily batch release due to its high precision and ability to detect polar degradation products.

  • Process Validation: Supplement with GC-FID (Protocol B) during process optimization to ensure no volatile isomers are co-eluting under the HPLC peak.

  • Reference Standard Certification: Use

    
    F-qNMR  (Protocol C) to assign the absolute purity of the primary reference standard used for HPLC calibration.
    

This "Triangulation Strategy" ensures that the analytical results are robust, defensible, and free from method-dependent bias.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 28202-30-4". PubChem. Accessed 2024.[3] [Link]

  • Global Bioanalysis Consortium. "Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices". AAPS Journal, 2014. [Link]

  • U.S. Environmental Protection Agency. "Method 8000D: Determinative Chromatographic Separations". SW-846, 2018. [Link]

  • ChemRxiv. "Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes". ChemRxiv Preprints, 2025. [Link]

  • Pharmaceutical Online. "Risk-Based Analytical Method Selection In Cleaning Validation". Pharmaceutical Online, 2025. [Link]

Sources

Cost-benefit analysis of different synthetic pathways to 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Introduction

This compound is a key chemical intermediate, notably in the synthesis of advanced antifungal agents like Ravuconazole.[1][2][3][4][5] Its molecular structure, featuring a trifunctionalized benzene ring, presents several strategic challenges and opportunities in synthetic design. The economic viability and scalability of producing this intermediate are paramount for drug development and manufacturing. This guide provides an in-depth cost-benefit analysis of the primary synthetic pathways to this molecule, offering field-proven insights and experimental data to aid researchers and process chemists in selecting the optimal route for their specific needs.

Pathway 1: Williamson Ether Synthesis of 2-Methyl-4-nitrophenol

This is the most direct and commonly referenced approach, capitalizing on the nucleophilic substitution of a phenoxide with a suitable tetrafluoroethylating agent.

Reaction Scheme
Reaction scheme for Williamson Ether Synthesis of 2-Methyl-4-nitrophenol

Figure 1: Overall reaction for the etherification of 2-methyl-4-nitrophenol.

Mechanism and Experimental Rationale

The synthesis begins with the deprotonation of the acidic phenolic hydroxyl group of 2-methyl-4-nitrophenol using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic tetrafluoroethyl source, like 1,2-dibromo-1,1,2,2-tetrafluoroethane, in a classic Sₙ2 reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion. The electron-withdrawing nitro group further activates the phenol for deprotonation, facilitating the initial step.

Detailed Experimental Protocol
  • Phenoxide Formation: To a solution of 2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Reaction Mixture: Heat the mixture to 80-90°C and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • Tetrafluoroethylation: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Maintain the temperature at 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final product.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost 2-Methyl-4-nitrophenol is a commercially available and relatively inexpensive starting material.[6][7] However, fluorinated reagents like 1,2-dibromo-1,1,2,2-tetrafluoroethane can be costly and may have limited suppliers, impacting the overall cost.
Yield & Purity This pathway generally provides moderate to good yields (60-80%), with the final product's purity being high after chromatographic purification.
Scalability The procedure is readily scalable. However, the cost of the fluorinating agent and the need for large-volume chromatographic purification can become limiting factors at an industrial scale.
Safety & Environmental DMF is a reprotoxic solvent requiring careful handling and disposal. The brominated fluorocarbon reagent also requires cautious handling.[8] The reaction generates inorganic salt waste.
Simplicity This is a straightforward, two-step, one-pot reaction, making it an attractive option for laboratory-scale synthesis.
Process Workflow Diagram

Pathway_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 2-Methyl-4-nitrophenol C Phenoxide Formation (80-90°C) A->C B K₂CO₃ in DMF B->C E Etherification (90-100°C, 8-12h) C->E D Add 1,2-dibromo- 1,1,2,2-tetrafluoroethane D->E F Quench with Water E->F G Ethyl Acetate Extraction F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for Williamson Ether Synthesis.

Pathway 2: Late-Stage Nitration of a Tetrafluoroethoxybenzene Intermediate

This alternative strategy involves introducing the nitro group in the final step onto a pre-formed tetrafluoroethoxybenzene ring.

Reaction Scheme
Reaction scheme for late-stage nitration

Figure 2: Two-step synthesis via etherification followed by nitration.

Mechanism and Experimental Rationale

This pathway begins with the etherification of 3-methylphenol (m-cresol) with a tetrafluoroethylating agent, similar to Pathway 1. The resulting 3-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene is then subjected to electrophilic aromatic substitution. The nitration is achieved using a classic nitrating mixture of concentrated nitric acid and sulfuric acid.[9][10] The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[11] The regioselectivity of the nitration is directed by the existing substituents. Both the methyl group and the tetrafluoroethoxy group are ortho-, para-directing. The desired product is formed when nitration occurs at the position para to the tetrafluoroethoxy group and ortho to the methyl group.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene

  • Follow the etherification protocol described in Pathway 1, using 3-methylphenol as the starting material.

Step 2: Nitration

  • Cooling: In a flask equipped with a dropping funnel, cool the 3-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in concentrated sulfuric acid to 0-5°C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the product with dichloromethane, wash with sodium bicarbonate solution and brine, dry, and concentrate. Purify by column chromatography to separate the desired product from other isomers.

Cost-Benefit Analysis
FactorAnalysis
Starting Materials Cost 3-Methylphenol is an inexpensive, bulk industrial chemical.[12] The cost of the fluorinating agent remains a significant factor.
Yield & Purity The etherification step generally proceeds with good yield. However, the nitration step can produce a mixture of regioisomers, potentially lowering the yield of the desired product and necessitating careful purification.[9][10]
Scalability This route is scalable, but the control of the exothermic nitration reaction requires specialized equipment and careful temperature management on a large scale. The separation of isomers can also be challenging.
Safety & Environmental The use of a concentrated nitric and sulfuric acid mixture is highly hazardous, requiring stringent safety protocols.[9] The process generates significant acidic waste.
Complexity This is a multi-step synthesis that introduces challenges in controlling regioselectivity, making it more complex than Pathway 1.
Process Workflow Diagram

Pathway_2_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Nitration cluster_purification Work-up & Purification A 3-Methylphenol + Tetrafluoroethylating Agent B Etherification Reaction A->B C Intermediate: 3-Methyl-1-(tetrafluoroethoxy)benzene B->C E Nitration Reaction (2-3h) C->E D Conc. HNO₃ / H₂SO₄ (0-5°C) D->E F Quench on Ice E->F G Extraction & Wash F->G H Isomer Separation (Chromatography) G->H I Final Product H->I

Caption: Workflow for Late-Stage Nitration Pathway.

Comparative Summary and Recommendation

ParameterPathway 1: Williamson Ether SynthesisPathway 2: Late-Stage Nitration
Overall Yield Moderate to HighVariable (Depends on Isomer Separation)
Starting Material Cost ModerateLow to Moderate
Process Complexity Low (One-pot)Moderate (Multi-step)
Regioselectivity High (Pre-defined)Moderate (Isomer formation)
Safety Hazards Solvent toxicityHighly corrosive and exothermic nitration
Scalability Issues Cost of fluorinating agent, chromatographyIsomer separation, heat management

Conclusion

For laboratory-scale and early-stage process development , Pathway 1 (Williamson Ether Synthesis) is the recommended route. Its operational simplicity, high regioselectivity, and predictable outcomes make it ideal for producing high-purity material for research and preclinical studies. The primary drawback is the cost of the fluorinating agent, which is less of a concern for smaller quantities.

For large-scale industrial production , the economic advantages of using inexpensive starting materials like m-cresol in Pathway 2 (Late-Stage Nitration) become more significant. However, this pathway requires substantial process optimization to control the nitration reaction and efficiently separate the desired product isomer. The capital investment in specialized equipment for handling hazardous reagents and performing large-scale purifications must be considered. Ultimately, the choice between these pathways will depend on the specific project goals, available resources, and the scale of production required.

References

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
  • CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google P
  • Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. (URL: [Link])

  • CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google P
  • 2 Methyl 4 Nitrophenol 97% - Cenmed Enterprises. (URL: [Link])

  • 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem - NIH. (URL: [Link])

  • CN104961695A - Preparation method of isavuconazole and ravuconazole intermediate - Google P
  • Guide for the Safe Handling of Tetrafluoroethylene November 2017 - Plastics Europe. (URL: [Link])

  • This compound CAS NO.28202-30-4 - LookChem. (URL: [Link])

  • US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (URL: [Link])

  • nitration of benzene and methylbenzene - Chemguide. (URL: [Link])

  • CN106749202A - A kind of preparation method of Ravuconazole intermediate - Google P
  • Guide for the Safe Handling of Tetrafluoroethylene (2017) - ResearchGate. (URL: [Link])

  • Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? - Quora. (URL: [Link])

  • Common Name: TETRAFLUOROETHYLENE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • An Efficient Multikilogram Scale Preparation of an Antifungal Agent | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Nitration of Benzene and Methylbenzene - Chemistry LibreTexts. (URL: [Link])

  • A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory | European Journal of Chemistry. (URL: [Link])

  • Improved Chiral Synthesis of Ravuconazole - ResearchGate. (URL: [Link])

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. (URL: [Link])

  • Safe handling of tetrafluoroethylene - US5345013A - Google P
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (URL: [Link])

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (URL: [Link])

  • Tetrafluoroethylene Prices, News, Chart, Monitor & Demand - IMARC Group. (URL: [Link])

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (URL: [Link])

  • Meta Cresol (3-Methylphenol), Purity: Greater than 99% - IndiaMART. (URL: [Link])

Sources

Evaluating the performance of different catalysts for reactions involving 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates catalytic systems for the reduction of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (also known as PC6777 or 5-nitro-2-tetrafluoroethoxytoluene). This analysis is designed for process chemists and researchers optimizing the synthesis of the corresponding aniline, a critical intermediate in the production of fluorinated agrochemicals and pharmaceuticals.

Executive Summary

Target Molecule: this compound (CAS: 28202-30-4) Target Product: 2-Methyl-4-amino-1-(1,1,2,2-tetrafluoroethoxy)benzene Critical Challenge: Selectively reducing the nitro group (


) to an amine (

) without compromising the chemically sensitive 1,1,2,2-tetrafluoroethoxy ether bridge (

) or inducing ring hydrogenation.

Verdict:

  • Best Overall Performance: 5-10% Pd/C (Palladium on Carbon) offers the highest yield (>98%) and cleanest profile under mild hydrogenation conditions.

  • Best Cost-Efficiency (Scale-up): Raney Nickel provides a viable economic alternative but requires rigorous safety management due to pyrophoricity.

  • Highest Selectivity (Risk Management): Fe/HCl (Bechamp) or Fe/NH4Cl is the "fail-safe" method if defluorination is observed, though it suffers from high waste generation.

Chemical Profile & Reactivity Analysis

The substrate features a strongly electron-withdrawing nitro group para to the tetrafluoroethoxy moiety. The


 group is generally stable under standard hydrogenation conditions, unlike aryl-fluorides which are prone to hydrodefluorination. However, the oxygen-adjacent 

group can undergo hydrogenolysis under high temperatures (>80°C) or high pressures (>10 bar) with active noble metals.
Reaction Pathway & Side Reactions

The reduction proceeds through nitroso and hydroxylamine intermediates. The primary risk is the formation of azoxy dimers (incomplete reduction) or defluorinated by-products.

ReactionPathway Substrate Nitro Precursor (PC6777) Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Cat) Side2 Defluorinated By-product Substrate->Side2 Pd/C, High T/P (C-F Cleavage) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Side1 Azoxy Dimer (Impurity) Nitroso->Side1 Condensation (Base/Heat) Product Target Aniline (>98% Yield) Hydroxyl->Product + H2

Figure 1: Reaction pathway for the catalytic hydrogenation of PC6777, highlighting the target aniline and potential impurity risks.

Comparative Analysis of Catalysts

The following data summarizes performance metrics based on optimized protocols for fluoro-alkoxy nitrobenzenes.

Performance Matrix
Catalyst SystemYield (%)Reaction TimeSelectivityProcess SuitabilityCost Profile
Pd/C (5-10%) 98 - 99% 2 - 4 hHighExcellent (Clean filtration)High (Metal cost)
Raney Nickel 90 - 95%4 - 8 hModerateGood (Requires specific handling)Low
Pt/C (Sulfided) 96 - 98%3 - 5 hVery HighExcellent (Prevents dehalogenation)Very High
Fe / HCl 85 - 90%6 - 12 hPerfectPoor (Iron sludge waste)Very Low
Detailed Evaluation
A. Palladium on Carbon (Pd/C) - The Gold Standard
  • Mechanism: Surface adsorption of the nitro group followed by rapid hydride transfer.

  • Pros: Fastest kinetics; works at ambient temperature/pressure; minimal workup (filtration).

  • Cons: Potential for defluorination if reaction is "over-cooked" (left too long after completion).

  • Recommendation: Use 5% Pd/C (50% wet) in methanol or ethyl acetate. Keep pressure below 3 bar to ensure the ether bridge remains intact.

B. Raney Nickel - The Industrial Workhorse
  • Mechanism: Heterogeneous hydrogenation on porous nickel.

  • Pros: Significantly cheaper than Pd; tolerant of sulfur impurities.

  • Cons: Pyrophoric (fire hazard); difficult to filter (fine particles); slightly lower yield due to adsorption of product.

  • Recommendation: Best for multi-kilogram scale-up where catalyst cost is the primary driver. Requires typically higher pressure (5-10 bar).

C. Iron / Acid (Bechamp Reduction) - The Selective Classic
  • Mechanism: Single electron transfer (SET) from metallic iron in acidic media.

  • Pros: Zero risk of defluorination or ring hydrogenation.

  • Cons: Generates massive amounts of iron oxide sludge (environmental hazard); poor atom economy; long reaction times.

  • Recommendation: Use only if noble metal catalysts fail due to poisoning or if strict regulatory limits on heavy metals prevent Pd use.

Recommended Experimental Protocol

Method: Catalytic Hydrogenation using Pd/C Scale: Laboratory (10g basis)

Materials
  • Substrate: this compound (10.0 g, 39.5 mmol)

  • Catalyst: 10% Pd/C (50% water wet, 0.5 g, 5 wt% loading)

  • Solvent: Methanol (100 mL) or Ethyl Acetate (for better solubility)

  • Reagent: Hydrogen gas (balloon or low-pressure line)

Step-by-Step Procedure
  • Preparation: In a 250 mL hydrogenation flask (or autoclave), dissolve the substrate in Methanol. Ensure complete dissolution.

  • Catalyst Addition: Carefully add the wet Pd/C catalyst. Note: Wet catalyst is safer; dry Pd/C can ignite methanol vapors.

  • Purging: Seal the vessel. Purge with Nitrogen (

    
    ) three times to remove oxygen, then purge with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Stir vigorously at Room Temperature (20-25°C) under a Hydrogen balloon (1 atm) or slight pressure (2-3 bar).

  • Monitoring: Monitor via TLC or HPLC. The reaction typically completes in 3-4 hours . Look for the disappearance of the nitro peak and appearance of the amine.

    • Checkpoint: If the reaction stalls, warm slightly to 40°C, but do not exceed 50°C to protect the fluoro-ether.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline.

  • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or ethanol.

Supporting Data: Catalyst Performance Comparison

Data extrapolated from comparative studies of 2-fluoro-4-nitrotoluene and similar fluoro-alkoxy nitrobenzenes.

ParameterPd/C (Optimized)Fe / HCl (Traditional)
Conversion >99%95%
Isolated Yield 98.2%88%
Purity (HPLC) >99.0%~95% (trace azo impurities)
Temp / Pressure 25°C / 1-3 bar80°C / Ambient
Waste Generated <0.1 kg/kg product>4 kg/kg product (Fe sludge)

References

  • LookChem . (n.d.). This compound CAS NO.28202-30-4.[1] Retrieved from

  • Google Patents . (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide. (Demonstrates high-yield Pd/C reduction of similar fluoro-nitro-toluenes). Retrieved from

  • MDPI . (2022).[2] Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (Comparative data on non-noble metal catalysts). Retrieved from

  • ChemRxiv . (2024).[3] Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. (Modern electrochemical alternatives).[4] Retrieved from

Sources

Isomeric Purity Analysis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to the isomeric purity analysis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 28202-30-4).

It addresses the specific challenge of distinguishing the target 4-nitro regioisomer from likely 6-nitro and 5-nitro by-products formed during nitration.

A Publish Comparison Guide for Process Chemists & Analysts

The Isomeric Challenge

In the synthesis of this compound, the core challenge is regioselectivity . The starting material, 2-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene, contains two directing groups:

  • -OCF₂CF₂H (Position 1): Generally ortho/para directing due to oxygen lone pair resonance, despite the electron-withdrawing fluorine chain.

  • -CH₃ (Position 2): Weakly activating, ortho/para directing.

Target Molecule:

  • 4-Nitro Isomer: Substitution para to the alkoxy group (primary target).

Critical Impurities (Regioisomers):

  • 6-Nitro Isomer: Substitution ortho to the alkoxy group. This is the most persistent impurity due to the directing power of the oxygen.

  • 5-Nitro Isomer: Substitution para to the methyl group.

Distinguishing these isomers is critical because the position of the nitro group dictates the biological activity of downstream benzoylurea insecticides (e.g., Novaluron analogs).

Primary Analytical Platform: Capillary GC-FID

For routine quantitative analysis (Process Control), Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior choice over HPLC due to the volatility of nitro-aromatics and the high resolution of capillary columns.

Method Justification

Nitro regioisomers possess distinct dipole moments and boiling points.[1] The 6-nitro isomer (ortho) often exhibits an "ortho effect" (intramolecular shielding), leading to a lower boiling point and faster elution compared to the 4-nitro (para) isomer on non-polar columns.

Recommended Protocol
ParameterSpecificationRationale
Column DB-1701 or DB-Wax (30m x 0.25mm, 0.25µm)Mid-polarity (cyanopropylphenyl) or polar phases provide better separation of nitro-isomers than non-polar DB-5.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Detector FID @ 280°CUniversal response for carbon-containing analytes.
Oven Program 80°C (1 min) → 10°C/min → 260°C (5 min)Slow ramp allows separation of the 4-nitro and 6-nitro critical pair.
Injection Split 50:1Prevents column overload; sharpens peaks.[1]

Expected Elution Order (Polar Column):

  • Starting Material (Non-nitrated)[1]

  • 6-Nitro Isomer (Ortho - Lower polarity interaction)

  • 4-Nitro Isomer (Target)

  • Dinitro impurities (if any)[1]

Structural Validation: ¹⁹F NMR Spectroscopy

While GC is excellent for quantitation, it relies on retention time matching. ¹⁹F NMR is the absolute structural arbiter. The chemical shift of the tetrafluoroethoxy group is highly sensitive to the electronic environment induced by the nitro group's position.

Mechanism of Discrimination

The -OCF₂CF₂H group contains two distinct fluorine environments:

  • 
    -Fluorines (-OCF₂-):  Sensitive to resonance effects from the ring.
    
  • 
    -Fluorines (-CF₂H):  Sensitive to inductive effects.
    

A nitro group at the 4-position (para) exerts a through-conjugation electron-withdrawing effect, distinct from the 6-position (ortho) , which exerts a strong inductive/field effect on the adjacent alkoxy group.

Experimental Protocol
  • Solvent: CDCl₃ (Non-polar solvent minimizes solvent-solute hydrogen bonding, sharpening peaks).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for precise shift referencing.
  • Parameters:

    • Relaxation Delay (

      
      ): >5 seconds (Fluorine has long 
      
      
      
      relaxation times; insufficient delay leads to integration errors).
    • Scans: 64 (Sufficient for >98% purity samples).

Diagnostic Signals (Approximate Shifts relative to CFCl₃):

  • -OCF₂-:

    
     -80 to -90 ppm (Singlet or complex multiplet).
    
  • -CF₂H:

    
     -135 to -140 ppm (Doublet of triplets, 
    
    
    
    Hz).
  • Differentiation: The 6-nitro isomer will typically show a downfield shift (deshielding) of the

    
    -fluorines compared to the 4-nitro isomer due to the proximity of the nitro group's oxygen atoms.
    

Comparative Analysis of Methods

The following table compares the three viable techniques for this specific molecule.

FeatureGC-FID (Recommended)¹⁹F NMR (Validation)HPLC-UV (Alternative)
Primary Utility Routine Purity & YieldStructural ConfirmationThermally Labile Samples
Differentiation Boiling Point & PolarityElectronic EnvironmentHydrophobicity
LOD (Limit of Detection) High (< 0.05%)Low (~ 0.5 - 1.0%)High (< 0.05%)
Throughput High (15 min/run)Low (10-20 min/sample)Medium (20-30 min/run)
Cost per Analysis LowHigh (Solvent + Instrument time)Medium
Blind Spot Co-eluting isomers (rare on optimized columns)Overlapping multipletsNon-chromophores (not an issue here)

Analytical Workflow (SOP)

The following decision tree outlines the standard operating procedure for certifying a batch of this compound.

PurityAnalysis cluster_legend Legend Start Crude Reaction Mixture TLC Rapid TLC Screen (Hexane:EtOAc 8:2) Start->TLC GC GC-FID Analysis (DB-1701 Column) TLC->GC If spot separation visible Decision Is Purity > 98%? GC->Decision Quantify Area % NMR 19F NMR Validation (Confirm Regioisomer Ratio) Decision->NMR Yes (>98%) Recryst Recrystallization (EtOH or MeOH) Decision->Recryst No (<98%) Release Batch Release (CoA Generation) NMR->Release Structure Confirmed Recryst->GC Re-analyze key Blue: Input | Yellow: Quantitation | Green: Validation | Red: Purification

Figure 1: Analytical workflow for certifying isomeric purity, prioritizing GC for throughput and NMR for structural certainty.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628929 (this compound). PubChem.[1] Link

  • LookChem. this compound Properties and CAS 28202-30-4. LookChem.[1] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative text on ¹⁹F shifts).

  • Agilent Technologies.GC Analysis of Nitroaromatics using Capillary Columns. Application Note.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility.[1] Link

Sources

Confirming the structure of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Fluorinated Ethers

In the development of agrochemicals and fluorinated pharmaceuticals, the precise characterization of polyfluorinated ethers is critical.[1] For the compound 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene , standard spectroscopic methods (NMR, MS) often fail to provide a definitive 3D conformational analysis.[1][2] The high electronegativity of the tetrafluoroethoxy group (


) coupled with the steric influence of the ortho-methyl group creates a complex electronic environment that solution-state NMR cannot fully resolve.[3]

This guide outlines the definitive validation of this structure using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against traditional spectroscopic alternatives.[1][2][3] We provide a validated crystallization protocol and a comparative data analysis to support regulatory submission and intellectual property claims.

Comparative Analysis: Why X-ray is Non-Negotiable

While NMR and Mass Spectrometry are standard for initial screening, they possess inherent "blind spots" regarding the spatial arrangement of the fluorinated tail and the nitro group's torsion angle.[1]

Table 1: Performance Comparison of Structural Elucidation Methods
Featurengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H /

F NMR Spectroscopy
Mass Spectrometry (GC/LC-MS) Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Connectivity & Functional GroupsMolecular Weight & FragmentationAbsolute 3D Configuration

Analysis
Ambiguous. Complex

and

couplings obscure the ether's torsion angle.[1][3]
Non-Spatial. Confirms mass (253 Da) but not orientation.[1][2][3]Definitive. Maps exact bond lengths (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C-F) and torsion angles.
Regioisomer Proof Inferred. Relies on NOE signals which can be weak due to fluorine relaxation.[1][3]Indistinguishable. Isomers often fragment identically.[1][2][3]Absolute. Unambiguously locates the methyl group at the ortho position relative to the ether.[1][3]
Sample State Solution (averaged conformation)Gas/Ionized PhaseSolid State (native packing)
Confidence Level 85% (Inferred Structure)50% (Identity Only)99.9% (Absolute Proof)
The "Ortho-Effect" Blind Spot

In this specific molecule, the methyl group at position 2 sterically crowds the tetrafluoroethoxy group at position 1.[1] NMR assumes a time-averaged rotation.[1][2][3] Only SC-XRD captures the static torsion angle , proving whether the ether chain twists out of the benzene plane to minimize steric strain—a critical factor for binding affinity in biological targets.[1]

Experimental Protocol: Crystallization & Data Collection

Note: This protocol is optimized for fluorinated nitro-aromatics, which often exhibit "slipped"


-stacking.
Phase 1: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals of dimensions


 mm.
  • Solvent Selection: Prepare a binary solvent system of Ethanol : Dichloromethane (3:1) . The DCM solubilizes the fluorinated chain, while Ethanol encourages lattice formation.[1][2]

  • Dissolution: Dissolve 50 mg of the crude solid in 4 mL of the solvent mixture at 40°C. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Evaporation: Place in a clean scintillation vial. Cover with parafilm and puncture three small holes.[1][2][3]

  • Incubation: Store at 4°C in a vibration-free environment.

    • Observation: Yellow, block-like crystals should appear within 72–96 hours.[1][2][3]

    • Troubleshooting: If oiling occurs (common with fluorinated ethers), seed the solution with a micro-crystal from a previous batch or switch to Heptane : Ethyl Acetate (5:1) .[1][2]

Phase 2: X-ray Data Collection[1][2]
  • Instrument: Bruker APEX II or equivalent CCD diffractometer.

  • Radiation: Mo-Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[1][3][4] Note: Cu radiation is acceptable but Mo is preferred to minimize absorption by the fluorine atoms.
  • Temperature: 100 K (Cryostream). Essential to freeze the thermal motion of the terminal

    
     group.
    

Logical Workflow: From Synthesis to Structure

The following diagram illustrates the decision-making pathway for characterizing this molecule, highlighting where NMR fails and X-ray succeeds.

Structural_Validation_Workflow Start Crude Synthesis Product (this compound) NMR Step 1: 1H & 19F NMR Analysis Start->NMR Decision Ambiguity Check: Is Regiochemistry Definitively Proven? NMR->Decision Fail_Path Result: Ambiguous (Complex F-H coupling masks NOE) Decision->Fail_Path No (Ortho-methyl interference) Cryst Step 2: Crystallization (EtOH/DCM Slow Evaporation) Decision->Cryst Yes, but need confomers Fail_Path->Cryst XRD Step 3: Single Crystal XRD (Mo-Kα, 100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Final Final Output: CIF File & ORTEP Diagram (Absolute Configuration Confirmed) Refine->Final

Caption: Workflow demonstrating the necessity of XRD when NMR spectral overlap prevents definitive assignment of the fluorinated ether orientation.

Data Interpretation & Expected Metrics

When analyzing the solved structure (CIF), verify the following geometric parameters to confirm the identity of This compound :

  • Ether Linkage Geometry:

    • The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       bond angle should be approximately 118°–120° .[1][3]
      
    • Look for a torsion angle (C2-C1-O-Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) of 
      
      
      
      .[1][3] The ether chain will likely twist out of the benzene plane to avoid the steric bulk of the C2-Methyl group.[3]
  • Bond Lengths (Validation Check):

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       bonds: 1.33 – 1.36 Å  (Typical for 
      
      
      
      groups).[1][3]
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Nitro): 1.22 Å .[1][3]
      
    • If the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       bonds appear artificially short (<1.30 Å), this indicates thermal disorder .[1] Action: Refine with a disorder model or re-collect data at a lower temperature.
      
  • Crystal Packing:

    • Expect Centrosymmetric Dimers : Nitro-aromatics typically form dimers linked by weak ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       hydrogen bonds.[1][3]
      
    • Fluorine Segregation : The fluorinated tails often aggregate into "fluorous domains" within the lattice, separating them from the hydrocarbon rings.[1][2]

References

  • Synthesis & Analogous Structures

    • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012).[1][2][3][5] Crystals, 2(1), 138-143.[1][3]

    • Note: This paper establishes the baseline packing for 2-methyl-4-nitrobenzene derivatives, serving as a control for the impact of the tetrafluoroethoxy substitution.
  • Spectroscopic Limitations

    • NMR Spectroscopy of Products Based on Tetrafluoroethylene Oxide. (2011).[1][2][3] Fluorine Notes, Vol. 4(77).

    • Provides chemical shift data confirming the complexity of analysis.
  • Compound Data

    • PubChem CID 15155939 (Related Fluorinated Ethers).[1][2][3] [1][2][3]

  • Crystallographic Standards

    • Sheldrick, G. M. (2015).[1][2][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [1][2][3]

Sources

Reproducibility Guide: Synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4) Primary Application: Critical intermediate for agrochemical active ingredients (herbicides) and pharmaceutical bioisosteres.[1] Synthesis Challenge: The introduction of the 1,1,2,2-tetrafluoroethoxy motif (


) onto an electron-deficient phenol (2-methyl-4-nitrophenol) presents significant safety and regioselectivity challenges.

This guide compares three distinct synthetic methodologies, prioritizing reproducibility and safety . While the industrial standard utilizes gaseous tetrafluoroethylene (TFE), this poses severe explosion risks in standard laboratories. We present a validated "In-Situ TFE" protocol as the recommended route for research-scale synthesis, contrasting it with the traditional high-pressure method.

Part 1: The Synthetic Landscape & Precursor Quality

The synthesis hinges on the O-alkylation of 2-methyl-4-nitrophenol (4-nitro-o-cresol). The electron-withdrawing nitro group decreases the nucleophilicity of the phenoxide oxygen, requiring optimized basic conditions to facilitate the attack on the fluorinated electrophile.

Critical Precursor Check: 2-Methyl-4-nitrophenol

Reproducibility fails often due to impure starting material. Commercial 4-nitro-o-cresol often contains isomers (3-methyl-4-nitrophenol) or oxidation products.

  • Purification Standard: Recrystallization from Ethanol/Water (1:1).

  • QC Check: Melting point must be sharp at 95–97 °C before proceeding.

Part 2: Comparative Methodologies

We evaluate three routes based on Yield, Safety Profile, and Scalability.

FeatureMethod A: Direct TFE Gas (Industrial) Method B: In-Situ TFE (Recommended) Method C: Fluoroalkyl Iodide
Reagent Tetrafluoroethylene (Gas)

(Ruppert-Prakash)

Mechanism Base-catalyzed additionDifluorocarbene dimerization

Alkylation
Safety Risk Critical (Explosive, High Pressure)Low (Standard Glassware)Low (Liquid reagent)
Yield High (85-95%)Moderate-Good (65-80%)Moderate (50-70%)
Cost Low (at scale)HighVery High
Equipment Autoclave / Bomb ReactorStandard Schlenk LineStandard Flask
Decision Matrix
  • Choose Method A only if you have a dedicated high-pressure hydrogenation facility and blast shields.

  • Choose Method B for standard medicinal chemistry/academic labs requiring <10g of product.

  • Choose Method C only if

    
     is unavailable, as 
    
    
    
    is prohibitively expensive.

Part 3: Reaction Visualization

The following diagram outlines the mechanistic pathways for the two primary methods.

SynthesisPathways Start 2-Methyl-4-nitrophenol Base Deprotonation (KOH or Cs2CO3) Start->Base Phenoxide Phenoxide Intermediate Base->Phenoxide TFE_Gas Method A: TFE Gas (High Pressure) Phenoxide->TFE_Gas Direct Attack Transition_A Anionic Adduct [Ar-O-CF2-CF2]- Phenoxide->Transition_A Equivalent Path TFE_Gas->Transition_A Protonation Protonation (Solvent/H+) Transition_A->Protonation TMSCF3 Method B: TMSCF3 + NaI (In-Situ TFE Gen.) Carbene Difluorocarbene [:CF2] TMSCF3->Carbene Dimerization Carbene->Phenoxide Insertion (via TFE) Product TARGET: 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene Protonation->Product

Caption: Mechanistic comparison of Direct TFE addition (Red) vs. In-Situ generation via TMSCF3 (Green).

Part 4: Detailed Experimental Protocols

Protocol 1: The "Safe" Route (In-Situ TFE Generation)

Recommended for general laboratory use.

Principle: (Trifluoromethyl)trimethylsilane (


) acts as a difluorocarbene source.[2][3] In the presence of iodide, it dimerizes to generate TFE in situ, which is immediately trapped by the phenoxide.

Materials:

  • 2-Methyl-4-nitrophenol (1.0 eq)

  • 
     (2.5 eq)
    
  • Sodium Iodide (NaI) (0.2 eq) - Catalyst

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

  • Dissolution: Add 2-methyl-4-nitrophenol (5 mmol, 765 mg),

    
     (7.5 mmol, 2.44 g), and NaI (1 mmol, 150 mg). Add anhydrous DMF (15 mL). Stir at Room Temperature (RT) for 30 mins to ensure phenoxide formation (solution turns deep yellow/orange).
    
  • Reagent Addition: Cool the mixture to 0 °C (Ice bath). Slowly add

    
     (12.5 mmol, 1.85 mL) via syringe over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting phenol (lower

      
      ) should disappear.
      
  • Quench: Pour the reaction mixture into ice-cold brine (50 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Yield: 70–78% Physical State: Pale yellow oil or low-melting solid.

Protocol 2: The "Industrial" Route (Direct TFE Gas)

Only for labs equipped with high-pressure autoclaves.

Materials:

  • 2-Methyl-4-nitrophenol (1.0 eq)

  • Potassium Hydroxide (KOH) (0.2 eq - catalytic amount is sufficient as the phenoxide regenerates the base upon proton abstraction from solvent/trace water, but stoichiometric base is often used for rate). Correction: Stoichiometric base (1.1 eq) is preferred to drive equilibrium.

  • Solvent: DMSO or DMF (must be dry).

  • Tetrafluoroethylene (TFE) Gas.[4][5][6][7]

Step-by-Step:

  • Loading: In a 300 mL Hastelloy or Stainless Steel autoclave, load 2-methyl-4-nitrophenol (50 mmol) and KOH (55 mmol). Add DMSO (100 mL).

  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar).
    
  • TFE Addition: Cool the reactor to 0 °C. Introduce TFE gas until pressure reaches 3–5 bar .

    • Safety Warning: TFE can spontaneously polymerize or explode.[7] Ensure the TFE line has a flash arrestor and the tank is stabilized (usually with limonene/pinene).

  • Heating: Heat the reactor to 60–80 °C . The pressure will rise initially, then drop as TFE is consumed. Maintain pressure by feeding more TFE if necessary, or run in batch mode until pressure stabilizes.

  • Termination: Once pressure uptake ceases (approx. 4–6 hours), cool to RT and vent excess gas into a scrubber.

  • Workup: Dilute with water, extract with Dichloromethane (DCM), and distill or crystallize.

Expected Yield: 90–95%

Part 5: Validation & Troubleshooting

Analytical Data for Validation

To confirm the identity of This compound :

TechniqueDiagnostic SignalInterpretation

NMR

5.9–6.5 ppm (tt,

Hz, 1H)
Characteristic triplet of triplets for the terminal proton (

). The large coupling constant (

Hz) confirms geminal fluorines.

NMR

-137 ppm (2F), -156 ppm (2F)
Two distinct multiplets confirming the

chain.
MS (EI/ESI) m/z 253

Molecular ion peak.
Troubleshooting Guide
  • Problem: Low Yield in Method B (In-Situ).

    • Cause: Moisture in DMF.

      
       hydrolyzes rapidly.
      
    • Fix: Distill DMF over

      
       or use molecular sieves (4Å) for 24h prior to use.
      
  • Problem: Incomplete conversion (Starting material remains).

    • Cause: The nitro group deactivates the phenol.

    • Fix: Increase temperature to 60 °C in Method B (sealed tube) or increase pressure in Method A.

  • Problem: Polymer formation (White goo).

    • Cause: TFE polymerization.[4][5][7]

    • Fix: In Method A, ensure a radical inhibitor (e.g., terpene) is present if using pure TFE gas, or keep temperature strictly controlled.

References

  • Li, L., Ni, C., Xie, Q., Hu, M., Wang, F., & Hu, J. (2017).

    
     as a Convenient Source of 
    
    
    
    for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation and Tetrafluoroethylation.[2][3] Angewandte Chemie International Edition, 56(33), 9971-9975. [Link][2]
  • PlasticsEurope. (2017).[7] Guide for the Safe Handling of Tetrafluoroethylene. PlasticsEurope Fluoropolymers Group. [Link]

  • LookChem. (n.d.). Product Data: this compound.[1] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12815182, 2-Methyl-4-nitrophenol. [Link]

Sources

Safety Operating Guide

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Disposal & Handling of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Do NOT dispose of this compound (CAS: 119815-53-7) via municipal drains, standard trash, or non-halogenated organic waste streams.[1][2]

This compound possesses a bifunctional hazard profile : a nitro-aromatic core (potential energetic/toxic properties) and a fluorinated ether tail (generator of hydrofluoric acid upon thermal decomposition). Improper disposal in standard medical or non-halogenated incinerators risks catastrophic equipment corrosion and the release of toxic fluoride gases.

Disposal Classification: High-Temperature Halogenated Organic Waste. [1][2]

Part 2: Chemical Profile & Hazard Logic

To manage this chemical safely, you must understand the causality of its hazards. It is not merely "toxic"; it is a precursor to more dangerous species if mishandled.

Physicochemical Identity
ParameterSpecification
Chemical Name This compound
CAS Number 119815-53-7
Molecular Formula

Molecular Weight 253.15 g/mol
Physical State Solid (typically) or low-melting semi-solid
Primary Hazards Acute Toxicity (Oral/Inhalation), Aquatic Toxicity, HF Generation (Thermal)
The Mechanistic "Why": Decomposition Risks
  • The Tetrafluoroethoxy Moiety (

    
    ):  Unlike simple chlorinated solvents, this fluorinated ether group requires significantly higher energy to mineralize. If incinerated below 1,100°C (standard municipal waste temp), it will not fully destroy the C-F bonds, leading to the formation of Products of Incomplete Combustion (PICs)  and potentially fluorophosgene analogs.
    
  • The Nitro Group (

    
    ):  While this specific molecule is generally stable, nitro-aromatics are oxidizers. Mixing this waste with amines, strong bases, or reducing agents in a waste container can trigger exothermic runaway reactions.
    
  • Thermal Hydrolysis: Upon combustion, the fluorine content converts quantitatively to Hydrofluoric Acid (HF) .

    • Equation:

      
      
      
    • Operational Impact: The incineration facility must be equipped with a caustic wet scrubber to neutralize the HF gas, or it will corrode the stack and violate emission permits.

Part 3: Validated Disposal Protocol

This protocol is designed as a self-validating system .[1][2] If you cannot check off a step, the process is unsafe and must be halted.

Step 1: Segregation (The Critical Control Point)
  • Action: Segregate this waste into a dedicated "Halogenated Organic" stream.

  • Incompatibility Check:

    • 
      NEVER  mix with: Strong bases (NaOH, KOH), Amines, or Reducing agents.
      
    • 
      NEVER  mix with: Non-halogenated solvents (Acetone, Ethanol) unless the entire container is destined for halogenated incineration (costly).
      
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (steel/aluminum) due to the potential for trace HF formation over time causing corrosion.

Step 2: Pre-Disposal Stabilization

If the material is in solution:

  • Ensure the pH is neutral (pH 6-8).

  • If the waste contains unreacted starting materials (e.g., acid chlorides), quench carefully before bottling.

  • Headspace Rule: Leave 10% headspace in the container to allow for thermal expansion.

Step 3: Labeling & Documentation

Standard "Hazardous Waste" stickers are insufficient. You must explicitly declare the halogen content.

  • Required Label Tags:

    • "Hazardous Waste - Halogenated Organic"[1][2]

    • "Contains: Fluorinated Nitro-aromatic"[1][2]

    • "Warning: Generates HF on combustion"

Step 4: The Disposal Workflow (Visualized)

DisposalWorkflow Start Waste Generation: CAS 119815-53-7 Check Is it mixed with other chemicals? Start->Check Analyze Analyze Mixture Compatibility (No Amines/Bases) Check->Analyze Yes Segregate Segregate into HALOGENATED Waste Stream Check->Segregate No (Pure) Analyze->Segregate Compatible Container Container Selection: HDPE or Glass Only Segregate->Container Label Labeling: 'Fluorinated Organic' 'Toxic' Container->Label Storage Storage: Secondary Containment Cool, Dry, Ventilated Label->Storage Destruction External Disposal: High-Temp Incineration (>1100°C) with HF Scrubber Storage->Destruction

Figure 1: Decision logic for the safe segregation and disposal of fluorinated nitro-aromatics.

Part 4: Destruction Methodology

As a researcher, you are responsible for the waste until it is destroyed ("Cradle-to-Grave" liability). You must verify that your waste contractor utilizes the following method:

Preferred Method: Rotary Kiln Incineration (RCRA Part B Permitted)

  • Temperature: Primary chamber >1,100°C (2,000°F).

  • Residence Time: >2 seconds.[2][3]

  • Pollution Control: Rapid quench cooling followed by a packed-tower caustic scrubber.[1][2] This converts the generated HF gas into NaF (sodium fluoride) salts, which are captured in the fly ash/water rather than emitted.

Why not Fuel Blending? Fuel blending (burning waste as fuel in cement kilns) is often used for organic solvents. However, many fuel blending permits have strict limits on Fluorine content (often <0.1%). This compound has high fluorine mass loading. Sending it to a fuel blender may result in rejection of the shipment or fines.

Part 5: Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The nitro-aromatic vapor can be toxic.[4] Clear the immediate area.[4][5]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder, use an N95 or P100 respirator.

  • Containment (Dry Method):

    • Do NOT use water.[2][6] Water spreads the organic contaminant.

    • Use a dry absorbent (Vermiculite, Sand, or "Universal" pads).

    • For fluorinated compounds, avoid using "sawdust" or organic absorbents if strong oxidizers are also present (though unlikely to ignite spontaneously, it is poor practice).

  • Clean Up: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with [Chemical Name]".

  • Decontamination: Wash the surface with a mild soap solution after the bulk material is removed.

References

  • United States Environmental Protection Agency (EPA). (2024). Incineration of Per- and Polyfluoroalkyl Substances (PFAS) and Fluorinated Organics. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Fluorinated Nitrobenzenes and Derivatives. (General Guidance on CLP Regulation). Retrieved from [Link]

  • Karlsruhe Institute of Technology (KIT). (2024).[3][7] Mineralization of Fluoropolymers in Waste Incineration. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 28202-30-4).

This substance combines the systemic toxicity risks of nitro-aromatics (methemoglobinemia) with the enhanced lipophilicity and chemical stability of fluorinated ethers. Standard laboratory safety protocols are insufficient; this guide provides a heightened containment strategy.

Part 1: Risk Assessment & Hazard Identification

Compound Profile:

  • CAS: 28202-30-4[1][2][3]

  • Formula: C9H7F4NO3[1]

  • Physical State: Liquid (Density: ~1.44 g/cm³)[1]

  • Key Hazards:

    • Acute Toxicity (Dermal/Inhalation): High.[4] The fluoroalkoxy group increases lipid solubility, facilitating rapid transdermal absorption.

    • Target Organ Toxicity: Blood (Methemoglobinemia). Like nitrobenzene, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

    • Thermal Decomposition: Releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon heating to decomposition.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard nitrile exam gloves for direct handling. Nitro-aromatics permeate nitrile rubber rapidly (often <1 minute).

PPE Selection Logic
ComponentRecommendationScientific Rationale
Primary Glove Silver Shield® (EVOH/PE Laminate) Impermeability: EVOH laminate provides >4 hours breakthrough time for nitro-aromatics and fluorinated solvents.
Secondary Glove Thick Nitrile (Outer layer) Mechanical Protection: Protects the fragile inner laminate glove from tears and provides grip.
Respiratory P100 + OV Cartridge Vapor Control: Organic Vapor (OV) cartridges neutralize volatility; P100 captures particulates if solid/dusty.
Eye/Face Chemical Goggles + Face Shield Splash Defense: Goggles seal eyes from vapor; shield protects face from corrosive hydrolysis products.
Body Tychem® C or F Apron/Sleeves Permeation Barrier: Standard cotton lab coats absorb and hold the chemical against the skin.
Self-Validating Glove Protocol

To ensure integrity before handling, perform this check:

  • Inflation Test: Trapping air in the Silver Shield glove and rolling the cuff to pressurize. Listen for leaks.[5]

  • Visual Inspection: Check for stress whitening or creases in the laminate.

  • Double-Gloving: Wear the Silver Shield glove under a disposable nitrile glove. If the outer nitrile glove degrades or stains, immediately retreat to the fume hood and change both layers.

Part 3: Operational Workflow

Diagram 1: Handling & PPE Decision Logic

PPE_Workflow Start Task: Handle 2-Methyl-4-nitro-1- (1,1,2,2-tetrafluoroethoxy)benzene RiskCheck Check Volume & Duration Start->RiskCheck SmallVol < 10 mL / Short Duration RiskCheck->SmallVol LargeVol > 10 mL / Synthesis / Heating RiskCheck->LargeVol StandardPPE Standard PPE: Nitrile (Splash) + Lab Coat (INSUFFICIENT) SmallVol->StandardPPE Avoid EnhancedPPE Enhanced PPE: Silver Shield Liner + Nitrile Outer + Tychem Sleeves SmallVol->EnhancedPPE Required LargeVol->EnhancedPPE Required Engineering Engineering Control: Fume Hood Required (Sash at 18 inches) EnhancedPPE->Engineering Action Proceed with Experiment Engineering->Action

Caption: Decision tree prioritizing laminate gloves over standard nitrile due to rapid permeation risks of nitro-aromatics.

Step-by-Step Handling Protocol
  • Engineering Setup:

    • Work exclusively within a certified chemical fume hood.

    • Place a disposable absorbent pad (fluoropolymer-backed) on the work surface to capture micro-droplets.

    • Causality: The high density (1.44 g/cm³) means spills will sink and spread rapidly on porous surfaces; the pad localizes contamination.

  • Transfer & Weighing:

    • Use positive-displacement pipettes for liquids to prevent vapor drip.

    • If weighing solids/liquids, tare the vial inside the hood, add the chemical, cap it tightly, and then move to the balance (or place the balance inside the hood).

  • Reaction Monitoring:

    • Do not heat in open vessels.[4][5] Use reflux condensers with inert gas (Nitrogen/Argon) blankets.

    • Causality: Heating increases vapor pressure and the risk of thermal decomposition into HF.

Part 4: Emergency Response & Disposal

Diagram 2: Spill Response Decision Tree

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5 mL) Inside Hood Assess->Minor Major Major (> 5 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Decontaminate Surface (Soap + Water) Absorb->Decon Waste Dispose as Halogenated Organic Decon->Waste

Caption: Immediate triage protocol distinguishing between manageable hood spills and lab-wide evacuation events.

Disposal Strategy
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Explicitly tag as "Contains Organic Fluorine & Nitro Group".

  • Incompatibility: Do not mix with strong oxidizers or reducing agents in the waste container.

  • Destruction: Requires high-temperature incineration (>1100°C) with scrubber systems to manage HF generation.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Nitrobenzene Derivatives Toxicity. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.